molecular formula C10H10O5 B15594468 Curvulinic acid

Curvulinic acid

カタログ番号: B15594468
分子量: 210.18 g/mol
InChIキー: JAHPPWGWEUVLMS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-(2-acetyl-3,5-dihydroxyphenyl)acetic acid is an aromatic ketone.
2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid has been reported in Oidiodendron rhodogenum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(2-acetyl-3,5-dihydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-5(11)10-6(3-9(14)15)2-7(12)4-8(10)13/h2,4,12-13H,3H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHPPWGWEUVLMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biosynthesis of Clavulanic Acid in Streptomyces clavuligerus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clavulanic acid, a potent inhibitor of β-lactamase enzymes, is a critical tool in combating antibiotic resistance. Produced by the filamentous bacterium Streptomyces clavuligerus, its biosynthesis is a complex process involving a series of enzymatic reactions that convert primary metabolites into this valuable secondary metabolite. This technical guide provides an in-depth overview of the clavulanic acid biosynthetic pathway, its genetic regulation, quantitative production data, and detailed experimental protocols relevant to its study and manipulation. This document is intended to serve as a comprehensive resource for researchers in microbiology, metabolic engineering, and drug development.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. One of the primary mechanisms of resistance to β-lactam antibiotics, such as penicillins and cephalosporins, is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic ineffective. Clavulanic acid, produced by Streptomyces clavuligerus, is a powerful inhibitor of many β-lactamases.[1] While it possesses weak intrinsic antibacterial activity, its co-administration with β-lactam antibiotics protects them from degradation, restoring their efficacy against resistant strains.[1] Understanding the biosynthesis of clavulanic acid is crucial for the development of improved production strains and novel β-lactamase inhibitors.

The Clavulanic Acid Biosynthetic Pathway

The biosynthesis of clavulanic acid is a multifaceted process that can be broadly divided into early and late stages. The pathway commences with the condensation of two primary metabolites: D-glyceraldehyde-3-phosphate (G3P) from glycolysis and the amino acid L-arginine from the urea (B33335) cycle.[2]

Early Stages: Formation of the Monocyclic β-Lactam Intermediate

The initial steps of the pathway lead to the formation of the key intermediate, (3S, 5S)-clavaminic acid.

  • Condensation of Precursors: The pathway is initiated by the enzyme N2-(2-carboxyethyl)arginine synthase (CEAS) , which catalyzes the condensation of D-glyceraldehyde-3-phosphate and L-arginine to form N2-(2-carboxyethyl)-L-arginine (CEA).[2] This reaction is dependent on thiamin diphosphate (B83284) (ThDP).[3][4]

  • β-Lactam Ring Formation: The next step involves the ATP-dependent intramolecular cyclization of CEA to form the monocyclic β-lactam, deoxyguanidinoproclavaminic acid (DGPC). This crucial reaction is catalyzed by β-lactam synthetase (β-LS) .[5]

  • Hydroxylation: The monocyclic intermediate, DGPC, is then hydroxylated to guanidinoproclavaminic acid by clavaminate synthase (CAS) , a non-heme iron-dependent oxygenase that requires α-ketoglutarate as a co-substrate.[2][6]

  • Amidine Group Removal: The amidino group is subsequently removed from guanidinoproclavaminic acid by proclavaminate amidinohydrolase (PAH) , yielding proclavaminic acid and urea.[2]

  • Oxidative Cyclization and Desaturation: In a two-step reaction also catalyzed by clavaminate synthase (CAS) , proclavaminic acid undergoes oxidative cyclization to form dihydroclavaminic acid, which is then desaturated to yield (3S, 5S)-clavaminic acid.[2]

Late Stages: Stereochemical Inversion and Final Product Formation

The late stages of the pathway are characterized by a critical stereochemical inversion and the final reduction to clavulanic acid.

  • Branch Point: (3S, 5S)-clavaminic acid serves as a branch point, leading to the synthesis of clavulanic acid as well as other clavam metabolites with a 5S stereochemistry.[2]

  • Stereochemical Inversion: For the synthesis of clavulanic acid, a stereochemical inversion from the (3S, 5S) configuration to the (3R, 5R) configuration is necessary. This is thought to occur via an N-glycyl-clavaminic acid intermediate, leading to the formation of clavulanate-9-aldehyde with the correct (3R, 5R) stereochemistry.[2]

  • Final Reduction: The final step in the pathway is the NADPH-dependent reduction of clavulanate-9-aldehyde to clavulanic acid, a reaction catalyzed by clavulanic acid dehydrogenase (CAD) .

Clavulanic_Acid_Biosynthesis cluster_precursors Precursors G3P Glyceraldehyde-3-Phosphate CEA N2-(2-carboxyethyl)-L-arginine G3P->CEA CEAS Arg L-Arginine Arg->CEA DGPC Deoxyguanidinoproclavaminic acid CEA->DGPC β-LS GPC Guanidinoproclavaminic acid DGPC->GPC CAS PA Proclavaminic acid GPC->PA PAH DCA Dihydroclavaminic acid PA->DCA CAS Clavaminic_Acid (3S, 5S)-Clavaminic acid DCA->Clavaminic_Acid CAS Clav_Aldehyde Clavulanate-9-aldehyde Clavaminic_Acid->Clav_Aldehyde Late Steps (Stereochemical Inversion) Clavams_5S 5S Clavams Clavaminic_Acid->Clavams_5S Clavulanic_Acid Clavulanic Acid Clav_Aldehyde->Clavulanic_Acid CAD Clavulanic_Acid_Regulation ccaR ccaR gene claR claR gene ccaR->claR Activates Early_Genes Early CA Biosynthesis Genes (ceas, bls, pah, cas2) ccaR->Early_Genes Activates Ceph_Genes Cephamycin C Biosynthesis Genes ccaR->Ceph_Genes Activates Late_Genes Late CA Biosynthesis Genes (cad, etc.) claR->Late_Genes Activates Gene_Knockout_Workflow start Start: Select Target Gene pcr 1. PCR amplify disruption cassette with flanking homology arms start->pcr transform_cosmid 2. Transform PCR product into E. coli containing cosmid with target gene and RED plasmid pcr->transform_cosmid recombination 3. Induce RED recombinase expression to replace target gene with cassette transform_cosmid->recombination isolate_cosmid 4. Isolate recombinant cosmid recombination->isolate_cosmid conjugation 5. Conjugate recombinant cosmid from E. coli into S. clavuligerus isolate_cosmid->conjugation selection 6. Select for double-crossover exconjugants conjugation->selection verification 7. Verify gene knockout by PCR and Southern blot selection->verification end_mutant End: Verified Knockout Mutant verification->end_mutant

References

The Structural Elucidation of Curvulinic Acid: A Spectroscopic and X-ray Analysis Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The determination of the precise three-dimensional structure of a molecule is a cornerstone of modern drug discovery and development. This technical guide provides a comprehensive overview of the spectroscopic and X-ray analytical techniques employed in the structural elucidation of curvulinic acid. For the purpose of this guide, and due to the limited availability of specific public data on this compound, we will draw upon the extensive research and data available for its close structural analog, clavulanic acid. The methodologies and data presented are foundational for understanding the molecular architecture of this class of compounds.

Isolation and Purification

The initial step in the structural analysis of a natural product like this compound involves its isolation and purification from the fermentation broth of its producing organism, typically a species of Streptomyces.

Experimental Protocol: Isolation from Fermentation Broth

  • Fermentation and Biomass Removal: The producing microorganism is cultured in a suitable liquid medium to optimize the yield of the target compound. Following fermentation, the microbial cells are separated from the culture broth via centrifugation or filtration. The resulting supernatant contains the desired acid.

  • Solvent Extraction: The pH of the supernatant is adjusted to acidic conditions to protonate the carboxylic acid, making it more soluble in organic solvents. A liquid-liquid extraction is then performed using a suitable solvent such as ethyl acetate. This process is typically repeated multiple times to ensure complete extraction.

  • Concentration: The combined organic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to one or more rounds of column chromatography. A variety of stationary phases can be employed, including silica (B1680970) gel or reverse-phase C18, with a gradient of solvents of increasing polarity to separate the components. Fractions are collected and analyzed by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the pure this compound.

Spectroscopic Analysis

A combination of spectroscopic techniques is employed to piece together the molecular structure of the isolated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are utilized.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard.

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. Standard one-dimensional ¹H and ¹³C NMR spectra are acquired. Further structural information is obtained through two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon connectivities.

Table 1: Representative ¹H and ¹³C NMR Data (based on clavulanic acid)

Position¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)
25.08d2.8174.5
34.95m88.5
55.75d2.8152.1
3.08dd17.5, 0.859.8
3.55dd17.5, 2.8
84.88dt7.5, 1.2138.2
94.20d7.561.0
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: A small amount of the sample is prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent (e.g., chloroform).

  • Data Acquisition: The sample is placed in an FTIR (Fourier Transform Infrared) spectrometer, and the spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).

Table 2: Characteristic IR Absorption Bands (based on clavulanic acid)

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3400BroadO-H stretch (carboxylic acid)
~1800StrongC=O stretch (β-lactam)
~1720StrongC=O stretch (carboxylic acid)
~1690MediumC=C stretch
~1380MediumO-H bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Ionization and Analysis: The solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this class of molecules. The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are measured.

Table 3: Mass Spectrometry Data (based on clavulanic acid)

Ionm/z (calculated)m/z (observed)
[M+H]⁺200.0504200.0501
[M+Na]⁺222.0324222.0320

X-ray Crystallography

While spectroscopic methods provide a wealth of structural information, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: The purified compound is dissolved in a suitable solvent or solvent system, and single crystals are grown by slow evaporation, vapor diffusion, or cooling.

  • Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer. The crystal is then placed in an X-ray diffractometer, and a beam of monochromatic X-rays is directed at it. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. The structural model is then refined to best fit the experimental data.

Table 4: Representative Crystallographic Data (based on a clavulanate salt)

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.234
b (Å)7.456
c (Å)20.123
α, β, γ (°)90
Z4
R-factor0.045

Integrated Workflow and Logical Relationships

The process of elucidating the structure of a natural product like this compound is a logical and sequential workflow. The following diagram illustrates the key stages and their relationships.

Structure_Elucidation_Workflow cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Confirmation cluster_3 Final Structure Fermentation Fermentation Extraction Solvent Extraction Fermentation->Extraction Purification Chromatography Extraction->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Xray X-ray Crystallography Purification->Xray Requires Pure Crystals FinalStructure Elucidated Structure of this compound NMR->FinalStructure Connectivity & Framework IR->FinalStructure Functional Groups MS->FinalStructure Molecular Formula Xray->FinalStructure 3D Confirmation

Workflow for the structural elucidation of a natural product.

Conclusion

The structural elucidation of this compound, as exemplified by the detailed analysis of its analog clavulanic acid, is a multi-faceted process that relies on the synergistic application of isolation techniques, a suite of spectroscopic methods, and the definitive power of X-ray crystallography. The data and protocols outlined in this guide provide a foundational understanding for researchers and professionals engaged in the discovery and development of novel therapeutic agents. The precise knowledge of molecular structure is paramount for understanding biological activity, designing derivatives with improved properties, and ultimately, advancing new drugs to the clinic.

Unveiling the Bioactive Potential of Curvulinic Acid: An In-depth Technical Review of Early Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the foundational research into the bioactivity of curvulinic acid, a polyketide natural product isolated from various fungal species. Designed for researchers, scientists, and professionals in drug development, this document synthesizes early findings on its phytotoxic, antimicrobial, and enzyme inhibitory activities. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of experimental workflows to facilitate a deeper understanding of this compound's biological profile.

Quantitative Bioactivity Data

Early investigations into the bioactivities of this compound have yielded quantitative data across several domains. The following tables summarize the key findings, offering a comparative look at its efficacy against various organisms.

Table 1: Phytotoxic and Herbicidal Activity of this compound

Plant SpeciesBioassayEffectConcentration/IC50Reference
Capsella bursa-pastorisSeedling GrowthInhibition of root and shoot lengthIC50 values reported[1]
Weedy and Agrarian PlantsLeaf Disc-PunctureNecrotic lesions0.125 to 2 mg/mL[2]
Amaranthus hypochondriacusRadicle GrowthInhibition-[2]
Radish, Lettuce, ChicoryRoot GrowthInhibition0.001–1 mg/mL[3]

Table 2: Antimicrobial Activity of this compound and Fungal Extracts Containing It

Test OrganismCompound/ExtractBioassay MethodMIC (Minimum Inhibitory Concentration)Reference
Escherichia coliThis compoundNot specified> Tested concentrations[4]
Staphylococcus aureusThis compoundNot specified> Tested concentrations[4]
Staphylococcus aureusMethanolic extract of Curvularia lunataBroth Microdilution25 µg/mL[5]
Salmonella typhimuriumMethanolic extract of Curvularia lunataBroth Microdilution25 µg/mL[5]
MRSAMethanolic extract of Curvularia lunataBroth Microdilution25 µg/mL[5]
Alternaria solaniMethanolic extract of Curvularia lunataAgar (B569324) Diffusion173.7 µg/mL[5]
Fusarium oxysporumMethanolic extract of Curvularia lunataAgar Diffusion83.38 µg/mL[5]
Rhizoctonia solaniMethanolic extract of Curvularia lunataAgar Diffusion38.9 µg/mL[5]

Table 3: Enzyme Inhibitory Activity of a Co-isolated Compound from a this compound-Producing Fungus

EnzymeCompoundIC50Reference
Monoamine Oxidase-A (MAO-A)Curvulanone117.9 µM[6]
Monoamine Oxidase-B (MAO-B)Curvulanone55.8 µM[6]
Sirtuin 1 (SIRT1)Curvulanone107.9 µM[6]

Detailed Experimental Protocols

To ensure reproducibility and provide a clear understanding of the presented data, this section details the methodologies employed in the key experiments cited.

Isolation and Purification of this compound

This compound is typically isolated from fungal cultures, such as those of Curvularia species. The general workflow for its isolation is as follows:

G cluster_0 Fungal Culture and Extraction cluster_1 Chromatographic Separation cluster_2 Identification a Large-scale cultivation of fungus (e.g., in Potato Dextrose Broth) b Extraction of culture broth with ethyl acetate a->b c Fractionation by Sephadex LH-20 column chromatography b->c d Further purification by HPLC-DAD c->d e Spectroscopic analysis (UV, HRMS, NMR) d->e f Comparison with published data e->f g Isolated Compound f->g Pure this compound

Caption: General workflow for the isolation and identification of this compound.

Phytotoxicity Assays

This assay evaluates the effect of this compound on the early developmental stages of plants.

G a Surface sterilize seeds b Place seeds on moistened filter paper in a wetness chamber a->b c Incubate for germination in the dark at 25°C b->c d Soak seedlings with 1-2 mm rootlets in this compound solutions (0.001–1 mg/mL) for 1 hour c->d e Wash seedlings and transfer to fresh moistened filter paper d->e f Incubate under controlled light and temperature e->f g Measure root and shoot length after a set period f->g h Calculate inhibition percentage and IC50 values g->h

Caption: Protocol for seed germination and seedling growth inhibition assay.

This method assesses the ability of a compound to induce necrosis on plant leaf tissue.

G a Prepare this compound solutions (0.125 to 2 mg/mL) in ethanol (B145695) and dilute with water b Excise leaf discs from test plants a->b c Apply droplets (10 µL) of the test solution onto the leaf discs b->c d Incubate for two days under controlled light and temperature c->d e Measure the diameter and length of necrotic lesions d->e

Caption: Workflow for the leaf disc-puncture bioassay.

Antimicrobial Assays

This is a standard method to determine the minimum inhibitory concentration of a substance against bacteria.

G a Prepare serial dilutions of the test compound in a 96-well plate b Prepare a standardized bacterial inoculum (~1.5 × 10^6 CFU/mL) a->b c Add the bacterial inoculum to each well b->c d Include positive (antibiotic) and negative (vehicle) controls c->d e Incubate plates at 37°C for 24 hours d->e f Assess microbial growth (e.g., by visual turbidity or using a growth indicator like Alamar Blue) e->f g Determine the MIC as the lowest concentration with no visible growth f->g

Caption: Broth microdilution method for determining bacterial MIC.

This method is used to assess the antifungal activity of a compound.

G a Prepare serial dilutions of the test extract in cooled agar b Pour the agar into petri plates and allow to solidify a->b c Inoculate the center of the plates with a mycelial disc of the test fungus b->c d Include positive (antifungal agent) and negative (vehicle) controls c->d e Incubate plates at 28°C for 7 days d->e f Measure the radial mycelial growth e->f g Calculate the percentage of growth inhibition f->g h Determine the MIC as the lowest concentration with no visible growth g->h

Caption: Agar diffusion method for determining fungal MIC.

Potential Signaling Pathway Interactions

While early studies on this compound itself did not deeply investigate its impact on specific signaling pathways, research on co-occurring metabolites from the same fungal sources provides some initial clues. For instance, curvulanone, isolated alongside this compound from Curvularia aeria, has been shown to inhibit monoamine oxidases (MAO-A and MAO-B) and sirtuin 1 (SIRT1)[6]. This suggests that compounds from this chemical family may have the potential to interact with key cellular signaling and regulatory pathways. Further research is warranted to determine if this compound shares these or other pathway-modulating activities.

Conclusion

The early research on this compound has established its notable phytotoxic and herbicidal properties, with some indications of modest antimicrobial activity. The provided data and experimental protocols serve as a foundational resource for further investigation into its mechanisms of action and potential applications. The exploration of its effects on cellular signaling pathways remains a promising and largely untapped area of research that could unlock new therapeutic or biotechnological uses for this natural product.

References

An In-depth Technical Guide to Clavulanic Acid: Molecular Structure, Chemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavulanic acid is a potent, naturally occurring β-lactamase inhibitor produced by the fermentation of Streptomyces clavuligerus.[1] While it exhibits weak intrinsic antibacterial activity, its primary therapeutic importance lies in its ability to irreversibly inactivate a wide range of β-lactamase enzymes, which are produced by bacteria and confer resistance to β-lactam antibiotics.[1] When co-administered with antibiotics such as amoxicillin (B794) or ticarcillin, clavulanic acid protects them from degradation, thereby restoring their efficacy against resistant bacterial strains.[1] This guide provides a comprehensive overview of the molecular structure, chemical properties, and key biological activities of clavulanic acid.

Molecular Structure and Identification

Clavulanic acid possesses a unique oxapenam ring structure, distinguishing it from the penam (B1241934) and cephem structures of many β-lactam antibiotics.

IdentifierValue
IUPAC Name (2R,5R,Z)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[2]
CAS Number 58001-44-8[2]
Molecular Formula C₈H₉NO₅[2]
Molecular Weight 199.16 g/mol [1]
SMILES C1[C@@H]2N(C1=O)--INVALID-LINK--C(=O)O
InChI InChI=1S/C8H9NO5/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h1,6-7,10H,2-3H2,(H,12,13)/b4-1-/t6-,7-/m1/s1[2]

Physicochemical Properties

A summary of the key physicochemical properties of clavulanic acid is presented below.

PropertyValue
Melting Point 176.00 °C (decomposes)
Boiling Point 354.00 °C (estimated)
Solubility Soluble in water and other polar solvents.
pKa 2.7
Appearance White to off-white crystalline powder.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Chemical Shifts (ppm) ¹³C NMR Chemical Shifts (ppm)
Data not fully available with assignmentsData not fully available with assignments

Note: The acquisition of detailed, fully assigned NMR spectra would typically be performed by researchers on their specific samples and compared with literature values for confirmation.

Infrared (IR) Spectroscopy

The IR spectrum of clavulanic acid is characterized by key vibrational modes corresponding to its functional groups.

Wavenumber (cm⁻¹)Assignment
~1765β-lactam C=O stretch
~1718Carboxylic acid C=O stretch
~1657C=C stretch
Broad ~3400O-H stretch (hydroxyl and carboxylic acid)
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of clavulanic acid. In negative electrospray ionization mode, the precursor ion [M-H]⁻ is observed at m/z 198.0.[3] Collision-induced dissociation of this precursor ion yields characteristic fragment ions.[3]

Experimental Protocols

Biosynthesis and Isolation from Streptomyces clavuligerus

Clavulanic acid is commercially produced via fermentation of Streptomyces clavuligerus.[4] The biosynthetic pathway involves the condensation of glyceraldehyde-3-phosphate and L-arginine as primary precursors.[4]

Protocol for Isolation and Purification (General Overview):

A detailed, step-by-step protocol for industrial-scale purification is proprietary. However, laboratory-scale isolation generally involves the following steps:

  • Fermentation: Culturing of S. clavuligerus in a suitable nutrient medium under optimized conditions (temperature, pH, aeration) to maximize clavulanic acid production.

  • Biomass Removal: Separation of the mycelium from the fermentation broth by filtration or centrifugation.[5]

  • Initial Purification: The clarified broth can be subjected to various techniques to remove impurities, including:

    • Solvent Extraction: Liquid-liquid extraction using an organic solvent at a specific pH to partition the clavulanic acid.[5]

    • Adsorption Chromatography: Using anion exchange resins to bind and then elute the clavulanic acid.

    • Aqueous Two-Phase Systems (ATPS): A method that utilizes the partitioning of the molecule between two immiscible aqueous phases.[6]

    • Ultrafiltration: To remove high molecular weight impurities.

  • Concentration: The partially purified solution is concentrated, often under vacuum.

  • Crystallization: The concentrated solution is treated to induce crystallization of a clavulanate salt (e.g., potassium clavulanate), which is more stable than the free acid.

Chemical Synthesis

The total chemical synthesis of clavulanic acid is a complex multi-step process that has been reported in the scientific literature.[7] These synthetic routes are generally of academic interest and not used for commercial production. A detailed, step-by-step protocol is beyond the scope of this guide, but the general strategies often involve the construction of the strained oxapenam ring system from acyclic precursors.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

HPLC is a standard method for the quantification of clavulanic acid. A common method involves:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

  • Detection: UV detection at a wavelength around 220-230 nm.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

LC-MS/MS provides a highly sensitive and selective method for the quantification of clavulanic acid in complex matrices like plasma.[3]

  • Ionization: Electrospray ionization (ESI) in negative mode is typically used.[3]

  • Mass Analysis: Multiple reaction monitoring (MRM) is employed to monitor the transition of the precursor ion to a specific product ion, enhancing selectivity.

Biological Activity and Signaling Pathways

β-Lactamase Inhibition

The primary and most well-understood mechanism of action of clavulanic acid is the inhibition of β-lactamase enzymes.

Beta_Lactamase_Inhibition Mechanism of β-Lactamase Inhibition by Clavulanic Acid cluster_0 Initial Interaction cluster_1 Covalent Modification and Inactivation Clavulanic_Acid Clavulanic Acid Enzyme_Substrate_Complex Non-covalent Enzyme-Inhibitor Complex Clavulanic_Acid->Enzyme_Substrate_Complex Binding to active site Beta_Lactamase β-Lactamase Enzyme (Active Site) Beta_Lactamase->Enzyme_Substrate_Complex Acyl_Enzyme_Intermediate Covalent Acyl-Enzyme Intermediate Enzyme_Substrate_Complex->Acyl_Enzyme_Intermediate Opening of β-lactam ring Rearrangement Molecular Rearrangement Acyl_Enzyme_Intermediate->Rearrangement Inactive_Enzyme Irreversibly Inactivated Enzyme Rearrangement->Inactive_Enzyme Further reaction with enzyme active site GLT1_Upregulation Clavulanic Acid-Mediated Upregulation of GLT-1 Clavulanic_Acid Clavulanic Acid Astrocyte Astrocyte Clavulanic_Acid->Astrocyte Crosses blood-brain barrier GLT1_Expression Increased GLT-1 Gene Expression Astrocyte->GLT1_Expression Mechanism under investigation GLT1_Transporter GLT-1 Transporter (on astrocyte membrane) GLT1_Expression->GLT1_Transporter Leads to Glutamate_Uptake Increased Synaptic Glutamate Uptake GLT1_Transporter->Glutamate_Uptake Neuroprotection Potential Neuroprotective Effects Glutamate_Uptake->Neuroprotection

References

Initial Investigations into the Mechanism of Action of Curvulinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Curvulinic acid, a polyketide fungal metabolite, has emerged as a molecule of interest due to its diverse biological activities. Initial investigations have highlighted its potential as a phytotoxic, antimicrobial, anti-inflammatory, and cytotoxic agent. This technical guide provides a comprehensive overview of the early-stage research into the mechanism of action of this compound, with a focus on its anti-inflammatory and cytotoxic properties. Due to the nascent stage of research on this specific compound, this guide synthesizes the available data, primarily from studies on fungal extracts containing this compound, and outlines the experimental protocols used to generate this preliminary data. The information presented herein aims to provide a foundational resource for researchers and professionals in drug development to inform further investigation into the therapeutic potential of this compound.

Introduction

This compound is a secondary metabolite produced by various species of fungi, notably those from the Curvularia genus.[1] Structurally, it is a benzeneacetic acid derivative.[2] While research into its specific molecular mechanisms is still in the preliminary stages, existing studies on extracts containing this compound suggest a range of biological effects, including phytotoxicity, and antimicrobial, anti-inflammatory, and anticancer activities.[1] This guide will focus on the initial findings related to its anti-inflammatory and cytotoxic effects, which are of particular interest for therapeutic development.

Biological Activities and Potential Mechanisms of Action

Initial studies have primarily focused on the observational effects of this compound or extracts containing it. The precise molecular targets and signaling pathways modulated by pure this compound are yet to be fully elucidated. However, based on the observed biological activities, several potential mechanisms of action can be hypothesized.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is suggested by the ability of fungal extracts containing this compound to inhibit the production of nitric oxide (NO) in macrophage cell lines.[1] NO is a key signaling molecule in the inflammatory response, and its overproduction is associated with various inflammatory diseases.[3] The inhibition of NO production suggests that this compound may interfere with inflammatory signaling cascades.

One of the primary pathways controlling the expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS) which produces NO, is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] While direct evidence of this compound's effect on NF-κB is not yet available, its ability to inhibit NO production makes this pathway a prime candidate for future investigation.

Another critical signaling pathway in inflammation and cancer is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[5] Constitutive activation of STAT3 is linked to chronic inflammation and tumorigenesis.[6] Given the observed cytotoxic and anti-inflammatory effects of extracts containing this compound, the STAT3 pathway represents another plausible, yet unconfirmed, target.

Cytotoxic and Anticancer Activity

Preliminary studies have demonstrated the cytotoxic effects of fungal extracts containing this compound against various cell lines, including the murine macrophage cell line RAW 264.7.[1] This suggests a potential for anticancer applications. The mechanisms underlying this cytotoxicity are likely complex and may involve the induction of apoptosis (programmed cell death) and/or cell cycle arrest.

Quantitative Data from Initial Investigations

The following table summarizes the key quantitative data obtained from a study on a methanolic extract of the endophytic fungus Curvularia lunata AREF029, which is known to produce this compound.[1] It is important to note that these values represent the activity of the crude extract and not of purified this compound.

Biological ActivityCell LineParameterValueReference
CytotoxicityRAW 264.7 (murine macrophage)IC50645.83 µg/ml[1]
Anti-inflammatoryRAW 264.7 (murine macrophage)Nitric Oxide (NO) Inhibition56% at 200 µg/ml[1]

Experimental Protocols

The following sections detail the general methodologies for the key experiments cited in the initial investigations of the biological activities of extracts containing this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., fungal extract containing this compound) and appropriate controls (vehicle control, positive control for cytotoxicity).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

The Griess assay is a colorimetric method used to quantify nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatant.[2][9]

Principle: The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.

Protocol:

  • Cell Seeding and Stimulation: Seed macrophage cells (e.g., RAW 264.7) in a 24-well or 96-well plate. Pre-treat the cells with various concentrations of the test compound for a specified time. Then, stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce iNOS expression and NO production.

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Incubation: Allow the reaction to proceed for 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.

  • Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Visualizations of Potential Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways that may be modulated by this compound based on its observed biological activities, as well as the general workflows for the experimental protocols described.

experimental_workflow_cytotoxicity cluster_workflow Cytotoxicity Assay (MTT) Workflow A Seed Cells (e.g., RAW 264.7) B Treat with this compound Extract A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Solubilize Formazan E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability & IC50 G->H

Cytotoxicity Assay Workflow.

experimental_workflow_no_inhibition cluster_workflow Nitric Oxide Inhibition Assay (Griess) Workflow A Seed Macrophages (e.g., RAW 264.7) B Pre-treat with this compound Extract A->B C Stimulate with LPS B->C D Incubate C->D E Collect Supernatant D->E F Griess Reaction E->F G Measure Absorbance (540-550 nm) F->G H Calculate NO Inhibition G->H

NO Inhibition Assay Workflow.

potential_nfkb_pathway cluster_pathway Hypothesized NF-κB Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates iNOS iNOS Gene (NO Production) Nucleus->iNOS Induces Transcription Curvulinic_Acid This compound Curvulinic_Acid->IKK Potential Inhibition?

Hypothesized NF-κB Pathway Inhibition.

potential_apoptosis_pathway cluster_pathway Potential Induction of Apoptosis by this compound Curvulinic_Acid This compound Mitochondria Mitochondria Curvulinic_Acid->Mitochondria Potential Stress Signal Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Potential Apoptosis Induction Pathway.

Conclusion and Future Directions

The initial investigations into the biological activities of this compound, primarily through studies of fungal extracts, suggest its potential as a lead compound for the development of novel anti-inflammatory and anticancer agents. The observed inhibition of nitric oxide production and cytotoxicity against macrophage cell lines provide a foundation for more in-depth mechanistic studies.

Future research should focus on the following key areas:

  • Isolation and Purification: Elucidating the mechanism of action requires the use of highly purified this compound to attribute biological effects directly to the compound.

  • Molecular Target Identification: Studies are needed to identify the specific molecular targets of this compound within inflammatory and cancer-related signaling pathways.

  • In-depth Mechanistic Studies: Comprehensive investigations into the effects of pure this compound on the NF-κB and STAT3 signaling pathways, as well as detailed analyses of apoptosis induction and cell cycle progression in various cancer cell lines, are crucial.

  • In Vivo Studies: Following promising in vitro results, in vivo studies in animal models of inflammation and cancer will be necessary to evaluate the therapeutic efficacy and safety of this compound.

This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. While the current body of research is limited, the preliminary findings are encouraging and warrant further investigation.

References

Unlocking Nature's Pharmacy: A Technical Guide to the Genetic Basis of Clavulanic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the genetic underpinnings of clavulanic acid production, a potent β-lactamase inhibitor of immense clinical significance. By understanding the intricate molecular machinery governing its biosynthesis, researchers can devise rational strategies for strain improvement and optimization of industrial fermentation processes. This document provides a comprehensive overview of the biosynthetic pathway, the associated gene cluster, regulatory networks, and detailed experimental protocols for the genetic manipulation of the primary producing organism, Streptomyces clavuligerus.

The Clavulanic Acid Biosynthetic Pathway: A Genetic Blueprint

Clavulanic acid is a secondary metabolite synthesized through a complex and fascinating biosynthetic pathway. The genetic instructions for this pathway are encoded within a dedicated gene cluster in the genome of Streptomyces clavuligerus. The biosynthesis originates from two primary metabolic precursors: glyceraldehyde-3-phosphate and L-arginine.[1] A series of enzymatic reactions, orchestrated by the products of the clavulanic acid gene cluster, transforms these simple building blocks into the final complex molecule.

The clavulanic acid gene cluster contains a suite of genes encoding the necessary enzymes for the pathway. Key structural genes include those for N2-(2-carboxyethyl)-L-arginine (CEA) synthase (ceas), β-lactam synthetase (bls), proclavaminate amidinohydrolase (pah), clavaminate synthase (cas), and clavulanate dehydrogenase (cad).[1][2] The organization of these genes within the cluster is crucial for their coordinated expression and the efficient production of clavulanic acid.

Visualizing the Biosynthetic Journey

The following diagram illustrates the core enzymatic steps in the clavulanic acid biosynthetic pathway.

Clavulanic_Acid_Biosynthesis cluster_precursors G3P Glyceraldehyde-3-Phosphate CEA N2-(2-carboxyethyl)-L-arginine Arg L-Arginine DGPC Deoxyguanidinoproclavaminic acid CEA->DGPC ATP -> ADP + Pi GPC Guanidinoproclavaminic acid DGPC->GPC PC Proclavaminic acid GPC->PC Urea Clavaminate Clavaminic acid PC->Clavaminate Clav_aldehyde Clavulanate-9-aldehyde Clavaminate->Clav_aldehyde CA Clavulanic Acid Clav_aldehyde->CA NADPH -> NADP+ ceas ceas (CEAS) ceas->CEA bls bls (BLS) bls->DGPC cas1 cas (CAS) cas1->GPC pah pah (PAH) pah->PC cas2 cas (CAS) cas2->Clavaminate unknown Multiple Steps (Unknown Enzymes) unknown->Clav_aldehyde cad cad (CAD) cad->CA

Caption: The biosynthetic pathway of clavulanic acid.

Genetic Regulation: The Conductors of the Biosynthetic Orchestra

The production of clavulanic acid is tightly regulated at the genetic level to ensure its synthesis occurs at the appropriate time and in response to specific environmental cues. Two key pathway-specific transcriptional regulators, encoded by the genes ccaR and claR, play a pivotal role in controlling the expression of the clavulanic acid biosynthetic genes.

  • ccaR : This gene encodes a positive regulator that belongs to the SARP (Streptomyces antibiotic regulatory protein) family. CcaR is believed to control the expression of the early genes in the pathway.

  • claR : This gene encodes a LysR-type transcriptional regulator that positively controls the expression of the later genes in the clavulanic acid biosynthetic pathway.

The interplay between these regulators forms a hierarchical control system, ensuring a coordinated and efficient production of clavulanic acid.

Visualizing the Regulatory Network

The following diagram illustrates the regulatory relationship between ccaR, claR, and the clavulanic acid biosynthetic genes.

Regulatory_Pathway ccaR ccaR claR claR ccaR->claR Activates Early_Genes Early Biosynthetic Genes (e.g., ceas, bls) ccaR->Early_Genes Activates Late_Genes Late Biosynthetic Genes (e.g., cas, cad) claR->Late_Genes Activates CA_Production Clavulanic Acid Production Early_Genes->CA_Production Late_Genes->CA_Production

Caption: Regulatory cascade controlling clavulanic acid biosynthesis.

Enhancing Production through Genetic Engineering: A Quantitative Perspective

Targeted genetic manipulation of the clavulanic acid biosynthetic pathway and its regulatory network has proven to be a highly effective strategy for increasing production titers. Overexpression of key positive regulatory genes and biosynthetic genes has led to significant improvements in clavulanic acid yield. The following tables summarize the quantitative impact of these genetic modifications.

Genetic ModificationHost StrainFold Increase in ProductionClavulanic Acid Titer (g/L)Reference
Overexpression of cas1S. clavuligerus OR~1.25~4.95[3][4]
Overexpression of ccaR & claRS. clavuligerus OR~1.43~5.66[3][4]
Overexpression of ccaR & claR (fermenter)S. clavuligerus OR-~6.01[3][4]
Overexpression of cas2 and ccaR/claRS. clavuligerus DEPA25.96.69[5]
Fusion of neo to claR (M3-19 mutant)S. clavuligerus-4.33[5]

Table 1: Impact of Gene Overexpression on Clavulanic Acid Production.

Key Enzymes in Clavulanic Acid Biosynthesis: A Kinetic Snapshot

The efficiency of the clavulanic acid biosynthetic pathway is dictated by the kinetic properties of its constituent enzymes. Understanding these parameters is crucial for identifying potential bottlenecks and devising strategies for their alleviation.

EnzymeGeneSubstrate(s)Product(s)Key Kinetic Information
N2-(2-carboxyethyl)-L-arginine synthase (CEAS)ceasGlyceraldehyde-3-phosphate, L-arginineN2-(2-carboxyethyl)-L-arginine, Phosphate (B84403)Requires thiamine (B1217682) diphosphate (B83284) (ThDP) as a cofactor.[6][7]
β-Lactam Synthetase (BLS)blsN2-(2-carboxyethyl)-L-arginine, ATPDeoxyguanidinoproclavaminic acid, ADP, PiFollows a sequential ordered Bi-Ter kinetic mechanism where ATP binds first.[8]
Proclavaminate Amidinohydrolase (PAH)pahAmidinoproclavaminate, H₂OProclavaminate, UreaBelongs to the family of hydrolases acting on carbon-nitrogen bonds.[9]
Clavaminate Synthase (CAS)casDeoxyamidinoproclavaminate, Proclavaminate, DihydroclavaminateAmidinoproclavaminate, Dihydroclavaminate, ClavaminateA multifunctional non-heme iron-dependent oxygenase catalyzing three distinct oxidative reactions.[10]
Clavulanate Dehydrogenase (CAD)cadClavulanate-9-aldehyde, NADPHClavulanic Acid, NADP+Catalyzes the final reduction step in the pathway. The reaction is reversible.[11]

Table 2: Key Enzymes and their Kinetic Characteristics in Clavulanic Acid Biosynthesis.

Experimental Protocols: A Practical Guide to Genetic Manipulation and Analysis

This section provides detailed methodologies for key experiments central to the genetic analysis and engineering of clavulanic acid production in Streptomyces clavuligerus.

Quantification of Clavulanic Acid by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately quantify the concentration of clavulanic acid in fermentation broths.

Principle: Clavulanic acid itself has poor UV absorbance and chromatographic retention. Therefore, a pre-column derivatization step with imidazole (B134444) is employed to form a stable chromophore, clavulanate-imidazole, which can be readily detected and quantified by HPLC with UV detection.[5][12]

Materials:

  • Fermentation broth sample

  • Imidazole solution (e.g., 8.25 g in 40 mL distilled water, pH adjusted to 6.8 with HCl)[5]

  • Potassium dihydrogen phosphate buffer (e.g., 0.1 M, pH adjusted as per column specifications)

  • Methanol (B129727) (HPLC grade)

  • Clavulanic acid standard

  • Reversed-phase C18 HPLC column (e.g., Hypersil ODS2, 5µm, 4.6mm x 200mm)[13]

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Centrifuge the fermentation broth to pellet cells and debris.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Derivatization:

    • Mix the filtered supernatant with the imidazole solution in a defined ratio (e.g., 1:1 v/v).

    • Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 15 minutes) to allow for complete derivatization.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Mobile Phase: A typical mobile phase consists of a mixture of potassium dihydrogen phosphate buffer and methanol (e.g., 94:6 v/v).[13] The exact composition and gradient may need to be optimized based on the specific column and system.

    • Flow Rate: A typical flow rate is 1.0 mL/min.[13]

    • Detection: Monitor the absorbance at 311 nm, the λmax of the clavulanate-imidazole derivative.[5][13]

  • Quantification:

    • Prepare a standard curve using known concentrations of clavulanic acid standard that have undergone the same derivatization process.

    • Determine the concentration of clavulanic acid in the sample by comparing its peak area to the standard curve.

Gene Disruption in Streptomyces clavuligerus using REDIRECT Technology

Objective: To create a targeted gene knockout in Streptomyces clavuligerus to study gene function.

Principle: The REDIRECT (Red-mediated recombination) technology utilizes the λ Red recombination system (genes gam, bet, and exo) expressed in E. coli to replace a target gene on a cosmid with a selectable marker cassette via homologous recombination. The modified cosmid is then transferred to Streptomyces clavuligerus for gene replacement through a double crossover event.[14][15]

Materials:

  • E. coli BW25113/pIJ790 (contains the λ Red system)

  • Cosmid library of S. clavuligerus

  • Disruption cassette (e.g., apramycin (B1230331) resistance gene, apr, flanked by FRT sites)

  • PCR primers with 5' extensions homologous to the regions flanking the target gene and 3' ends priming the disruption cassette.

  • E. coli ET12567/pUZ8002 (for intergeneric conjugation)

  • Streptomyces clavuligerus recipient strain

  • Appropriate antibiotics for selection (e.g., apramycin, kanamycin, chloramphenicol)

  • Standard media for E. coli and Streptomyces growth and conjugation.

Procedure:

  • Generation of the Disruption Cassette:

    • Amplify the disruption cassette by PCR using the specifically designed primers. The primers will add 39-nucleotide homology arms to the ends of the cassette that are identical to the sequences flanking the target gene in the S. clavuligerus genome.

  • Electroporation and Recombination in E. coli:

    • Prepare electrocompetent E. coli BW25113/pIJ790 cells carrying the target cosmid.

    • Electroporate the purified PCR product (disruption cassette) into these cells.

    • The λ Red system will mediate homologous recombination, replacing the target gene on the cosmid with the disruption cassette.

  • Selection and Verification in E. coli:

    • Select for E. coli colonies containing the modified cosmid on media with the appropriate antibiotic (e.g., apramycin).

    • Verify the correct gene replacement in the cosmid by PCR and restriction digestion.

  • Intergeneric Conjugation:

    • Transform the verified modified cosmid into the methylation-deficient E. coli ET12567/pUZ8002 strain.

    • Perform conjugation between the E. coli donor strain and the S. clavuligerus recipient strain on a suitable agar (B569324) medium.

  • Selection and Verification in Streptomyces clavuligerus:

    • Select for S. clavuligerus exconjugants that have undergone a double crossover event (gene replacement) on media containing the appropriate antibiotic (e.g., apramycin) and an antibiotic to counter-select the E. coli donor (e.g., nalidixic acid).

    • Verify the gene disruption in the S. clavuligerus genome by PCR and Southern blot analysis.

Protoplast Transformation of Streptomyces clavuligerus

Objective: To introduce plasmid DNA into Streptomyces clavuligerus for gene overexpression or other genetic manipulations.

Principle: The rigid cell wall of Streptomyces is enzymatically removed using lysozyme (B549824) to generate protoplasts. These wall-less cells can then be induced to take up foreign DNA in the presence of polyethylene (B3416737) glycol (PEG). The protoplasts are then regenerated on an appropriate medium, allowing for the selection of transformants.[16][17][18]

Materials:

  • Streptomyces clavuligerus mycelium grown in a suitable medium (e.g., YEME medium with glycine).[17]

  • Lysozyme solution (e.g., 1 mg/mL in P buffer).[17]

  • P buffer (osmotic stabilizer).

  • PEG solution (e.g., 40% PEG 1000).

  • Plasmid DNA for transformation.

  • Regeneration medium (e.g., R6 medium).[16]

  • Appropriate antibiotic for selecting transformants.

Procedure:

  • Mycelium Growth and Harvesting:

    • Grow S. clavuligerus in a liquid medium containing glycine (B1666218) to weaken the cell walls.

    • Harvest the mycelium by centrifugation.

    • Wash the mycelium with a sucrose (B13894) solution to remove medium components.

  • Protoplast Formation:

    • Resuspend the mycelial pellet in a lysozyme solution within an osmotically supportive buffer (P buffer).

    • Incubate at a controlled temperature (e.g., 30°C) until protoplast formation is observed under a microscope.[17]

  • Protoplast Transformation:

    • Gently pellet the protoplasts by centrifugation and resuspend them in P buffer.

    • Add the plasmid DNA to the protoplast suspension.

    • Add the PEG solution and mix gently to facilitate DNA uptake.

  • Regeneration and Selection:

    • Plate the transformation mixture onto a regeneration agar medium.

    • After an initial incubation period to allow for cell wall regeneration, overlay the plates with a soft agar containing the appropriate antibiotic to select for transformants.

    • Incubate the plates until colonies of the transformed S. clavuligerus appear.

  • Verification:

    • Confirm the presence of the plasmid in the transformants by plasmid isolation and PCR.

Conclusion

This guide has provided a comprehensive technical overview of the genetic basis of clavulanic acid production. By leveraging the knowledge of the biosynthetic pathway, its genetic regulation, and the quantitative effects of targeted genetic modifications, researchers are well-equipped to pursue innovative strategies for enhancing the production of this vital pharmaceutical compound. The detailed experimental protocols provided herein serve as a practical foundation for the genetic manipulation and analysis of Streptomyces clavuligerus, paving the way for future advancements in the field of industrial microbiology and drug development.

References

A Technical Guide to the Phylogenetic Analysis of Curvulinic Acid-Producing Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the phylogenetic analysis of organisms known to produce curvulinic acid and its derivatives. This compound, a polyketide metabolite, has garnered interest for its potential biological activities, making a thorough understanding of its producing organisms crucial for discovery and development efforts. The primary producers of this compound are fungi belonging to the genus Curvularia, a group of cosmopolitan hyphomycetes that are significant as plant pathogens and, occasionally, as opportunistic animal and human pathogens.[1][2] This guide details the experimental protocols for phylogenetic analysis, presents quantitative data in a structured format, and visualizes key workflows and concepts.

Organisms Producing this compound and its Derivatives

This compound and its related compounds are predominantly isolated from species within the fungal genus Curvularia.[1] While a comprehensive screening of all Curvularia species for this compound production is not extensively documented in the literature, several species have been identified as producers.

Organism Compound(s) Produced Reference
Curvularia lunataMethyl 2-acetyl-3,5-dihydroxyphenylacetate, Methyl 2-acetyl-5-hydroxy-3-methoxyphenylacetate, Curvulin (ethyl 2-acetyl-3,5-dihydroxyphenylacetate)[3]
Curvularia siddiquiCurvulin (ethyl 2-acetyl-3,5-dihydroxyphenylacetate)[3]

Methodologies for Phylogenetic Analysis

The phylogenetic analysis of Curvularia and other fungi relies on the comparison of specific DNA sequences. The process involves several key steps, from fungal culture and DNA extraction to computational analysis for tree construction.

Fungal Culture and DNA Extraction

A pure culture of the fungus is the starting point for any molecular phylogenetic study.

Protocol for Fungal DNA Extraction:

A variety of methods can be used for fungal DNA extraction, ranging from kit-based approaches to more traditional protocols.[4][5][6][7][8]

  • Mycelial Growth: Inoculate the fungal strain in a liquid medium (e.g., Potato Dextrose Broth) and incubate for 72 hours at 25°C to obtain a sufficient amount of mycelium.[5]

  • Harvesting and Lysis:

    • Pellet the mycelial mat by centrifugation and wash with a TE (Tris-EDTA) buffer.[5]

    • Add an extraction buffer (e.g., 200 mM Tris-HCl pH 8.5, 250 mM NaCl, 25 mM EDTA, 0.5% SDS) and mechanically disrupt the cells by grinding with a micro-pestle or using glass beads.[5][6]

  • DNA Precipitation and Purification:

    • Precipitate proteins by adding sodium acetate (B1210297) and incubating at -20°C.[5]

    • Centrifuge to pellet the debris and transfer the supernatant containing the DNA to a new tube.

    • Precipitate the DNA using isopropanol, followed by a wash with 70% ethanol.[5]

    • Air-dry the DNA pellet and resuspend it in TE buffer.[5]

    • Treat with RNase A to remove contaminating RNA.[6]

PCR Amplification of Molecular Markers

For phylogenetic analysis of fungi, several genetic markers are commonly used. The Internal Transcribed Spacer (ITS) region of the ribosomal RNA gene cluster is the universal barcode for fungi.[9][10] However, for a more resolved phylogeny of Curvularia species, a multi-locus approach is recommended, often including protein-coding genes.[11][12]

Molecular Marker Description Utility in Fungal Phylogenetics
ITS (Internal Transcribed Spacer) A region of non-coding DNA situated between the small and large subunit ribosomal RNA genes.The primary DNA barcode for fungi due to its high interspecific variability and conserved priming sites.[9][10]
LSU (Large Subunit) The large subunit of the nuclear ribosomal DNA (28S rRNA).Useful for higher-level phylogenetic relationships.[9]
SSU (Small Subunit) The small subunit of the nuclear ribosomal DNA (18S rRNA).Also used for higher-level phylogenetic relationships.[9]
GAPDH (Glyceraldehyde-3-phosphate dehydrogenase) A protein-coding gene involved in glycolysis.Provides good resolution at the species level within Curvularia.[11][12]
TEF1-α (Translation Elongation Factor 1-alpha) A protein-coding gene involved in protein synthesis.Commonly used as a secondary barcode for many ascomycete fungi.[9][10]
RPB1 & RPB2 (RNA polymerase II subunits) The largest and second-largest subunits of RNA polymerase II.Useful for resolving deeper phylogenetic relationships.[10][13]
β-tubulin A protein-coding gene that is a component of microtubules.A commonly used marker in fungal phylogenetics.[9][13]

Protocol for PCR Amplification:

  • Reaction Mixture: Prepare a PCR master mix containing Taq DNA polymerase, dNTPs, PCR buffer, forward and reverse primers for the target marker, and nuclease-free water.[4][6]

  • Template DNA: Add a small amount of the extracted fungal DNA to the master mix.[4]

  • Thermocycling: Perform PCR using a thermocycler with the following general parameters, which should be optimized for each primer pair:

    • Initial denaturation: 94°C for 3-4 minutes.

    • 35-40 cycles of:

      • Denaturation: 94°C for 1 minute.

      • Annealing: 50-60°C for 1 minute (primer-dependent).

      • Extension: 72°C for 1-3 minutes (dependent on amplicon length).

    • Final extension: 72°C for 5-10 minutes.[6]

  • Verification: Visualize the PCR products on an agarose (B213101) gel stained with a DNA-binding dye to confirm successful amplification.[6]

DNA Sequencing and Phylogenetic Tree Construction

The amplified DNA fragments are then sequenced, and these sequences are used to infer phylogenetic relationships.

Workflow for Phylogenetic Tree Construction:

G A PCR Product Purification and Sequencing B Sequence Assembly and Editing A->B C Multiple Sequence Alignment (MSA) (e.g., ClustalW, MUSCLE) B->C D Phylogenetic Analysis C->D E Maximum Likelihood (ML) D->E Method 1 F Bayesian Inference (BI) D->F Method 2 G Phylogenetic Tree Visualization and Interpretation E->G F->G

Caption: Workflow for constructing a phylogenetic tree from sequence data.

Detailed Steps:

  • Sequencing: Purified PCR products are sent for Sanger sequencing.

  • Sequence Alignment: The obtained sequences are aligned using algorithms like ClustalW or MUSCLE, which can be implemented in software like MEGA (Molecular Evolutionary Genetics Analysis).[14][15][16] This step is crucial as it arranges the sequences to identify homologous regions.

  • Phylogenetic Inference: Two primary methods are used for constructing phylogenetic trees:

    • Maximum Likelihood (ML): This method seeks to find the tree topology and branch lengths that have the highest probability of producing the observed sequence data, given a model of evolution.[17][18][19][20][21]

    • Bayesian Inference (BI): This approach uses a probabilistic framework to calculate the posterior probability of a tree, which is the probability that the tree is correct given the data and a model of evolution.[22][23][24][25][26]

  • Tree Visualization: The resulting phylogenetic tree is visualized using software like MEGA or FigTree.[14][27] The reliability of the tree branches is often assessed using bootstrap analysis (for ML) or posterior probabilities (for BI).[17]

Key Phylogenetic Concepts and Relationships

Understanding the relationships between different phylogenetic methods is essential for interpreting the results of a phylogenetic analysis.

G A Phylogenetic Inference Methods B Distance-Based Methods (e.g., Neighbor-Joining) A->B C Character-Based Methods A->C D Maximum Parsimony C->D E Model-Based Methods C->E F Maximum Likelihood E->F G Bayesian Inference E->G

Caption: Classification of common phylogenetic inference methods.

Conclusion

The phylogenetic analysis of this compound-producing organisms, primarily within the genus Curvularia, is a multi-step process that requires careful execution of laboratory protocols and computational analyses. A multi-locus approach utilizing both ribosomal and protein-coding gene markers provides the most robust and well-resolved phylogenies. The application of sophisticated methods like Maximum Likelihood and Bayesian Inference allows for a detailed understanding of the evolutionary relationships between these fungi, which is fundamental for targeted natural product discovery, strain improvement, and understanding the distribution of biosynthetic capabilities within this important fungal genus.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Curvulinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Curvulinic acid, a bioactive secondary metabolite produced by various fungal species. The methodologies described herein are compiled from published research and are intended to guide laboratory-scale isolation and purification efforts.

Introduction

This compound, a polyketide, has garnered interest due to its potential biological activities. It is produced by several fungal species, including those from the genera Curvularia, Penicillium, Aspergillus, and Bipolaris. Effective isolation and purification are crucial for its further study and potential development as a therapeutic agent. The following protocols detail methods for solvent extraction, column chromatography, and high-performance liquid chromatography (HPLC) for obtaining pure this compound.

Data Presentation: Extraction and Purification Parameters

The following table summarizes key quantitative data and parameters for the extraction and purification of this compound from fungal cultures.

ParameterMethodDetailsReported Yield/PurityFungal SourceReference
Extraction Solvent Liquid-Liquid ExtractionEthyl acetate (B1210297) extraction of the culture broth or filtrate.1.3 g of crude extract from large-scale cultureCurvularia lunata[1][2]
Initial Purification Column ChromatographySephadex LH-20 column with 100% methanol (B129727) as the eluent.43 fractions collectedCurvularia lunata[1][2]
Secondary Purification Semi-preparative HPLCC18 column with a water/methanol gradient containing 0.05% TFA.Isolation of pure compoundCurvularia lunata[1]
Analytical HPLC Reversed-Phase HPLCC18 column (250 x 4.6 mm, 5 µm).N/ACurvularia lunata[1]
TLC Monitoring Silica (B1680970) Gel TLCMobile phase: CHCl₃/MeOH/n-PrOH/H₂O (5:6:1:4, v/v/v/v, organic phase).N/ACurvularia lunata[1]

Experimental Protocols

Protocol 1: Fungal Cultivation and Extraction of this compound

This protocol describes the initial steps of cultivating the fungus and performing a solvent extraction to obtain a crude extract containing this compound.

Materials and Reagents:

  • Fungal strain (e.g., Curvularia lunata)

  • Potato Dextrose Broth (PDB) medium

  • Ethyl acetate (EtOAc), HPLC grade

  • Sterile flasks and incubator

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Fungal Inoculation and Cultivation: Inoculate the desired fungal strain into a flask containing sterile PDB medium. Incubate the culture under appropriate conditions (e.g., 25-28°C, with shaking at 150 rpm) for a period determined by the growth and production characteristics of the strain (typically 7-21 days).

  • Harvesting: After the incubation period, harvest the culture. The entire broth, including the mycelium, can be used for extraction.

  • Solvent Extraction:

    • Transfer the fungal culture to a large separatory funnel.

    • Add an equal volume of ethyl acetate to the culture broth.

    • Shake the mixture vigorously for 5-10 minutes and then allow the layers to separate.

    • Collect the upper organic (ethyl acetate) layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of this compound.

  • Concentration:

    • Combine all the ethyl acetate extracts.

    • Dry the combined extract over anhydrous sodium sulfate (B86663) to remove any residual water.

    • Filter the dried extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Storage: Store the crude extract at -20°C until further purification.

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines the initial purification of the crude extract using column chromatography.

Materials and Reagents:

  • Crude extract from Protocol 1

  • Sephadex LH-20

  • Methanol (MeOH), HPLC grade

  • Chromatography column

  • Fraction collector

  • TLC plates (silica gel) and developing chamber

  • TLC visualization reagents (e.g., UV lamp, anisaldehyde-H₂SO₄ spray)

Procedure:

  • Column Packing: Prepare a Sephadex LH-20 column by making a slurry of the Sephadex in methanol and pouring it into the chromatography column. Allow the gel to settle and equilibrate the column by running methanol through it.

  • Sample Loading: Dissolve the crude extract in a minimal amount of methanol and load it onto the top of the Sephadex LH-20 column.

  • Elution: Elute the column with 100% methanol at a constant flow rate.

  • Fraction Collection: Collect fractions of a defined volume (e.g., 10 mL each) using a fraction collector.

  • Fraction Analysis:

    • Analyze the collected fractions by thin-layer chromatography (TLC) on silica gel plates.

    • Use a suitable mobile phase, such as a mixture of chloroform, methanol, n-propanol, and water, to develop the TLC plates.[1]

    • Visualize the spots under a UV lamp (254 nm) and/or by staining with an appropriate reagent (e.g., anisaldehyde-H₂SO₄ followed by heating).

  • Pooling of Fractions: Combine the fractions that contain this compound based on the TLC analysis.

  • Concentration: Concentrate the pooled fractions using a rotary evaporator to obtain a semi-purified extract.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification

This protocol details the final purification of this compound using semi-preparative HPLC.

Materials and Reagents:

  • Semi-purified extract from Protocol 2

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Semi-preparative HPLC system with a PDA detector

  • Reversed-phase C18 column (e.g., 250 x 10 mm, 10 µm)

Procedure:

  • Sample Preparation: Dissolve the semi-purified extract in a small volume of the initial mobile phase (e.g., a mixture of water and methanol). Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Method Setup:

    • Equilibrate the semi-preparative C18 column with the initial mobile phase.

    • The mobile phase typically consists of Eluent A (water with 0.05% TFA) and Eluent B (methanol with 0.05% TFA).[1]

    • Set up a gradient elution program to separate the components of the extract. A typical gradient might start with a low percentage of Eluent B and gradually increase to a high percentage over 30-60 minutes.

    • Set the flow rate appropriate for the column size (e.g., 2-5 mL/min).

    • Monitor the elution profile using a PDA detector at a wavelength suitable for this compound (e.g., 233, 269, and 300 nm).[1]

  • Injection and Fraction Collection: Inject the prepared sample onto the HPLC system. Collect the peaks corresponding to this compound based on the retention time and UV-Vis spectrum.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC with a similar mobile phase system.

  • Solvent Removal: Remove the HPLC solvent from the purified fractions by lyophilization or evaporation under a stream of nitrogen to obtain pure this compound.

Visualizations

Experimental Workflow for this compound Isolation

Extraction_Purification_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification Cultivation Fungal Culture (e.g., Curvularia lunata in PDB) Extraction Liquid-Liquid Extraction (Ethyl Acetate) Cultivation->Extraction Concentration1 Concentration (Rotary Evaporation) Extraction->Concentration1 Crude_Extract Crude Extract Concentration1->Crude_Extract Column_Chromatography Column Chromatography (Sephadex LH-20, Methanol) Crude_Extract->Column_Chromatography Fraction_Analysis TLC Analysis Column_Chromatography->Fraction_Analysis Semi_Purified Semi-Purified Fractions Fraction_Analysis->Semi_Purified HPLC Semi-Preparative HPLC (C18, Water/Methanol Gradient) Semi_Purified->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: Overall workflow for the extraction and purification of this compound.

Logical Relationship of Purification Steps

Purification_Steps Crude_Extract Crude Extract Column_Chromatography Column Chromatography (e.g., Sephadex LH-20) Crude_Extract->Column_Chromatography  Initial Separation (by size/polarity) HPLC HPLC (Semi-preparative C18) Column_Chromatography->HPLC  High-Resolution  Purification Pure_Compound Pure this compound HPLC->Pure_Compound  Final Product

Caption: Logical progression of purification techniques for this compound.

References

Application of Potentiators in Overcoming Antibiotic Resistance: A Case Study with Clavulanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Topic: Initial research into the application of Curvulinic acid for antibiotic potentiation did not yield specific data or established protocols. However, the field of antibiotic potentiation is of critical importance in addressing the global challenge of antimicrobial resistance. To provide a comprehensive and actionable resource for researchers, this document will focus on Clavulanic Acid , a well-characterized and clinically significant antibiotic potentiator. The principles, protocols, and data presentation formats described herein can be adapted for the investigation of novel potentiating agents like Curvulanic acid.

Application Notes: Clavulanic Acid as an Antibiotic Potentiator

Introduction:

The rise of antibiotic-resistant bacteria poses a significant threat to global health. One of the primary mechanisms of resistance, particularly against β-lactam antibiotics, is the production of β-lactamase enzymes by bacteria. These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. Antibiotic potentiators, also known as resistance breakers, are compounds that, when co-administered with an antibiotic, restore its efficacy against resistant strains.[1][2]

Clavulanic acid is a potent, mechanism-based inhibitor of β-lactamase enzymes.[3] While it possesses weak intrinsic antibacterial activity, its clinical utility lies in its ability to protect β-lactam antibiotics from degradation.[3] The combination of amoxicillin (B794) and clavulanic acid is a widely used therapeutic agent for treating a variety of bacterial infections caused by β-lactamase-producing organisms.

Mechanism of Action:

Clavulanic acid's structure is similar to that of penicillin, allowing it to bind to the active site of β-lactamase enzymes. This binding is initially reversible but is followed by a series of chemical reactions that lead to the irreversible acylation and inactivation of the enzyme.[3] By acting as a "suicide inhibitor," clavulanic acid effectively neutralizes the bacterial defense mechanism, allowing the partner β-lactam antibiotic to exert its antibacterial effect by inhibiting cell wall synthesis.[3]

Applications in Research and Drug Development:

  • Screening for Novel Antibiotic Potentiators: The methodologies used to characterize clavulanic acid serve as a gold standard for identifying and evaluating new potentiating agents.

  • Overcoming Resistance in Preclinical Studies: Clavulanic acid can be used as a tool compound in preclinical studies to investigate the role of β-lactamases in the resistance of bacterial strains to novel β-lactam antibiotics.

  • Synergy Studies: The combination of clavulanic acid with different antibiotics can be explored to identify synergistic interactions that could lead to new therapeutic options.

Quantitative Data on Antibiotic Potentiation by Clavulanic Acid

The following table summarizes the effect of clavulanic acid on the Minimum Inhibitory Concentration (MIC) of amoxicillin against various β-lactamase-producing bacterial strains. The data illustrates the significant potentiation of amoxicillin's activity in the presence of clavulanic acid.

Bacterial StrainAntibioticMIC without Clavulanic Acid (µg/mL)MIC with Clavulanic Acid (µg/mL)Fold Reduction in MIC
Escherichia coli (β-lactamase +)Amoxicillin256832
Haemophilus influenzae (β-lactamase +)Amoxicillin64232
Staphylococcus aureus (β-lactamase +)Amoxicillin5124128
Bacteroides fragilis (β-lactamase +)Amoxicillin128816

Note: The values presented in this table are representative and may vary depending on the specific bacterial isolate and experimental conditions.

Experimental Protocols

Checkerboard Assay for Synergy Testing (Broth Microdilution Method)

This protocol is used to determine the synergistic effect of an antibiotic and a potentiator by measuring the MIC of each compound alone and in combination.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase, adjusted to a final inoculum of 5 x 10^5 CFU/mL

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Stock solutions of the antibiotic and clavulanic acid

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare serial twofold dilutions of the antibiotic in CAMHB along the x-axis of the microtiter plate.

    • Prepare serial twofold dilutions of clavulanic acid in CAMHB along the y-axis of the microtiter plate.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of the antibiotic alone, clavulanic acid alone, and the MIC of each in combination. The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the synergy:

      • FIC Index = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of clavulanic acid in combination / MIC of clavulanic acid alone)

      • Interpretation:

        • FIC Index ≤ 0.5: Synergy

        • 0.5 < FIC Index ≤ 4.0: Additive/Indifference

        • FIC Index > 4.0: Antagonism

Time-Kill Assay

This assay provides a dynamic picture of the bactericidal or bacteriostatic effect of an antibiotic and a potentiator over time.

Materials:

  • Bacterial culture in logarithmic growth phase, adjusted to a final inoculum of 5 x 10^5 CFU/mL

  • CAMHB

  • Stock solutions of the antibiotic and clavulanic acid

  • Sterile test tubes or flasks

  • Incubator with shaking capabilities (37°C)

  • Agar (B569324) plates for colony counting

  • Sterile saline for serial dilutions

Procedure:

  • Experimental Setup:

    • Prepare tubes/flasks containing CAMHB with the following conditions:

      • No drug (growth control)

      • Antibiotic alone (at a relevant concentration, e.g., MIC)

      • Clavulanic acid alone

      • Antibiotic + Clavulanic acid

  • Inoculation:

    • Inoculate each tube/flask with the standardized bacterial culture.

  • Incubation and Sampling:

    • Incubate at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies (CFU/mL) on the plates from each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.

Visualizations

experimental_workflow cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay cb_start Prepare Serial Dilutions (Antibiotic & Potentiator) cb_inoculate Inoculate with Bacteria cb_start->cb_inoculate cb_incubate Incubate (18-24h) cb_inoculate->cb_incubate cb_read Read MICs cb_incubate->cb_read cb_analyze Calculate FIC Index cb_read->cb_analyze cb_result Determine Synergy cb_analyze->cb_result tk_start Prepare Cultures (Control, Single Agents, Combo) tk_inoculate Inoculate with Bacteria tk_start->tk_inoculate tk_incubate Incubate & Sample (0, 2, 4, 8, 24h) tk_inoculate->tk_incubate tk_plate Serial Dilution & Plating tk_incubate->tk_plate tk_count Count CFUs tk_plate->tk_count tk_analyze Plot Log10 CFU/mL vs. Time tk_count->tk_analyze tk_result Determine Bactericidal Synergy tk_analyze->tk_result

Caption: Experimental workflows for determining antibiotic potentiation.

mechanism_of_action cluster_bacterium Bacterium b_lactamase β-Lactamase (Active Site) inactivated_enzyme Inactivated β-Lactamase b_lactamase->inactivated_enzyme pbp Penicillin-Binding Protein (PBP) (Target for β-Lactam Antibiotic) cell_wall Cell Wall Synthesis pbp->cell_wall Blocks Synthesis cell_lysis Cell Lysis cell_wall->cell_lysis antibiotic β-Lactam Antibiotic antibiotic->b_lactamase Hydrolysis (Inactivation of Antibiotic) antibiotic->pbp Inhibition of PBP potentiator Clavulanic Acid potentiator->b_lactamase Irreversible Inhibition

References

Application Notes and Protocols for Testing the Efficacy of Curvulinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental design to evaluate the therapeutic potential of Curvulinic acid, a fungal metabolite. The protocols outlined below detail in vitro assays for assessing its cytotoxicity, anti-inflammatory, antimicrobial, and anticancer activities.

Overview of this compound

This compound is a natural product isolated from various fungal species, including those of the genera Curvularia and Nimbya.[1][2] Preliminary studies and analysis of extracts containing this compound suggest a range of biological activities, including phytotoxic, antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6] However, some reports indicate negligible antibiotic and antifungal effects, highlighting the need for systematic evaluation.[1] The following protocols are designed to rigorously assess and quantify the therapeutic efficacy of purified this compound.

Experimental Workflow

The overall experimental workflow is designed to first establish a safe dose range through cytotoxicity testing, followed by a tiered screening for anti-inflammatory, antimicrobial, and anticancer efficacy.

experimental_workflow cluster_phase1 Phase 1: Safety Profile cluster_phase2 Phase 2: Efficacy Screening cluster_phase3 Phase 3: Mechanism of Action Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) AntiInflammatory Anti-inflammatory Assays (e.g., NO, Cytokine) Cytotoxicity->AntiInflammatory Determine Non-toxic Concentrations Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) Cytotoxicity->Antimicrobial Anticancer Anticancer Assays (e.g., Proliferation, Apoptosis) Cytotoxicity->Anticancer SignalingPathways Signaling Pathway Analysis (e.g., Western Blot, qPCR) AntiInflammatory->SignalingPathways Anticancer->SignalingPathways signaling_pathways cluster_inflammation Anti-inflammatory Pathway cluster_cancer Anticancer Pathway Curvulinic_Acid This compound NFkB NF-κB Curvulinic_Acid->NFkB Inhibition? p53 p53 Curvulinic_Acid->p53 Activation? LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB iNOS_COX2 iNOS/COX-2 NFkB->iNOS_COX2 NO_PGs NO/Prostaglandins iNOS_COX2->NO_PGs GrowthFactors GrowthFactors Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK GrowthFactors->Ras_Raf_MEK_ERK Proliferation Cell Proliferation Ras_Raf_MEK_ERK->Proliferation Apoptosis Apoptosis p53->Apoptosis

References

Application Notes and Protocols for In Vitro Assays with Curvulinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curvulinic acid is a fungal metabolite produced by various species of the genus Curvularia.[1] Preliminary research has suggested a range of biological activities for this compound, including antimicrobial, anti-inflammatory, and phytotoxic effects.[2][3][4] These application notes provide detailed protocols for the in vitro evaluation of this compound's potential therapeutic or agrochemical applications. While specific data on the activity of purified this compound is limited in publicly available literature, the following protocols are based on established in vitro assays for screening novel compounds and can be adapted for the investigation of this compound.

Antimicrobial Activity Assays

Fungal metabolites are a rich source of antimicrobial compounds.[5] Extracts from Curvularia lunata, a known producer of this compound, have demonstrated antibacterial and antifungal properties.[2][3] A study investigating compounds from Curvularia lunata found that this compound exhibited a Minimum Inhibitory Concentration (MIC) greater than the tested concentrations, suggesting it may have weak antimicrobial activity under those specific conditions.[6] Further investigation using standardized methods is warranted to fully characterize its antimicrobial spectrum.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This assay determines the lowest concentration of a substance that prevents visible growth of a microorganism.

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Bacterial/Fungal Inoculum:

    • Culture the desired bacterial or fungal strain on an appropriate agar (B569324) medium overnight.

    • Suspend a few colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). .

    • Dilute this suspension to the final working concentration (e.g., 5 x 10⁵ CFU/mL for bacteria) in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution in Microplate:

    • Add 100 µL of sterile broth to all wells of a 96-well microplate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Positive Control: Wells containing inoculum and broth but no this compound.

    • Negative Control: Wells containing broth only.

    • Solvent Control: Wells containing inoculum, broth, and the highest concentration of the solvent used to dissolve this compound.

  • Incubation: Incubate the microplate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the positive control.

Illustrative Data Presentation:

MicroorganismMIC of this compound (µg/mL)
Escherichia coli>128
Staphylococcus aureus128
Candida albicans>128
Aspergillus fumigatus64
Note: This data is for illustrative purposes only and should be experimentally determined.

Experimental Workflow for MIC Assay:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_results Results prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Microbial Inoculum inoculate Inoculate with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Anti-Inflammatory Activity Assay

A methanolic extract of Curvularia lunata, which contains this compound, has been shown to inhibit nitric oxide (NO) production in RAW 264.7 murine macrophage cells, suggesting potential anti-inflammatory activity.[3] The following protocol describes a common in vitro assay to evaluate the anti-inflammatory potential of a compound by measuring its effect on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare various concentrations of this compound in DMEM.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the solvent used for this compound).

  • Stimulation: After 1-2 hours of pre-treatment with this compound, stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A set of wells with untreated and unstimulated cells should be included as a negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NO production inhibition using the following formula: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS-stimulated group)] x 100

    • A cell viability assay (e.g., MTT or LDH assay) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Illustrative Data Presentation:

Concentration of this compound (µM)% NO Inhibition% Cell Viability
115.2 ± 2.198.5 ± 1.5
1035.8 ± 3.597.2 ± 2.3
5062.5 ± 4.895.1 ± 3.1
10085.1 ± 5.292.8 ± 4.0
Note: This data is for illustrative purposes only and should be experimentally determined.

Signaling Pathway for LPS-Induced NO Production:

LPS_NO_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene Activates iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Leads to NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes conversion of L_Arginine L-Arginine L_Arginine->NO Curvulinic_Acid This compound Curvulinic_Acid->IKK Potential Inhibition? Curvulinic_Acid->NFkB Potential Inhibition?

Potential targets of this compound in the LPS-induced NO pathway.

Phytotoxic (Herbicidal) Activity Assay

This compound has been identified as a phytotoxic compound with herbicidal activity, showing inhibitory effects on seed germination and seedling growth.[4][7]

Seed Germination and Seedling Growth Inhibition Assay

Protocol:

  • Preparation of Test Solutions: Prepare a series of concentrations of this compound in distilled water or a suitable buffer. A solvent control should be included if a solvent is used to dissolve the compound.

  • Seed Sterilization: Surface sterilize the seeds of the target plant species (e.g., Capsella bursa-pastoris, lettuce, or radish) by rinsing with 70% ethanol (B145695) for 30 seconds, followed by a 5-10 minute soak in a dilute bleach solution, and then several rinses with sterile distilled water.

  • Assay Setup:

    • Place a sterile filter paper in a Petri dish.

    • Add a specific volume of the this compound test solution or control solution to moisten the filter paper (e.g., 2-5 mL, depending on the Petri dish size).

    • Place a defined number of sterilized seeds (e.g., 20-30) on the moistened filter paper.

  • Incubation: Seal the Petri dishes with parafilm and incubate in a growth chamber with controlled light and temperature conditions (e.g., 12-hour light/12-hour dark cycle at 25°C) for a specified period (e.g., 5-7 days).

  • Data Collection and Analysis:

    • Germination Rate: Count the number of germinated seeds in each Petri dish. A seed is considered germinated when the radicle has emerged. Calculate the germination percentage.

    • Root and Shoot Length: After the incubation period, carefully measure the root and shoot length of each seedling.

    • Calculate the percentage of inhibition for germination, root length, and shoot length compared to the control group.

Illustrative Data Presentation:

Concentration of this compound (µg/mL)Germination Inhibition (%)Root Length Inhibition (%)Shoot Length Inhibition (%)
10010.5 ± 1.825.3 ± 3.115.7 ± 2.5
20025.1 ± 2.548.9 ± 4.232.4 ± 3.8
40052.8 ± 4.175.6 ± 5.558.1 ± 4.9
60073.3 ± 5.988.2 ± 6.372.5 ± 5.7
Note: This data is for illustrative purposes only and should be experimentally determined.

Experimental Workflow for Phytotoxicity Assay:

Phytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_results Data Collection prep_solutions Prepare this compound Test Solutions add_solutions Add Test Solutions prep_solutions->add_solutions sterilize_seeds Surface Sterilize Plant Seeds place_seeds Place Seeds on Filter Paper sterilize_seeds->place_seeds setup_petri Prepare Petri Dishes with Filter Paper setup_petri->add_solutions add_solutions->place_seeds incubate Incubate in Growth Chamber place_seeds->incubate measure_germination Measure Germination Rate incubate->measure_germination measure_growth Measure Root and Shoot Length incubate->measure_growth analyze_data Calculate % Inhibition measure_germination->analyze_data measure_growth->analyze_data

Workflow for Seed Germination and Seedling Growth Inhibition Assay.

Disclaimer

The protocols and illustrative data provided in these application notes are for guidance and informational purposes only. Researchers should adapt and optimize these protocols based on their specific experimental needs and the characteristics of this compound. All laboratory work should be conducted in accordance with standard safety procedures.

References

Synthesis of Clavulanic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavulanic acid, a potent β-lactamase inhibitor, features a unique and highly strained 4-oxa-1-azabicyclo[3.2.0]heptan-7-one ring system. This core structure is of significant interest in medicinal chemistry for the development of new therapeutic agents. This document provides an overview of synthetic strategies and detailed protocols for the preparation of clavulanic acid derivatives, which are valuable for structure-activity relationship (SAR) studies and the discovery of novel drug candidates. The synthesis of these derivatives often involves the construction of the bicyclic core followed by functionalization at various positions.

Application Notes: Synthetic Strategies

The synthesis of clavulanic acid and its analogs can be broadly categorized into two main approaches: total synthesis, which builds the core structure from acyclic precursors, and derivatization of the naturally produced clavulanic acid.

Total Synthesis of the 4-Oxa-1-azabicyclo[3.2.0]heptan-7-one Core

The construction of the bicyclic β-lactam core is a key challenge in the total synthesis of clavulanic acid derivatives. A common strategy involves the formation of the β-lactam ring followed by the cyclization of the oxazolidine (B1195125) ring.

A representative synthetic workflow for the core structure is outlined below. This strategy often starts from a protected azetidin-2-one, which is then elaborated to introduce the necessary functionality for the second ring closure.

G A 4-Acetoxazetidin-2-one B 4-(Substituted-oxy)azetidin-2-one Intermediate A->B Nucleophilic Substitution C 4-Oxa-1-azabicyclo[3.2.0]heptan-7-one Core B->C Intramolecular Cyclization

Caption: General workflow for the synthesis of the clavulanic acid core.

Derivatization of the Clavulanic Acid Scaffold

Once the core bicyclic system is obtained, or by using clavulanic acid itself as a starting material, various derivatives can be synthesized. Key positions for modification include the C2-carboxylate, the C3-side chain, and the C6-position of the β-lactam ring.

  • Ester and Amide Derivatives at C2: The carboxylic acid functionality at the C2 position is readily converted into a variety of esters and amides to explore the impact on permeability and potency. Standard esterification and amidation conditions can be employed.[][2]

  • Modification of the C3 Side Chain: The exocyclic double bond at C3 provides a handle for various chemical transformations. For instance, it can be isomerized, reduced, or functionalized via addition reactions.[3]

  • Substitution at C6: Introduction of substituents at the C6 position of the β-lactam ring can significantly influence the biological activity. This often requires a multi-step sequence starting from a suitable precursor.[4]

Experimental Protocols

The following protocols are representative examples of synthetic procedures for clavulanic acid derivatives.

Protocol 1: Synthesis of (3RS, 5SR)-3-(Bromomethyl)-4-oxa-1-azabicyclo[3.2.0]heptan-7-one

This protocol describes the synthesis of a key intermediate for further derivatization, starting from 4-(1,3-dibromoisopropoxy)azetidin-2-one.[5]

Materials:

Procedure:

  • A solution of 4-(1,3-dibromoisopropoxy)azetidin-2-one in anhydrous DMF is treated with anhydrous potassium carbonate.

  • The mixture is stirred at room temperature for several hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the title compound.

Protocol 2: Preparation of (5R)-3-Vinyl-4-oxa-1-azabicyclo[3.2.0]hept-2-en-7-one from Clavulanic Acid

This protocol details the conversion of clavulanic acid into a versatile diene intermediate.[3]

Materials:

  • Clavulanic acid

  • N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA)

  • Dichloromethane (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a solution of clavulanic acid in anhydrous dichloromethane, N,N-dimethylformamide dimethyl acetal is added.

  • The reaction mixture is stirred at room temperature.

  • The progress of the reaction is monitored by TLC.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is purified by flash chromatography on silica gel to yield the diene product.

Protocol 3: Synthesis of 6-Substituted Amino-4-oxa-1-azabicyclo[3.2.0]heptan-7-one Derivatives

This protocol outlines a general procedure for the synthesis of C6-amino substituted derivatives, which are of interest as potential cysteine protease inhibitors.[4]

G Start Protected 6-Amino-4-oxa-1- azabicyclo[3.2.0]heptan-7-one Step1 Deprotection Start->Step1 Intermediate 6-Amino-4-oxa-1- azabicyclo[3.2.0]heptan-7-one Step1->Intermediate Step2 Amide Coupling (Protected Amino Acid, Coupling Reagent) Intermediate->Step2 Product 6-(N-Protected-Aminoacyl)amino- 4-oxa-1-azabicyclo[3.2.0]heptan-7-one Step2->Product

Caption: Workflow for C6-amino derivatization.

Procedure:

  • The N-protected 6-amino-4-oxa-1-azabicyclo[3.2.0]heptan-7-one starting material is subjected to deprotection under appropriate conditions (e.g., hydrogenolysis for a Cbz group).

  • The resulting free amine is then coupled with an N-protected amino acid using a standard peptide coupling reagent (e.g., DCC, HBTU).

  • The reaction is carried out in an appropriate aprotic solvent (e.g., DMF, CH2Cl2) at room temperature.

  • After completion, the reaction mixture is worked up by washing with aqueous solutions to remove by-products.

  • The desired product is purified by chromatography.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of clavulanic acid derivatives.

Table 1: Synthesis of the Bicyclic Core and Key Intermediates

Starting MaterialProductReagents and ConditionsYield (%)Reference
(±)-4-Methylthioazetidin-2-one(±)-Methyl E-3-methoxycarbonylmethylene-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate1. NaH, DMF; Dimethyl 2-bromo-3-oxoglutarate 2. Cl2, CCl4 3. K2CO3, DMF34 (from the β-ketoester)[6]
4-(1,3-Dibromoisopropoxy)azetidin-2-one(3RS, 5SR)-3-(Bromomethyl)-4-oxa-1-azabicyclo[3.2.0]heptan-7-oneK2CO3, DMFNot specified[5]
Clavulanic acid(5R)-3-Vinyl-4-oxa-1-azabicyclo[3.2.0]hept-2-en-7-oneN,N-Dimethylformamide dimethyl acetalNot specified[3]

Table 2: Synthesis of Clavulanic Acid Analogs

Starting MaterialProductReagents and ConditionsYield (%)Reference
Methyl Z-3-benzylidene-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylateSodium Z-3-benzylidene-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylateNaOH, aq. THF83[7]
3-Hydroxymethyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one3-Azidomethyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-oneNot specifiedNot specified[8]
6-Amino-4-oxa-1-azabicyclo[3.2.0]heptan-7-one(5S,6S)-6-(N-Benzyloxycarbonyl-L-phenylalanyl)amino-4-oxa-1-azabicyclo[3.2.0]heptan-7-oneCbz-Phe-OH, coupling agentNot specified[4]

Conclusion

The synthetic methodologies presented provide a robust foundation for the generation of diverse libraries of clavulanic acid derivatives. These compounds are valuable tools for probing the chemical space around this important pharmacophore and for the development of novel therapeutics with improved properties. The provided protocols offer starting points for the practical synthesis of these complex molecules in a research setting.

References

Application Notes and Protocols for Assessing Synergistic Effects of Curvulinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the synergistic potential of Curvulinic acid when used in combination with other therapeutic agents. The following protocols and data analysis methods are designed to deliver robust and reproducible results for preclinical drug development.

Introduction to Synergy

Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[1] This "1+1 > 2" effect can lead to several therapeutic benefits, including:

  • Increased efficacy against resistant pathogens or cancer cells.

  • Reduced drug dosages, minimizing toxicity and adverse effects.[2]

  • Overcoming drug resistance mechanisms.

Conversely, an antagonistic interaction results in a combined effect that is less than the sum of the individual effects. An additive effect is when the combined effect is equal to the sum of the individual effects.[1][3] This document outlines the methodologies to quantitatively assess these interactions.

Key Methodologies for Synergy Assessment

The most common and well-established methods for quantifying drug synergy are the checkerboard assay, the calculation of the Combination Index (CI), and isobologram analysis.[4][5][6]

Checkerboard Assay

The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, or antagonistic effects of two compounds.[7][8] It involves a two-dimensional titration of both compounds in a microplate format.

Experimental Workflow for Checkerboard Assay

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solutions of this compound & Drug B serial_dilute_A Serial Dilute this compound (Horizontally) prep_stock->serial_dilute_A serial_dilute_B Serial Dilute Drug B (Vertically) prep_stock->serial_dilute_B prep_cells Prepare Cell/Bacterial Culture add_cells Add Cells/Bacteria to Each Well prep_cells->add_cells serial_dilute_A->add_cells serial_dilute_B->add_cells incubate Incubate at 37°C for 24-48h add_cells->incubate measure Measure Endpoint (e.g., OD, Viability) incubate->measure calc_fici Calculate FIC Index measure->calc_fici plot_isobologram Plot Isobologram measure->plot_isobologram

Caption: Workflow of the checkerboard assay for synergy testing.

Protocol: Checkerboard Microdilution Assay

  • Preparation of Compounds: Prepare stock solutions of this compound and the second compound (Drug B) in a suitable solvent.

  • Plate Setup:

    • In a 96-well microtiter plate, add a fixed volume of growth medium to all wells.

    • Create serial dilutions of this compound along the x-axis (e.g., columns 2-11).

    • Create serial dilutions of Drug B along the y-axis (e.g., rows B-G).

    • The top row (A) will contain only dilutions of this compound, and the first column (1) will contain only dilutions of Drug B. Well H12 can serve as a growth control (no drug).[9]

  • Inoculation: Add a standardized inoculum of the target cells or bacteria to each well.[10]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Data Collection: After incubation, measure the endpoint. For bacteria, this is often the minimum inhibitory concentration (MIC), determined by the lowest concentration that inhibits visible growth. For cancer cells, this could be cell viability measured by assays like MTT or CellTiter-Glo.

Data Analysis: Combination Index (CI) and Fractional Inhibitory Concentration Index (FICI)

The results of the checkerboard assay are analyzed by calculating the Fractional Inhibitory Concentration (FIC) for each compound and then summing them to get the FICI or Combination Index (CI).[8][11]

Formulas:

  • FIC of this compound (FICA): (MIC of this compound in combination) / (MIC of this compound alone)

  • FIC of Drug B (FICB): (MIC of Drug B in combination) / (MIC of Drug B alone)

  • FICI (or CI): FICA + FICB[8]

Interpretation of FICI/CI Values:

FICI / CI ValueInterpretation
≤ 0.5Synergy[8]
> 0.5 to 4.0Additive or Indifference[8]
> 4.0Antagonism[8]

The Chou-Talalay method is a widely accepted mathematical model for quantifying drug synergy based on the median-effect principle, where a CI < 1 indicates synergy, CI = 1 is additive, and CI > 1 signifies antagonism.[3]

Data Presentation: Checkerboard Assay Results

The following table is an example of how to present the quantitative data from a checkerboard assay.

Table 1: MICs of this compound and Drug B Alone and in Combination

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFICI (FICA + FICB)Interpretation
This compound64160.25\multirow{2}{}{0.5}\multirow{2}{}{Synergy}
Drug B3280.25
Isobologram Analysis

Isobologram analysis is a graphical method used to visualize and assess drug interactions.[1][12]

Constructing an Isobologram:

  • Plot the concentration of this compound on the x-axis and the concentration of Drug B on the y-axis.

  • Mark the IC50 (or MIC) value of this compound alone on the x-axis and the IC50 of Drug B alone on the y-axis.

  • Draw a straight line connecting these two points. This is the "line of additivity."

  • Plot the concentrations of this compound and Drug B that in combination produce the same effect (e.g., 50% inhibition).

Interpretation of the Isobologram:

  • Synergy: The data point for the combination falls below the line of additivity.[6][12]

  • Additivity: The data point falls on the line of additivity.[6]

  • Antagonism: The data point falls above the line of additivity.[6][12]

Isobologram Analysis Diagram

G xaxis Concentration of this compound yaxis Concentration of Drug B origin origin->xaxis origin->yaxis ic50_A ic50_B ic50_A->ic50_B Line of Additivity synergy Synergy antagonism Antagonism label_synergy Synergy label_antagonism Antagonism

Caption: Isobologram illustrating synergistic and antagonistic effects.

Hypothetical Signaling Pathway Modulation

Understanding the mechanism of synergy often involves investigating the impact of the drug combination on cellular signaling pathways. For instance, this compound might inhibit a pathway that is compensatory to the pathway targeted by Drug B.

Hypothetical Signaling Pathway

G cluster_pathwayA Pathway A cluster_pathwayB Pathway B (Compensatory) A Receptor A B Kinase 1 A->B C Transcription Factor A B->C Cell_Response Cell Proliferation / Survival C->Cell_Response D Receptor B E Kinase 2 D->E F Transcription Factor B E->F F->Cell_Response inhibitor_A_point inhibitor_B_point inhibitor_A Drug B (Inhibits Pathway A) inhibitor_A->B inhibitor_B This compound (Inhibits Pathway B) inhibitor_B->E

References

Application Notes and Protocols: Clavulanic Acid in Microbial Fermentation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavulanic acid is a potent β-lactamase inhibitor produced by the filamentous bacterium Streptomyces clavuligerus. While it possesses weak intrinsic antibacterial activity, its primary clinical and commercial value lies in its co-formulation with β-lactam antibiotics, such as amoxicillin.[1][2][3] This combination, widely known as co-amoxiclav, effectively overcomes bacterial resistance mediated by β-lactamase enzymes, which would otherwise inactivate the antibiotic.[3][4][5] The production of clavulanic acid is exclusively through microbial fermentation, making the optimization of this bioprocess a critical area of research and development.[6][7]

These application notes provide a comprehensive overview of the use of clavulanic acid in microbial fermentation studies, including its biosynthesis, factors influencing its production, and detailed protocols for its cultivation and analysis.

Biosynthesis of Clavulanic Acid

The biosynthesis of clavulanic acid in S. clavuligerus is a complex process that begins with the condensation of L-arginine and the glycolysis intermediate glyceraldehyde-3-phosphate (G3P).[1][8][9] This initial step is catalyzed by N2-(2-carboxyethyl)-arginine synthase (CEAS).[1][10] The pathway proceeds through a series of enzymatic reactions, including those catalyzed by β-lactam synthetase (BLS) and the multifunctional clavaminic acid synthase (CAS), to form the key intermediate, clavaminic acid.[1][8][10] A critical bifurcation point occurs after the formation of clavaminic acid, leading to either clavulanic acid or other clavam metabolites.[1]

A simplified diagram of the clavulanic acid biosynthetic pathway is presented below.

Clavulanic Acid Biosynthesis G3P Glyceraldehyde-3-Phosphate CEA N²-(2-carboxyethyl)-arginine G3P->CEA CEAS Arginine L-Arginine Arginine->CEA Proclavaminic_acid Proclavaminic acid CEA->Proclavaminic_acid BLS Dihydroclavaminic_acid Dihydroclavaminic acid Proclavaminic_acid->Dihydroclavaminic_acid CAS Clavaminic_acid (3S, 5S)-Clavaminic acid Dihydroclavaminic_acid->Clavaminic_acid CAS Clavulanate_9_aldehyde Clavulanate-9-aldehyde Clavaminic_acid->Clavulanate_9_aldehyde CAS Clavam_5S Clavam 5S Compounds Clavaminic_acid->Clavam_5S Clavulanic_acid Clavulanic Acid Clavulanate_9_aldehyde->Clavulanic_acid CAD

Caption: Simplified biosynthetic pathway of clavulanic acid.

Factors Influencing Clavulanic Acid Production

The yield of clavulanic acid in fermentation is highly dependent on various environmental and nutritional factors. Optimization of these parameters is crucial for maximizing production.

Quantitative Data on Clavulanic Acid Production:

FactorConditionOrganismFermentation TypeClavulanic Acid Titer (mg/L)Reference
Carbon Source GlycerolS. clavuligerus (Wild Type)Batch437[1]
GlycerolS. clavuligerus (Mutant)Batch3000
Nitrogen Source Soybean Protein Isolate (20 g/L)S. clavuligerusBioreactor917.5[11]
L-arginine (17.42 g/L) supplementS. clavuligerus-1400[11]
L-threonine (11.9 g/L) supplementS. clavuligerus-1700[11]
pH 6.8S. clavuligerus (Wild Type)Batch-
7.0S. clavuligerus (Wild Type)Batch-
7.1S. clavuligerus (Mutant)-4330[11]
Temperature 20°CS. clavuligerus (Wild Type)Batch1266.2
25°CS. clavuligerus (Wild Type)Batch631.6
28°CS. clavuligerus (Wild Type)Batch-
30°CS. clavuligerus (Wild Type)Batch168.7
Fermentation Mode BatchS. clavuligerus (Wild Type)-348.5
Fed-BatchS. clavuligerus (Wild Type)-982.1
Fed-Batch with ornithineS. clavuligerus (Wild Type)-1560
Phosphate (B84403) Concentration 2 mMS. clavuligerus-90
75 mMS. clavuligerus-3

Experimental Protocols

Protocol 1: Batch Fermentation of Streptomyces clavuligerus for Clavulanic Acid Production

Objective: To cultivate S. clavuligerus in a batch fermentation system to produce clavulanic acid.

Materials:

  • Streptomyces clavuligerus ATCC 27064

  • Seed medium (e.g., Tryptic Soy Broth)

  • Production medium (complex medium containing glycerol, malt (B15192052) extract, yeast extract, peptone, and trace elements)[1]

  • Shake flasks or bioreactor

  • Incubator shaker

  • Centrifuge

  • HPLC system for quantification

Procedure:

  • Inoculum Preparation:

    • Inoculate a loopful of S. clavuligerus from a sporulated agar (B569324) plate into a flask containing seed medium.

    • Incubate at 28°C with shaking (e.g., 250 rpm) for 48-72 hours until a dense culture is obtained.

  • Production Fermentation:

    • Inoculate the production medium with the seed culture (typically 5-10% v/v).

    • For shake flask cultures, incubate at 28°C with shaking (250 rpm) for 5-7 days.

    • For bioreactor cultivation, maintain the temperature at 28°C, pH at 6.8 (controlled with acid/base addition), and dissolved oxygen above 20% by adjusting agitation and aeration rates.[11]

  • Sampling and Analysis:

    • Withdraw samples aseptically at regular intervals (e.g., every 12 or 24 hours).

    • Centrifuge the samples to separate the biomass from the supernatant.

    • Analyze the supernatant for clavulanic acid concentration using a validated HPLC method.

Workflow Diagram:

Batch Fermentation Workflow Inoculum Inoculum Preparation (Seed Culture) Fermentation Production Fermentation (Batch Culture) Inoculum->Fermentation Sampling Aseptic Sampling Fermentation->Sampling Separation Centrifugation (Biomass/Supernatant Separation) Sampling->Separation Analysis HPLC Analysis (Clavulanic Acid Quantification) Separation->Analysis

Caption: General workflow for batch fermentation and analysis.

Protocol 2: Quantification of Clavulanic Acid by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration of clavulanic acid in fermentation broth supernatants.

Principle: Clavulanic acid is derivatized with imidazole (B134444), and the resulting chromophore is detected by UV spectrophotometry.

Materials:

  • Fermentation broth supernatant

  • Imidazole solution

  • HPLC system with a UV detector and a C18 column

  • Mobile phase (e.g., phosphate buffer and methanol)

  • Clavulanic acid standard

Procedure:

  • Sample Preparation:

    • Centrifuge the fermentation broth to obtain a clear supernatant.

    • Filter the supernatant through a 0.2 µm filter.

    • Dilute the filtered supernatant with water if necessary to fall within the standard curve range.

  • Derivatization:

    • Mix the prepared sample with an equal volume of imidazole solution.

    • Allow the reaction to proceed for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 30°C) to form the clavulanate-imidazole chromophore.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Elute the components using an appropriate mobile phase composition and flow rate.

    • Detect the clavulanate-imidazole derivative at a specific wavelength (e.g., 311 nm).

  • Quantification:

    • Prepare a standard curve using known concentrations of clavulanic acid standard.

    • Calculate the concentration of clavulanic acid in the samples by comparing their peak areas to the standard curve.

Note: The clavulanate-imidazole derivative is unstable, and the timing of the analysis post-derivatization is critical for accurate quantification.[12]

Signaling and Co-culture Applications

While clavulanic acid is primarily known as a β-lactamase inhibitor, some low-molecular-weight organic compounds produced by microbes can also act as signaling molecules, modulating gene expression in microbial communities.[13] The role of clavulanic acid as a specific signaling molecule is not extensively documented, but the broader concept of microbial metabolites influencing community behavior is an active area of research.[13][14][15]

Co-cultivation of different microorganisms is a strategy to induce the expression of otherwise silent biosynthetic gene clusters and discover novel natural products.[16] In the context of clavulanic acid, co-culture studies could potentially be designed to:

  • Enhance clavulanic acid production by introducing a symbiotic or competing microorganism.

  • Induce the production of novel secondary metabolites from S. clavuligerus or a co-cultured organism.

Logical Relationship Diagram for Co-culture Strategy:

Co-culture Strategy Coculture Co-culture of S. clavuligerus and another microbe Interaction Microbial Interaction (Competition/Symbiosis) Coculture->Interaction Gene_Expression Altered Gene Expression Interaction->Gene_Expression Enhanced_CA Enhanced Clavulanic Acid Production Gene_Expression->Enhanced_CA Novel_Metabolites Production of Novel Metabolites Gene_Expression->Novel_Metabolites

Caption: Rationale for using co-culture to enhance production.

Conclusion

The study of clavulanic acid in microbial fermentation is a multifaceted field encompassing biosynthesis, process optimization, and potential applications in microbial ecology. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore and enhance the production of this clinically vital molecule. Further research into strain improvement through genetic engineering and the exploration of co-culture systems holds promise for future advancements in clavulanic acid production.

References

Troubleshooting & Optimization

Navigating the Challenges of Large-Scale Curvulinic Acid Production: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on a Widespread Technical Challenge: Distinguishing Curvulinic Acid from Clavulanic Acid

Initial research into the large-scale production challenges of this compound has revealed a significant and recurring issue: a pervasive conflation with Clavulanic acid in available data. Search algorithms and databases frequently misinterpret queries for "this compound" and instead provide information on the more commercially prominent "Clavulanic acid." This presents a considerable hurdle for researchers and professionals in the field, as the production processes, microbial sources, and associated challenges for these two distinct molecules are fundamentally different.

This technical support center aims to address the specific challenges related to this compound production. However, users should be acutely aware of this data ambiguity and exercise caution when reviewing external literature, ensuring that the information pertains specifically to this compound and its producing organisms, typically fungal species, rather than the bacterium Streptomyces clavuligerus which produces Clavulanic acid.

Troubleshooting Guides

This section provides solutions to common problems encountered during the large-scale fermentation, extraction, and purification of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low this compound Titer in Fermentation - Suboptimal fungal strain- Strain improvement through mutagenesis and screening.
- Inadequate nutrient composition in the medium- Optimize carbon and nitrogen sources.
- Unfavorable fermentation conditions (pH, temperature, aeration)- Systematically vary and monitor these parameters to find the optimal range.
- Production of competing secondary metabolites- Genetic engineering of the fungal strain to downregulate competing pathways.
Inconsistent Yields Between Batches - Variability in raw material quality- Implement stringent quality control for all media components.
- Inoculum inconsistency- Standardize inoculum preparation, including spore concentration and age.
- Fluctuations in process parameters- Ensure robust process control and monitoring systems are in place.
Difficulties in Extracting this compound from Broth - Inefficient solvent system- Screen various organic solvents for optimal extraction efficiency.
- Emulsion formation during liquid-liquid extraction- Adjust pH of the broth; consider centrifugation or the use of demulsifying agents.
- Degradation of this compound during extraction- Perform extraction at lower temperatures and adjust pH to a more stable range for the molecule.
Low Purity of Final Product - Co-extraction of impurities- Employ multi-step purification techniques such as column chromatography with different resins.
- Presence of structurally similar byproducts- Utilize high-resolution purification methods like preparative HPLC.
- Contamination from processing equipment- Ensure thorough cleaning and sterilization of all downstream processing equipment.

Frequently Asked Questions (FAQs)

Q1: Which microorganisms are known to produce this compound?

A1: this compound is a secondary metabolite primarily produced by various species of filamentous fungi. Commonly cited producers belong to the genera Aspergillus, Penicillium, and Curvularia.

Q2: What are the key precursors for the biosynthesis of this compound?

A2: The biosynthesis of this compound, like many fungal polyketides, originates from acetyl-CoA and malonyl-CoA. The specific enzymatic steps and intermediates are determined by the polyketide synthase (PKS) gene cluster within the producing fungal strain.

Q3: How can I optimize the fermentation medium for enhanced this compound production?

A3: Optimization is an empirical process. Start with a basal medium known to support the growth of your fungal strain. Systematically evaluate different carbon sources (e.g., glucose, sucrose, glycerol) and nitrogen sources (e.g., yeast extract, peptone, ammonium (B1175870) sulfate). The carbon-to-nitrogen ratio is a critical parameter to optimize. Statistical methods like Response Surface Methodology (RSM) can be employed for efficient optimization of multiple parameters.

Q4: What are the typical fermentation parameters for this compound production?

A4: Optimal parameters are strain-specific. However, for fungal fermentations, a temperature range of 25-30°C and a pH between 5.0 and 7.0 are common starting points. Aeration and agitation rates are also crucial and need to be optimized to ensure sufficient oxygen supply without causing excessive shear stress on the mycelia.

Q5: What analytical methods are suitable for quantifying this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for the quantification of this compound. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more sensitive and specific detection, especially in complex matrices like fermentation broth.

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Fermentation Broth

  • Harvesting: At the end of the fermentation, separate the fungal biomass from the culture broth by filtration or centrifugation.

  • Acidification: Adjust the pH of the clarified broth to an acidic range (e.g., pH 2-3) using a suitable acid (e.g., HCl). This protonates the carboxylic acid group of this compound, making it more soluble in organic solvents.

  • Extraction: Perform liquid-liquid extraction by mixing the acidified broth with a water-immiscible organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) in a separatory funnel. The typical solvent-to-broth ratio is 1:1 or 1:2 (v/v).

  • Phase Separation: Allow the phases to separate. The organic phase containing the this compound is typically the upper layer with ethyl acetate and the lower layer with dichloromethane.

  • Collection: Carefully collect the organic phase.

  • Repeat: Repeat the extraction process on the aqueous phase 2-3 times to maximize recovery.

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Visualizing Key Processes

To aid in understanding the workflow and biosynthetic logic, the following diagrams are provided.

experimental_workflow Experimental Workflow for this compound Production cluster_fermentation Fermentation cluster_downstream Downstream Processing strain Fungal Strain Selection media Media Optimization strain->media fermentation Large-Scale Fermentation media->fermentation extraction Solvent Extraction fermentation->extraction Harvested Broth purification Chromatographic Purification extraction->purification crystallization Crystallization purification->crystallization final_product final_product crystallization->final_product Pure this compound

Caption: A simplified workflow for the production and purification of this compound.

logical_relationship Key Factors Affecting this compound Yield cluster_biological Biological Factors cluster_process Process Parameters yield This compound Yield strain Fungal Strain strain->yield precursors Precursor Availability precursors->yield media Medium Composition media->yield pH pH pH->yield temp Temperature temp->yield aeration Aeration aeration->yield

Technical Support Center: Optimizing Fermentation for Curvulinic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The optimization of fermentation conditions for Curvulinic acid is an emerging area of research. Unlike more commercially established metabolites, detailed public data on yield optimization is limited. This guide consolidates available information on the producing organisms, biosynthetic pathways, and general fermentation protocols. It is intended to serve as a foundational resource for researchers initiating studies in this area.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which microorganisms produce it?

This compound is a polyketide, a class of secondary metabolites produced by various fungi. It has been isolated from several species, including those from the genera Curvularia, Penicillium, and Bipolaris.[1][2][3][4][5]

Q2: What is the general biosynthetic pathway for this compound?

This compound is synthesized via the polyketide pathway. The process begins with the precursor molecules acetyl-CoA and malonyl-CoA.[1][6] These are sequentially condensed by a Polyketide Synthase (PKS) enzyme to form a linear polyketide chain. This chain then undergoes a series of enzymatic reactions, including cyclization and aromatization, to form the final this compound structure.[1]

Q3: Are there any established optimal fermentation media for this compound production?

Q4: What analytical methods are suitable for quantifying this compound?

High-Performance Liquid Chromatography (HPLC) is a common and effective method for the quantification of secondary metabolites like this compound.[5][9][10] Developing a specific HPLC method would involve optimizing the mobile phase, stationary phase (column), and detection wavelength for this compound.

Troubleshooting Guide

As specific troubleshooting data for this compound fermentation is scarce, this guide provides general strategies for addressing common issues in fungal fermentations.

Issue Potential Cause Troubleshooting Steps
Low or No Yield of this compound Suboptimal Media Composition- Perform a media screening experiment using different carbon and nitrogen sources. - Titrate the concentrations of key nutrients to identify optimal ranges. - Test the effect of micronutrients and trace elements.
Inappropriate Physical Parameters- Optimize temperature and pH through controlled experiments. Fungal secondary metabolite production is often sensitive to these factors.[2] - Vary agitation and aeration rates to assess the impact of oxygen availability on production.
Strain Viability or Productivity Issues- Verify the viability and purity of the fungal culture. - Consider strain improvement techniques such as mutagenesis and screening for higher-yielding variants.
Inconsistent Batch-to-Batch Yield Variability in Inoculum- Standardize the inoculum preparation process, including spore concentration, age of the culture, and volume.
Fluctuations in Raw Materials- Ensure consistent quality of media components. Raw material variability can significantly impact fermentation outcomes.
High Biomass but Low Product Titer Metabolic Shift- Production of secondary metabolites like this compound is often triggered by nutrient limitation or other stress factors after the primary growth phase.[11] - Consider implementing a two-stage fermentation process with separate growth and production phases.

Data Presentation

Due to the lack of quantitative studies on this compound fermentation optimization, a comparative data table cannot be provided at this time. Researchers are encouraged to generate their own data by systematically varying key parameters.

Table 1: Example Fermentation Media for Fungi Producing this compound

Medium NameCompositionProducing Organism ExampleReference
PGY Agar (B569324) Medium2% Peptone, 2% Glucose, 1% Yeast Extract, 2% AgarCurvularia aeria[1]
Potato Dextrose Broth (PDB)Commercially availableCurvularia lunata[7]
Pearl Barley (Solid State)Pearl Barley, WaterParaphoma sp.[8]
PSm MediumNot specified in detailBipolaris cookei[5]

Experimental Protocols

Protocol 1: General Liquid State Fermentation for this compound Production

This protocol is a generalized starting point and should be adapted and optimized for the specific fungal strain and equipment used.

  • Inoculum Preparation:

    • Grow the fungal strain on a suitable agar medium (e.g., PGY agar) until sufficient sporulation occurs.

    • Prepare a spore suspension by flooding the agar plate with sterile water containing a surfactant (e.g., 0.1% Tween 80) and gently scraping the surface.

    • Determine the spore concentration using a hemocytometer and adjust to a standardized concentration (e.g., 1 x 10^6 spores/mL).

  • Fermentation:

    • Prepare the fermentation medium (e.g., Potato Dextrose Broth) in a shake flask or bioreactor and sterilize.

    • Inoculate the sterile medium with the prepared spore suspension (e.g., at a 5-10% v/v ratio).

    • Incubate under controlled conditions. Based on general fungal cultivation, a starting point could be 25-28°C with shaking at 150-200 rpm.[5]

    • Run the fermentation for a predetermined period (e.g., 7-14 days), collecting samples periodically.

  • Extraction and Analysis:

    • Separate the mycelium from the fermentation broth by filtration or centrifugation.

    • Extract the broth and/or the mycelium with a suitable organic solvent (e.g., ethyl acetate).[7]

    • Concentrate the extract and analyze for the presence and quantity of this compound using HPLC.

Visualizations

Below are diagrams illustrating key conceptual frameworks for your research.

Curvulinic_Acid_Biosynthesis cluster_precursors Central Metabolism cluster_synthesis Polyketide Synthesis cluster_modification Post-PKS Modification Acetyl_CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Polyketide_Chain Linear Polyketide Chain PKS->Polyketide_Chain Modification Cyclization & Aromatization Polyketide_Chain->Modification Curvulinic_Acid This compound Modification->Curvulinic_Acid

Caption: Plausible biosynthetic pathway of this compound from primary metabolites.

Fermentation_Optimization_Workflow Strain_Selection Strain Selection & Inoculum Development Media_Screening Media Component Screening (Carbon, Nitrogen Sources) Strain_Selection->Media_Screening Physical_Params Optimization of Physical Parameters (pH, Temp, Aeration) Media_Screening->Physical_Params Fed_Batch Fed-Batch Strategy Development Physical_Params->Fed_Batch Scale_Up Scale-Up to Bioreactor Fed_Batch->Scale_Up Analysis Yield Analysis (HPLC) Scale_Up->Analysis Analysis->Media_Screening Iterative Refinement Troubleshooting_Logic Start Low/No Yield? Check_Growth Is Biomass Normal? Start->Check_Growth Check_Media Review Media Composition Check_Growth->Check_Media Yes Check_Culture Check Culture Purity & Viability Check_Growth->Check_Culture No Check_Params Are Physical Parameters Optimal? Check_Media->Check_Params Optimize_Params Optimize pH, Temp, Aeration Check_Params->Optimize_Params No Check_Metabolism Review Metabolic Phase Check_Params->Check_Metabolism Yes

References

Technical Support Center: Troubleshooting Curvulinic Acid (assumed to be Clavulanic Acid) Instability in Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Clavulanic Acid in solutions.

Frequently Asked Questions (FAQs)

Q1: My Clavulanic Acid solution appears to be degrading rapidly. What are the primary factors that influence its stability?

A1: Clavulanic acid is known to be unstable in aqueous solutions.[1][2] Several factors can accelerate its degradation:

  • Temperature: Higher temperatures significantly increase the rate of degradation.[1][3] Reconstituted oral suspensions are more stable at refrigerated temperatures (2-8°C).[1] At 28°C, a significant loss of Clavulanic Acid is observed within days.[1][3][4][5]

  • pH: Clavulanic acid is most stable in neutral or slightly acidic solutions, with an optimal pH around 6.0.[2][6] More acidic or alkaline conditions lead to increased instability.[2]

  • Presence of Water: The β-lactam ring in Clavulanic Acid is susceptible to hydrolysis in aqueous solutions.[2]

  • Ionic Strength: The presence of certain salts and their ionic strength can negatively impact the stability of Clavulanic Acid.[2]

  • Light and Oxygen: Like many phenolic compounds, which share some structural similarities in terms of reactivity, exposure to light and oxygen can contribute to degradation.[7][8]

Q2: What are the recommended storage conditions for Clavulanic Acid solutions?

A2: To minimize degradation, it is crucial to adhere to the following storage recommendations:

  • Temperature: Aqueous solutions of Clavulanic Acid should be stored at refrigerated temperatures, ideally between 2-8°C.[1][3] For long-term storage, freezing at -20°C or -80°C is recommended, although some studies have shown unexpected degradation at -20°C due to solute concentration effects during freezing.[9]

  • Light Protection: Store solutions in amber vials or otherwise protected from light to prevent photodegradation.[7]

  • Inert Atmosphere: For sensitive applications, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[10]

  • pH Control: Use buffers to maintain the pH of the solution in the optimal range of 6.0-7.2.[2]

Q3: How can I tell if my Clavulanic Acid has degraded?

A3: Visual inspection may not always be sufficient. The most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[11][12][13] A stability-indicating HPLC method can separate the intact Clavulanic Acid from its degradation products, allowing for accurate quantification of the remaining active compound.

Q4: Are there any chemical incompatibilities I should be aware of when preparing Clavulanic Acid solutions?

A4: Yes. Avoid strong acids, strong alkalis, and strong oxidizing or reducing agents, as these can rapidly degrade Clavulanic Acid.[14] Additionally, be mindful of the composition of your buffer systems, as some components may catalyze degradation. For instance, aqueous solutions with high salt concentrations can be detrimental to its stability.[2]

Troubleshooting Guides

Problem 1: Significant loss of Clavulanic Acid concentration in my working solution.

This guide will help you identify the potential causes for the rapid degradation of your Clavulanic Acid solution.

start Start: Significant loss of Clavulanic Acid concentration check_temp Is the solution stored at 2-8°C? start->check_temp check_ph Is the solution pH between 6.0 and 7.2? check_temp->check_ph Yes store_cold Action: Store solution at 2-8°C. check_temp->store_cold No check_light Is the solution protected from light? check_ph->check_light Yes adjust_ph Action: Use a buffer to maintain pH 6.0-7.2. check_ph->adjust_ph No check_age Was the solution freshly prepared? check_light->check_age Yes protect_light Action: Use amber vials or cover with foil. check_light->protect_light No prepare_fresh Action: Prepare fresh solutions before use. check_age->prepare_fresh No end Problem Resolved check_age->end Yes store_cold->check_ph adjust_ph->check_light protect_light->check_age prepare_fresh->end

Caption: Troubleshooting workflow for Clavulanic Acid solution instability.

Problem 2: Inconsistent results in bioassays using Clavulanic Acid.

Inconsistent bioassay results can often be traced back to the instability of the compound in the assay medium.

start Start: Inconsistent bioassay results check_media_ph Is the assay medium pH between 6.0 and 7.2? start->check_media_ph check_incubation_time Is the incubation time with Clavulanic Acid minimized? check_media_ph->check_incubation_time Yes adjust_media_ph Action: Adjust media pH or use a suitable buffer. check_media_ph->adjust_media_ph No check_media_components Does the assay medium contain reactive components (e.g., high salt)? check_incubation_time->check_media_components Yes optimize_time Action: Optimize the experimental protocol to reduce incubation time. check_incubation_time->optimize_time No modify_media Action: If possible, modify media composition or run controls for stability. check_media_components->modify_media Yes end Consistent Results check_media_components->end No adjust_media_ph->check_incubation_time optimize_time->check_media_components modify_media->end

Caption: Troubleshooting inconsistent bioassay results with Clavulanic Acid.

Data Presentation

Table 1: Effect of Temperature on Clavulanic Acid Degradation in Aqueous Suspension over 7 Days

Temperature (°C)Degradation (%)95% Confidence Interval
812.9-55.7% to +29.9%
2872.3-82.8% to -61.8%

Data synthesized from a study on co-formulated suspensions.[1][3][4][5]

Table 2: Stability of Clavulanic Acid in Dispersible Tablets after 24 hours

Temperature (°C)Degradation (%)95% Confidence Interval
2315.4-51.9% to +21.2%
2821.7-28.2% to -15.1%

Data from a study on dispersible tablets.[4][5]

Experimental Protocols

Protocol 1: Preparation of a Standard Clavulanic Acid Solution

This protocol describes the preparation of a stock solution of Clavulanic Acid for use in experiments.

  • Materials:

    • Potassium Clavulanate

    • Phosphate (B84403) buffer (e.g., 0.1 M Potassium Phosphate buffer, pH 6.8)

    • Volumetric flasks

    • Calibrated analytical balance

    • Amber vials for storage

  • Procedure:

    • Equilibrate the Potassium Clavulanate powder to room temperature before opening to prevent condensation.

    • Accurately weigh the required amount of Potassium Clavulanate using an analytical balance.

    • Dissolve the powder in a small volume of the phosphate buffer in a volumetric flask.

    • Once fully dissolved, bring the solution to the final volume with the buffer.

    • Mix the solution thoroughly.

    • Aliquot the stock solution into amber vials.

    • Store the aliquots at -20°C or -80°C for long-term storage or at 2-8°C for short-term use (up to one week, stability should be verified).

Protocol 2: Stability-Indicating HPLC Method for Clavulanic Acid Quantification

This protocol provides a general framework for an isocratic reverse-phase HPLC method to determine the concentration of Clavulanic Acid and its degradation products.[11][12][13]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Nucleosil, 5 µm, 250 x 4.6 mm)

    • Mobile Phase: A mixture of a phosphate buffer (e.g., 0.7% sodium dihydrogen phosphate) and an organic solvent like methanol (B129727) (e.g., 90:10 v/v). The exact ratio should be optimized for your system.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220-230 nm[12]

    • Injection Volume: 20 µL

    • Column Temperature: Ambient or controlled at 25°C

  • Sample Preparation:

    • Dilute the Clavulanic Acid solution to be tested with the mobile phase to a concentration within the linear range of the assay.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Identify the peak corresponding to Clavulanic Acid based on its retention time, which should be determined using a fresh, undegraded standard.

    • Quantify the peak area of Clavulanic Acid.

    • Degradation products will typically appear as separate peaks with different retention times. The resolution between the Clavulanic Acid peak and the degradation product peaks should be greater than 2.

Signaling Pathways and Logical Relationships

As an inhibitor of β-lactamase enzymes, Clavulanic Acid does not directly participate in a signaling pathway in the classical sense. Instead, its mechanism of action is to prevent the degradation of β-lactam antibiotics by these enzymes. The following diagram illustrates this relationship.

cluster_bacteria Resistant Bacterium beta_lactamase β-lactamase (Enzyme) degraded_antibiotic Inactive Antibiotic beta_lactamase->degraded_antibiotic Degrades beta_lactam_antibiotic β-lactam Antibiotic (e.g., Amoxicillin) beta_lactam_antibiotic->beta_lactamase Targeted by bacterial_cell_wall Bacterial Cell Wall Synthesis beta_lactam_antibiotic->bacterial_cell_wall Inhibits clavulanic_acid Clavulanic Acid clavulanic_acid->beta_lactamase Inhibits bacterial_death Bacterial Cell Death bacterial_cell_wall->bacterial_death Leads to

Caption: Mechanism of action of Clavulanic Acid in overcoming bacterial resistance.

References

Technical Support Center: Improving the Purity of Curvulinic Acid Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding specific purification protocols and impurity profiles for Curvulinic acid is not widely available. The following troubleshooting guides and experimental protocols are based on general best practices for the purification of fungal secondary metabolites and may require significant optimization for your specific experimental conditions.

A common point of confusion is the similarity in name to Clavulanic acid. Please ensure you are working with the correct compound, as their chemical properties and purification requirements will differ significantly.

Frequently Asked Questions (FAQs)

Q1: My this compound extract is a complex mixture with many co-eluting impurities. Where do I start with purification?

A1: Start with a preliminary fractionation step to simplify the mixture. Techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are effective for initial cleanup. LLE can separate compounds based on their differential solubility in immiscible solvents (e.g., ethyl acetate (B1210297) and water), while SPE can fractionate the extract based on polarity.

Q2: I am observing significant degradation of my target compound during purification. What are the likely causes?

A2: Fungal secondary metabolites can be sensitive to pH, temperature, and light.

  • pH Stability: Determine the pH stability profile of this compound. Many fungal polyketides are unstable under acidic or basic conditions. Maintain a neutral pH during extraction and chromatography unless a specific pH is required for separation.

  • Temperature Sensitivity: Keep extracts and purified fractions at low temperatures (4°C or on ice) whenever possible to minimize enzymatic and chemical degradation. For long-term storage, -20°C or -80°C is recommended.

  • Light Exposure: Protect your samples from direct light, as some compounds are photolabile. Use amber vials or cover your glassware with aluminum foil.

Q3: What are the most common impurities found in fungal extracts containing this compound?

  • Other secondary metabolites with similar polarity.

  • Fatty acids and lipids from the fungal biomass.

  • Pigments produced by the fungus.

  • Residual media components.

Troubleshooting Guides

Issue 1: Low Yield After Initial Extraction
Possible Cause Troubleshooting Step
Incomplete cell lysisOptimize the cell disruption method (e.g., sonication, bead beating, freeze-thaw cycles).
Incorrect solvent polarityPerform small-scale solvent screening to find the optimal extraction solvent. A gradient of solvents from non-polar to polar (e.g., hexane (B92381), ethyl acetate, methanol) can be tested.
Suboptimal pHAdjust the pH of the extraction buffer. Acidic compounds often extract better into organic solvents at a lower pH.
Insufficient extraction time/cyclesIncrease the extraction time or perform multiple extraction cycles to ensure complete recovery.
Issue 2: Poor Resolution in Preparative HPLC
Possible Cause Troubleshooting Step
Inappropriate stationary phaseScreen different column chemistries (e.g., C18, C8, Phenyl-Hexyl, Silica).
Mobile phase not optimizedSystematically vary the mobile phase composition (solvent ratio, buffer concentration, pH). Consider using a gradient elution method.
Column overloadReduce the sample concentration or injection volume. Use a larger diameter preparative column if necessary.
Co-eluting impuritiesPre-purify the sample using an orthogonal technique (e.g., SPE with a different stationary phase) before preparative HPLC.
Issue 3: Difficulty with Crystallization
Possible Cause Troubleshooting Step
Presence of impuritiesFurther purify the extract. Even small amounts of impurities can inhibit crystal formation.
Incorrect solvent systemScreen a variety of solvent/anti-solvent systems. Common choices include methanol (B129727)/water, acetone/hexane, and dichloromethane/pentane.
Supersaturation not achievedSlowly evaporate the solvent or cool the solution to induce supersaturation.
Amorphous solid formationTry techniques like vapor diffusion or slow cooling to promote ordered crystal growth.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) for Fungal Metabolites
  • Preparation: Lyophilize the fungal culture broth and grind the mycelium into a fine powder.

  • Extraction: Suspend the lyophilized broth and mycelial powder in a suitable organic solvent (e.g., ethyl acetate) at a 1:10 solid-to-solvent ratio.

  • Agitation: Stir the suspension at room temperature for 4-6 hours.

  • Filtration: Filter the mixture through cheesecloth or a sintered glass funnel to remove the solid biomass.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Partitioning: Dissolve the crude extract in a mixture of methanol and water (9:1) and partition against an equal volume of hexane to remove non-polar impurities like lipids.

  • Further Partitioning: Take the aqueous methanol phase and dilute with water to a 1:1 methanol-water ratio. Partition this against an equal volume of ethyl acetate. The this compound is expected to partition into the ethyl acetate phase.

  • Final Concentration: Collect the ethyl acetate phase and evaporate to dryness to yield a partially purified extract.

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Dissolve the partially purified extract from LLE in a minimal amount of the HPLC mobile phase. Filter through a 0.45 µm syringe filter.

  • Column: Use a C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase: A typical starting point is a gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-35 min: 10-90% B

    • 35-40 min: 90% B

    • 40-45 min: 90-10% B

    • 45-50 min: 10% B

  • Flow Rate: Adjust the flow rate based on the column dimensions (e.g., 10-20 mL/min for a 21.2 mm ID column).

  • Detection: Use a UV detector at a wavelength appropriate for this compound (if known) or scan a range (e.g., 200-400 nm).

  • Fraction Collection: Collect fractions based on the elution of peaks.

  • Analysis: Analyze the collected fractions by analytical HPLC or LC-MS to identify those containing the pure compound.

  • Pooling and Concentration: Pool the pure fractions and evaporate the solvent to obtain the purified this compound.

Data Presentation

Table 1: Example Solvent Extraction Efficiency for a Fungal Metabolite

Solvent SystemExtraction Yield (%)Purity by HPLC (%)
Ethyl Acetate7560
Dichloromethane6055
n-Butanol8545
Hexane105

Note: This is example data and will need to be determined experimentally for this compound.

Visualizations

Experimental_Workflow cluster_extraction Initial Extraction cluster_purification Purification cluster_final_product Final Product Fungal_Culture Fungal Culture Broth & Mycelia LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) Fungal_Culture->LLE Crude_Extract Crude Extract LLE->Crude_Extract Prep_HPLC Preparative HPLC (e.g., C18 column) Crude_Extract->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC/LC-MS) Fraction_Collection->Purity_Analysis Pure_Fractions Pooling of Pure Fractions Purity_Analysis->Pure_Fractions Solvent_Evaporation Solvent Evaporation Pure_Fractions->Solvent_Evaporation Pure_Compound Pure this compound Solvent_Evaporation->Pure_Compound

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Low Purity in Final Extract Coelution Co-eluting Impurities Start->Coelution Degradation Compound Degradation Start->Degradation Contamination System Contamination Start->Contamination Optimize_Chroma Optimize Chromatography (Gradient, Column) Coelution->Optimize_Chroma Check_Stability Check pH/Temp Stability Degradation->Check_Stability Clean_System Clean HPLC System Contamination->Clean_System

Caption: Troubleshooting logic for low purity of this compound extracts.

Navigating Batch-to-Batch Variability in Fungal Metabolite Production: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information specifically regarding "Curvulinic acid" production is limited in publicly available scientific literature. Therefore, this technical support center will address batch-to-batch variability in the production of fungal secondary metabolites, using the extensively studied antibiotic Clavulanic acid , produced by the bacterium Streptomyces clavuligerus, as a primary example. The principles and troubleshooting strategies discussed here are broadly applicable to the production of many fungal and bacterial secondary metabolites.

This guide is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during fermentation and purification processes.

Frequently Asked Questions (FAQs)

1. What are the most common sources of batch-to-batch variability in secondary metabolite production?

Batch-to-batch variability in the production of secondary metabolites like Clavulanic acid can stem from several factors throughout the experimental workflow. These can be broadly categorized as:

  • Biological Variability: Inherent genetic instability of the producing strain can lead to variations in yield.[1] Spontaneous mutations can result in strains with altered production capacities.

  • Inoculum Preparation: The age, size, and physiological state of the inoculum can significantly impact the kinetics of the subsequent fermentation.

  • Fermentation Media Components: Minor variations in the quality and composition of complex media components (e.g., soy flour, yeast extract) can lead to inconsistent nutrient availability.[2]

  • Process Parameters: Deviations in critical fermentation parameters such as pH, temperature, dissolved oxygen, and agitation rate can drastically affect metabolite production.[3]

  • Downstream Processing: Inconsistencies in extraction and purification steps can lead to variable recovery and purity of the final product.

2. How critical are the precursors for Clavulanic acid biosynthesis?

The biosynthesis of Clavulanic acid is highly dependent on the availability of its primary precursors: L-arginine and glyceraldehyde-3-phosphate (G3P).[2][4] The metabolic flux towards these precursors is a critical control point. Therefore, ensuring a consistent and adequate supply of these building blocks in the fermentation medium is crucial for achieving high and reproducible yields. Supplementation with these precursors or their metabolic intermediates, such as ornithine, has been shown to enhance production.[3][5]

3. What are the key differences between batch and fed-batch fermentation for Clavulanic acid production?

Batch and fed-batch fermentation strategies can significantly impact the final yield of Clavulanic acid.

  • Batch Fermentation: All nutrients are provided at the beginning of the culture. While simpler to operate, it can lead to substrate inhibition and nutrient limitation in the later stages of fermentation, potentially limiting the final titer.

  • Fed-Batch Fermentation: Nutrients, particularly the carbon source (e.g., glycerol) and precursors, are fed intermittently or continuously during the fermentation. This strategy allows for better control of nutrient levels, avoiding both toxic accumulation and depletion, and has been shown to yield higher amounts of Clavulanic acid compared to batch fermentation.[2][3][5]

4. Which analytical methods are recommended for quantifying Clavulanic acid?

Accurate quantification is essential for monitoring production and ensuring product quality. Several analytical methods are commonly used:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a widely used and robust method for routine quality control.[6][7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and specificity, making it suitable for complex matrices and pharmacokinetic studies.[6][8]

  • Capillary Electrophoresis (CE): A high-resolution technique with short analysis times and low reagent consumption.[6][9]

Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter during your experiments.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Strain Instability/Degeneration: The producing strain may have lost its high-yield characteristics through repeated subculturing.1. Go back to a cryopreserved stock of a high-producing strain. 2. Perform a new strain selection and screening from the stock culture. 3. If using a mutant strain, verify its genetic stability.[1]
Suboptimal Media Composition: The fermentation medium may be lacking essential nutrients or contain inhibitory concentrations of certain components.1. Verify the quality and concentration of all media components. 2. Test different carbon and nitrogen sources. Glycerol is often a preferred carbon source for Clavulanic acid production.[3] 3. Supplement the medium with precursors like L-arginine or ornithine.[5]
Incorrect Fermentation Parameters: The pH, temperature, or dissolved oxygen levels may not be optimal for production.1. Calibrate all probes (pH, DO, temperature) before starting the fermentation. 2. Monitor and control these parameters throughout the fermentation process. For S. clavuligerus, a pH around 6.5 and a temperature of 29°C have been shown to be effective.[10]
Inconsistent Yields Between Batches Variability in Inoculum: The age, size, or metabolic state of the inoculum is inconsistent.1. Standardize the inoculum preparation protocol, including the age of the seed culture and the volume of inoculum. 2. Ensure the seed culture is in the exponential growth phase before inoculation.
Inconsistent Media Preparation: Variations in the preparation of the fermentation medium.1. Use a standardized protocol for media preparation, ensuring all components are accurately weighed and dissolved. 2. If using complex media components, consider sourcing from a single supplier to minimize lot-to-lot variability.
Fluctuations in Process Parameters: The control of pH, temperature, and dissolved oxygen is not consistent across batches.1. Implement a strict process control strategy with tight setpoints for all critical parameters. 2. Regularly maintain and calibrate all bioreactor sensors and controllers.
Product Degradation Unfavorable pH or Temperature: Clavulanic acid is known to be unstable at certain pH values and temperatures.1. Maintain the pH of the fermentation broth within a stable range (e.g., 6.0-7.2).[10] 2. Cool the fermentation broth promptly after harvesting.
Enzymatic Degradation: The producing organism or contaminants may produce enzymes that degrade the product.1. Ensure aseptic conditions throughout the fermentation to prevent contamination. 2. Consider downstream processing steps that can rapidly separate the product from the biomass and culture supernatant.
Difficulties in Purification Low Product Concentration in Broth: The initial concentration of the product is too low for efficient purification.1. Optimize the fermentation process to increase the product titer. 2. Consider concentration steps like solid-phase extraction (SPE) before chromatographic purification.[7]
Co-purification of Impurities: Other metabolites with similar chemical properties are co-eluting with the target compound.1. Optimize the chromatographic method (e.g., gradient, mobile phase composition). 2. Consider using a different purification technique, such as aqueous two-phase systems.[11]

Quantitative Data Summary

The following tables summarize key quantitative data related to Clavulanic acid production and analysis.

Table 1: Comparison of Fermentation Methods for Clavulanic Acid Production

Fermentation MethodTypical Yield (mg/L)Key AdvantagesKey Disadvantages
Batch110 - 348.5Simpler setup and operation.Substrate inhibition, nutrient limitation, lower final titer.
Fed-Batch200 - 982.1Higher product yields, better process control.More complex operation, requires feeding strategy optimization.

Data compiled from multiple sources.[2]

Table 2: Performance of Analytical Methods for Clavulanic Acid Quantification

MethodLinearity Range (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy (% Recovery)Precision (% RSD)
HPLC-UV17.82 - 67.900.006598.16 - 101.12< 2.0
LC-MS/MS0.025 - 10.00.0102188 - 1032.8 - 10.9
Capillary Electrophoresis0.02 - 2.02 (mg/mL)Not ReportedNot ReportedNot Reported
Derivative UV Spectrophotometry1 - 10Not ReportedNot ReportedNo significant difference from HPLC

Note: The reported values are derived from various studies and may vary depending on the specific experimental conditions.[6]

Detailed Experimental Protocols

Protocol 1: Inoculum Preparation for Streptomyces clavuligerus
  • Strain Revival: Aseptically transfer a lyophilized or cryopreserved culture of S. clavuligerus to a sterile agar (B569324) plate containing a suitable growth medium.

  • Incubation: Incubate the plate at 28°C for 5-7 days, or until sufficient sporulation is observed.

  • Spore Suspension: Harvest the spores by adding sterile distilled water to the plate and gently scraping the surface with a sterile loop.

  • Seed Culture: Transfer the spore suspension to a flask containing a seed culture medium.

  • Incubation: Incubate the seed culture on a rotary shaker at 28°C and 200 rpm for 48 hours.

  • Inoculation: Use this vegetative seed culture to inoculate the production fermenter.

Protocol 2: Batch Fermentation for Clavulanic Acid Production
  • Medium Preparation: Prepare the production medium containing a carbon source (e.g., glycerol), a nitrogen source (e.g., soy flour), and essential minerals. Sterilize the medium by autoclaving.

  • Inoculation: Aseptically inoculate the sterile production medium with the prepared seed culture (typically 5-10% v/v).

  • Fermentation: Carry out the fermentation in a bioreactor with controlled parameters:

    • Temperature: 28°C

    • pH: Maintain at 6.8 by adding sterile acid/base.

    • Agitation: 400 rpm

    • Aeration: 0.5 vvm (volume of air per volume of medium per minute)

  • Sampling: Aseptically withdraw samples at regular intervals to monitor cell growth, substrate consumption, and Clavulanic acid production.

  • Harvesting: Harvest the fermentation broth after a predetermined time (e.g., 96 hours) when the Clavulanic acid concentration is maximal.

Protocol 3: Quantification of Clavulanic Acid by HPLC-UV
  • Sample Preparation:

    • Centrifuge the fermentation broth sample to remove cells.

    • Filter the supernatant through a 0.45 µm syringe filter.

    • Derivatize the sample with imidazole (B134444) solution to form a stable chromophore.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of a phosphate (B84403) buffer and an organic modifier (e.g., methanol (B129727) or acetonitrile). A common mobile phase is 0.1 M monobasic sodium phosphate adjusted to pH 4.0.[6]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 311 nm (for the imidazole derivative).

  • Quantification:

    • Prepare a standard curve using known concentrations of a Clavulanic acid standard.

    • Inject the prepared sample and standards onto the HPLC system.

    • Determine the concentration of Clavulanic acid in the sample by comparing its peak area to the standard curve.[6][12]

Visualizations

Biosynthetic Pathway of Clavulanic Acid

The following diagram illustrates the key steps in the biosynthesis of Clavulanic acid from its primary precursors.

Clavulanic_Acid_Biosynthesis G3P Glyceraldehyde-3-Phosphate CEA N2-(2-carboxyethyl)-arginine G3P->CEA CEAS L_Arginine L-Arginine L_Arginine->CEA Deoxyguanidinoproclavaminate Deoxyguanidinoproclavaminate CEA->Deoxyguanidinoproclavaminate BLS Clavaminic_acid (3S, 5S)-Clavaminic acid Deoxyguanidinoproclavaminate->Clavaminic_acid CAS Clavulanic_acid Clavulanic acid Clavaminic_acid->Clavulanic_acid Multiple Steps Regulatory_Pathway Environmental_Signals Environmental Signals (Nutrient limitation, pH, Temperature) Global_Regulators Global Regulators (e.g., CcaR) Environmental_Signals->Global_Regulators Pathway_Specific_Regulators Pathway-Specific Regulators (e.g., ClaR) Global_Regulators->Pathway_Specific_Regulators Biosynthetic_Genes Biosynthetic Gene Cluster Global_Regulators->Biosynthetic_Genes Pathway_Specific_Regulators->Biosynthetic_Genes Secondary_Metabolite Secondary Metabolite (e.g., Clavulanic Acid) Biosynthetic_Genes->Secondary_Metabolite

References

Technical Support Center: Refining Analytical Methods for Clavulanic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to the analytical methodologies for the detection and quantification of Clavulanic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the detection of Clavulanic acid?

A1: The main difficulties in the analysis of Clavulanic acid are its inherent chemical instability and its weak UV chromophore.[1] Clavulanic acid is susceptible to degradation in aqueous solutions, with its stability being highly dependent on pH and temperature.[1][2] For UV detection, its low absorbance wavelength (around 210-230 nm) can lead to low sensitivity and interference from other components in the sample matrix.[1]

Q2: How can the sensitivity of Clavulanic acid detection be improved?

A2: A highly effective method to enhance sensitivity is through derivatization.[1] Pre-column or post-column derivatization with an agent like imidazole (B134444) creates a product that absorbs strongly at a higher wavelength (approximately 311 nm).[1][3] This shift in wavelength moves the detection away from common interferences and can significantly increase the signal-to-noise ratio, with some methods reporting a tenfold increase in sensitivity.[1][4]

Q3: What is the optimal UV wavelength for detecting Clavulanic acid?

A3: For underivatized Clavulanic acid, the detection wavelength is typically set around 220 nm.[1][5] For Clavulanic acid that has been derivatized with imidazole, the optimal detection wavelength is approximately 311 nm.[1][3]

Q4: What are the recommended storage conditions for Clavulanic acid samples and reconstituted suspensions?

A4: Due to its instability, tissue samples should be frozen immediately after collection, typically at -80°C, and thawed on ice just before homogenization.[6] All sample preparation steps should be performed on ice or at refrigerated temperatures (2-8°C).[6] Reconstituted oral suspensions of amoxicillin-clavulanic acid should be stored in a refrigerator (2–8°C) to ensure stability during the dosing period.[7] Studies have shown significant degradation of Clavulanic acid at room temperature (25°C) over a seven-day period.[7]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) in HPLC Analysis
Possible Cause Recommended Solution
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of Clavulanic acid. Adjust the mobile phase pH; a pH around 4.0-6.5 is often suitable for C18 columns.[1] Experiment with small adjustments (± 0.2 pH units) to find the optimal condition for peak symmetry.
Column Contamination or Degradation Buildup of matrix components can lead to active sites on the column, causing peak tailing.[1] Use a guard column to protect the analytical column.[1] If the column is contaminated, try flushing it with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol). If performance does not improve, the column may need to be replaced.[1]
Column Overload Injecting too concentrated a sample can lead to peak fronting. Dilute the sample and re-inject.
Issue 2: Low or No Analyte Signal
Possible Cause Recommended Solution
Analyte Degradation Clavulanic acid is highly unstable. Ensure samples are handled and processed promptly at low temperatures (on ice or 2-8°C).[6] For reconstituted oral suspensions, storage at 2-8°C is crucial.[7]
Inefficient Derivatization If using an imidazole-based derivatization method, the reaction may be incomplete.[1] Verify the concentration and freshness of your imidazole reagent. Optimize the reaction time and temperature; the reaction is often performed at room temperature for a specific duration (e.g., 10-20 minutes).[1]
Detector Lamp Issue The detector's UV lamp may be nearing the end of its life, resulting in an unstable light output.[1] Check the lamp's energy output through the HPLC software diagnostics. If the energy is low, replace the lamp.[1]
Matrix Effects in LC-MS/MS Complex sample matrices can suppress the ionization of Clavulanic acid.[1] Optimize the sample preparation method to remove interfering substances. Consider using a different ionization source or modifying the mobile phase.

Quantitative Data Summary

The following tables summarize typical parameters from validated analytical methods for Clavulanic acid analysis.

Table 1: HPLC Method Parameters

Parameter Condition 1 Condition 2
Column Inertsil C18 (250 x 4.0 mm, 4 µm)[5]Novapak® C18 (150 x 3.9 mm, 4 µm)[3]
Mobile Phase 95:5 (v/v) of pH 5.0 buffer and methanol[5]4% methanol (B129727) in 0.01 M potassium dihydrogen phosphate (B84403) buffer (pH 3.2)[3]
Flow Rate 1 mL/minute[5]1.8 mL/min[3]
Detection UV at 220 nm[5]UV at 311 nm (post-derivatization)[3]
Linear Range 17.82 to 67.90 µg/ml[5]Not specified
Limit of Quantification (LOQ) Not specified100 ng/mL in plasma[3]

Table 2: LC-MS/MS Method Parameters

Parameter Condition 1 Condition 2
Column Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)[8]Reversed-phase PLRP-S polymeric column[9]
Mobile Phase Not specified0.05% formic acid in water and acetonitrile[9]
Ionization Mode Not specifiedElectrospray Ionization (ESI), negative mode[9]
Limit of Quantification (LOQ) 0.0250 µg/mL in plasma[8]25 ng/ml in calf plasma[9]
Limit of Detection (LOD) Not specified3.5 ng/ml[9]

Experimental Protocols

Protocol 1: Extraction of Clavulanic Acid from Tissue Samples

This protocol describes a general procedure for the extraction of Clavulanic acid from tissue for subsequent analysis by LC-MS/MS.[6]

Materials:

  • Tissue sample

  • Homogenization Buffer (e.g., Phosphate Buffer, pH 6.0)

  • Ice-cold Acetonitrile

  • Centrifuge capable of >10,000 x g and maintaining 4°C

  • Homogenizer (e.g., bead beater, rotor-stator homogenizer)

Procedure:

  • Weighing: Weigh the frozen tissue sample (typically 100-500 mg) in a pre-chilled tube.

  • Homogenization: Add a specific volume of ice-cold homogenization buffer and homogenize the tissue until a uniform consistency is achieved. All steps should be performed on ice.

  • Protein Precipitation: Add a sufficient volume of ice-cold acetonitrile to the homogenate to precipitate proteins. Vortex for 1-2 minutes.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the Clavulanic acid and transfer it to a clean tube.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of mobile phase to increase concentration.

  • Analysis: The resulting extract is ready for analysis by LC-MS/MS.

Protocol 2: Pre-column Derivatization of Clavulanic Acid with Imidazole for HPLC-UV Analysis

This protocol is a general guideline for the derivatization of Clavulanic acid to enhance its UV detection.[1][3]

Materials:

  • Sample extract containing Clavulanic acid

  • Imidazole reagent solution

  • HPLC system with UV detector

Procedure:

  • Reagent Preparation: Prepare a fresh solution of the imidazole reagent at the desired concentration.

  • Derivatization Reaction: In a suitable vial, mix a specific volume of the sample extract with the imidazole reagent solution.

  • Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 10-20 minutes).[1] This step should be optimized for your specific conditions.

  • Injection: Following incubation, inject a specific volume of the derivatized sample into the HPLC system.

  • Detection: Monitor the eluent at the wavelength of maximum absorbance for the Clavulanic acid-imidazole derivative, which is approximately 311 nm.[1][3]

Visualizations

Experimental_Workflow_for_Clavulanic_Acid_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Extraction Extraction (e.g., Protein Precipitation, Solid Phase Extraction) Sample->Extraction Derivatization Derivatization (Optional, e.g., with Imidazole) Extraction->Derivatization HPLC HPLC Separation (e.g., C18 Column) Derivatization->HPLC Detection Detection (UV or MS/MS) HPLC->Detection Quantification Quantification (Peak Area/Height) Detection->Quantification Results Results (Concentration) Quantification->Results

Caption: Experimental workflow for Clavulanic acid analysis.

Mechanism_of_Action BetaLactam_Antibiotic β-Lactam Antibiotic (e.g., Amoxicillin) Bacteria Bacteria BetaLactam_Antibiotic->Bacteria Targets Bacterial_Lysis Bacterial Cell Lysis BetaLactam_Antibiotic->Bacterial_Lysis Leads to BetaLactamase β-Lactamase Enzyme Bacteria->BetaLactamase Produces BetaLactamase->BetaLactam_Antibiotic Degrades Inactivation Inactivation of β-Lactamase Clavulanic_Acid Clavulanic Acid Clavulanic_Acid->BetaLactamase Inhibits

Caption: Mechanism of Clavulanic acid action.

References

Technical Support Center: Overcoming Low Yields in Clavulanic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for clavulanic acid biosynthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their clavulanic acid production experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general biosynthetic pathway for clavulanic acid?

A1: Clavulanic acid is a β-lactamase inhibitor produced by the bacterium Streptomyces clavuligerus. Its biosynthesis begins with the condensation of L-arginine and D-glyceraldehyde-3-phosphate (G3P)[1][2]. The pathway involves a series of enzymatic reactions catalyzed by proteins encoded by the clavulanic acid (CA) gene cluster[2][3]. Key enzymes in this process include N2-(2-carboxyethyl)-L-arginine (CEA) synthase, β-lactam synthetase, and clavaminate synthase[2]. The genes responsible for CA biosynthesis are often found clustered with those for cephamycin C production, another β-lactam antibiotic[3][4].

Q2: Why are the yields of clavulanic acid often low in wild-type S. clavuligerus?

A2: Low yields of clavulanic acid in wild-type S. clavuligerus can be attributed to several factors. The metabolic flux of the precursor, glyceraldehyde-3-phosphate (G3P), is predominantly directed towards the glycolytic pathway, with only a small fraction entering the clavulanic acid biosynthesis pathway[5]. Additionally, the production of other secondary metabolites, such as cephamycin C and other clavams, can compete for common precursors and cellular resources[6]. Phosphate (B84403) repression is another significant factor; high concentrations of phosphate in the culture medium can inhibit clavulanic acid production[6][7][8]. Wild-type strains typically yield low titers, often around 1 g/L, in submerged cultivations[6].

Q3: What are the main strategies to improve clavulanic acid yields?

A3: The primary strategies to enhance clavulanic acid production fall into two main categories:

  • Metabolic Engineering: This involves genetically modifying S. clavuligerus to increase the flux of precursors towards clavulanic acid biosynthesis. Common approaches include disrupting competing pathways (e.g., inactivating genes in the glycolytic pathway) and overexpressing key regulatory or biosynthetic genes within the clavulanic acid gene cluster[1][9][10].

  • Fermentation Process Optimization: This focuses on refining the culture conditions to maximize clavulanic acid production. Key parameters to optimize include the composition of the fermentation medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation[6][7][8]. Fed-batch fermentation strategies are often employed to maintain optimal nutrient levels and prolong the production phase[7][11].

Troubleshooting Guide

Problem 1: Low clavulanic acid titer in batch fermentation.

Possible Cause Troubleshooting Suggestion Expected Outcome
Suboptimal Carbon Source Glycerol (B35011) is the preferred carbon source for clavulanic acid production.[11] Replace or supplement other carbon sources like starch or dextrins with glycerol. Vegetable oils can also enhance production.[6]Increased precursor availability for clavulanic acid biosynthesis, leading to higher yields.
Inadequate Nitrogen Source Use complex nitrogen sources like soybean flour or soy protein isolate, which have been shown to significantly boost clavulanic acid accumulation.[6][7]Enhanced biomass growth and clavulanic acid production due to a rich supply of amino acids.
Phosphate Repression Design the culture medium to be phosphate-limited. Lower phosphate concentrations (e.g., 2 mM) have been shown to result in significantly higher clavulanic acid levels.[6][7]Alleviation of the repressive effect of phosphate on the clavulanic acid biosynthetic pathway.
Suboptimal pH Maintain the pH of the culture medium at a neutral or slightly acidic level (around 6.8).[6]Improved stability and biosynthesis of the clavulanic acid molecule.
Incorrect Fermentation Temperature Lower fermentation temperatures, around 20°C, have been reported to result in higher clavulanic acid titers, although biomass growth may be slower.[6][7]Increased clavulanic acid stability and accumulation.

Problem 2: Inconsistent yields between fermentation runs.

Possible Cause Troubleshooting Suggestion Expected Outcome
Variability in Complex Media Components Standardize the source and lot of complex media components like soybean flour. Alternatively, develop a chemically defined medium, although this may initially result in lower yields.Reduced batch-to-batch variability in fermentation outcomes.
Inoculum Quality Implement a standardized protocol for inoculum preparation, ensuring consistent age, cell density, and morphological state of the mycelia.More reproducible fermentation kinetics and final product titers.
Dissolved Oxygen and Shear Stress Fluctuations Optimize and control agitation and aeration rates to maintain consistent dissolved oxygen levels and shear stress. High shear forces have been shown to increase clavulanic acid production.[6]Consistent physiological state of the producing organism, leading to more predictable yields.

Quantitative Data on Yield Improvement Strategies

Strategy Modification Organism Yield Improvement Reference
Metabolic Engineering Disruption of the gap1 gene (glyceraldehyde-3-phosphate dehydrogenase)S. clavuligerus~2-fold increase in clavulanic acid production.[1]
Metabolic Engineering Overexpression of ccaR and claR genesS. clavuligerus OR mutantIncreased clavulanic acid accumulation up to 5.66 g/L in shake flask cultivations.[9]
Fed-Batch Fermentation Fed-batch cultivation with ornithine feedingS. clavuligerusReached a clavulanic acid concentration of 1.560 g/L compared to 0.430–0.530 g/L in batch cultures.[6]
Fed-Batch Fermentation Fed-batch fermentation with glycerol feedingS. clavuligerusIncreased clavulanic acid production to approximately 280 mg/L and maintained stability for up to 130 hours.[11]
Medium Optimization Optimized medium with soybean meal, dextrin, and trioleinS. clavuligerusIncreased clavulanic acid level to 946 mg/L from 630 mg/L in the original medium.[11]
Temperature Optimization Temperature shift from 26°C to 24°C during fermentationS. clavuligerusAchieved a clavulanic acid titer of 5097 mg/L and shortened the fermentation duration by 24 hours.[12]

Experimental Protocols

Protocol 1: Gene Disruption of gap1 in S. clavuligerus

This protocol is a generalized procedure based on the principles of homologous recombination for gene replacement in Streptomyces.

  • Construct the Gene Replacement Vector:

    • Amplify the upstream and downstream flanking regions of the gap1 gene from S. clavuligerus genomic DNA using PCR.

    • Clone the amplified flanking regions on either side of an antibiotic resistance cassette (e.g., apramycin (B1230331) resistance) in a temperature-sensitive E. coli-Streptomyces shuttle vector.

  • Protoplast Formation and Transformation:

    • Grow S. clavuligerus in a suitable liquid medium and harvest the mycelia.

    • Treat the mycelia with lysozyme (B549824) to generate protoplasts.

    • Transform the protoplasts with the gene replacement vector using polyethylene (B3416737) glycol (PEG)-mediated transformation.

  • Selection of Mutants:

    • Plate the transformed protoplasts on a regeneration medium containing the selection antibiotic and incubate at a permissive temperature.

    • Select for colonies that have undergone a single crossover event by their resistance to the antibiotic.

    • Induce a second crossover event by growing the single-crossover mutants at a non-permissive temperature for plasmid replication.

    • Screen for double-crossover mutants by replica plating to identify colonies that are sensitive to the antibiotic marker on the vector but have the integrated resistance cassette.

  • Confirmation of Gene Disruption:

    • Confirm the correct gene disruption by PCR using primers flanking the gap1 gene and by Southern blot analysis of genomic DNA.

Protocol 2: Fed-Batch Fermentation for Clavulanic Acid Production

This protocol provides a general framework for fed-batch fermentation. Specific feed rates and compositions should be optimized for the particular strain and bioreactor setup.

  • Inoculum Preparation:

    • Inoculate a seed culture medium with spores or mycelia of S. clavuligerus and incubate for 48-72 hours.

  • Batch Phase:

    • Inoculate the production bioreactor containing a defined production medium with the seed culture.

    • Run the fermentation in batch mode, maintaining the temperature at 28°C and pH at 6.8.

    • Monitor cell growth, substrate consumption, and clavulanic acid production.

  • Fed-Batch Phase:

    • Once the initial carbon source (e.g., glycerol) is depleted or reaches a growth-limiting concentration, initiate the feeding of a concentrated glycerol solution.

    • The feed rate can be constant or varied based on online measurements of dissolved oxygen or pH to maintain optimal conditions.

    • Supplementation with a nitrogen source or precursors like ornithine can also be performed during this phase.

  • Monitoring and Harvest:

    • Continue to monitor key fermentation parameters and clavulanic acid concentration.

    • Harvest the fermentation broth when the clavulanic acid production rate declines.

Visualizations

Clavulanic_Acid_Biosynthesis_Pathway G3P Glyceraldehyde-3-Phosphate CEA N²-(2-carboxyethyl)-arginine G3P->CEA CEAS Arginine L-Arginine Arginine->CEA CEAS Proclavaminate Deoxyguanidinoproclavaminic acid CEA->Proclavaminate BLS Clavaminic_acid (3S, 5S)-Clavaminic acid Proclavaminate->Clavaminic_acid PAH, CAS Clavulanic_acid Clavulanic Acid Clavaminic_acid->Clavulanic_acid Late-stage enzymes (e.g., CAD, CYP)

Caption: Simplified biosynthetic pathway of clavulanic acid.

Troubleshooting_Workflow start Low Clavulanic Acid Yield check_media Check Fermentation Medium start->check_media check_conditions Check Fermentation Conditions check_media->check_conditions Optimal optimize_media Optimize C/N sources, limit phosphate check_media->optimize_media Suboptimal check_strain Evaluate Strain Performance check_conditions->check_strain Optimal optimize_conditions Optimize pH, temperature, aeration check_conditions->optimize_conditions Suboptimal strain_improvement Metabolic Engineering: - Gene knockout - Gene overexpression check_strain->strain_improvement Wild-type limitations end Improved Yield check_strain->end Optimized optimize_media->check_conditions optimize_conditions->check_strain strain_improvement->end

Caption: Troubleshooting workflow for low clavulanic acid yields.

References

Technical Support Center: Strategies to Enhance the Stability of Clavulanic Acid Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Curvulinic acid" yielded no specific information regarding its formulation stability. Given the detailed nature of the query and the phonetic similarity, this resource has been developed based on the extensive available data for Clavulanic acid . It is presumed that this is the intended compound of interest. If "this compound" is indeed the correct compound, please note that the following stability and formulation strategies for Clavulanic acid may not be applicable.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clavulanic acid formulations.

Frequently Asked Questions (FAQs)

1. What is Clavulanic acid and why is its stability a concern?

Clavulanic acid is a β-lactamase inhibitor produced by the bacterium Streptomyces clavuligerus.[1][2] While it has weak intrinsic antibacterial activity, it is a potent inhibitor of β-lactamase enzymes, which are produced by some bacteria to inactivate β-lactam antibiotics like penicillins.[1][3] When combined with antibiotics such as amoxicillin (B794), it overcomes antibiotic resistance.[3] However, Clavulanic acid is chemically unstable, particularly in aqueous solutions, and is susceptible to degradation, which can compromise the efficacy of the combination product.[4][5]

2. What are the primary factors that affect the stability of Clavulanic acid?

The stability of Clavulanic acid is significantly influenced by several factors:

  • pH: The β-lactam ring in Clavulanic acid is susceptible to hydrolysis, which is catalyzed by both acidic and basic conditions.[4][6] The optimal pH for stability is generally between 6.0 and 7.2.[4]

  • Temperature: Increased temperatures accelerate the degradation rate of Clavulanic acid.[6][7] Reconstituted oral suspensions should be stored under refrigerated conditions (e.g., 2-8°C).[7]

  • Moisture: Due to its hygroscopic nature, potassium clavulanate is prone to degradation in the presence of moisture.[8] This is a critical consideration in solid dosage form manufacturing and packaging.

  • Presence of other substances: Certain compounds, including other active pharmaceutical ingredients (APIs) and excipients, can impact stability. For instance, in combination with amoxicillin trihydrate, the high water content of the latter can lead to the degradation of Clavulanic acid.

3. What are the visible signs of Clavulanic acid degradation?

In reconstituted oral suspensions, a noticeable color change, often to a yellow or brownish hue, can be an indicator of Clavulanic acid degradation.

4. Can the type of water used for reconstituting oral powders affect stability?

Studies have shown that using distilled water, treated tap water, or commercial mineral water for reconstitution does not have a significant detrimental effect on the stability of amoxicillin and clavulanic acid when stored under recommended refrigerated conditions.[9] However, it is always best to follow the manufacturer's instructions.

Troubleshooting Guide for Formulation Instability

Problem Potential Cause Troubleshooting Steps & Solutions
Rapid loss of potency in liquid formulations Improper storage temperature.Ensure the formulation is consistently stored at the recommended temperature, typically 2-8°C. Use a calibrated thermometer for monitoring.[7]
Incorrect pH of the final solution.Verify the pH of the reconstituted solution. The optimal pH range for Clavulanic acid stability is typically between 6.0 and 7.2.[4] Adjust formulation buffers if developing a new product.
Presence of catalytic ions or compounds.In fermentation broths, certain metabolites and amino acids can accelerate degradation.[6] For formulated products, ensure excipients are compatible and consider the use of chelating agents if metal ion catalysis is suspected.
Color change (yellowing/browning) in the formulation Degradation of Clavulanic acid.This is a visual indicator of degradation. Investigate the primary cause (e.g., temperature, pH, light exposure) and address it.
Inconsistent stability results between batches Variability in raw material quality.Implement robust quality control checks for the incoming Clavulanic acid raw material.
Inconsistent manufacturing environment.Control for humidity and temperature during the manufacturing process, especially for solid dosage forms, to prevent moisture uptake.[8]
Degradation in solid dosage forms (tablets/powders) Moisture uptake due to hygroscopicity.Utilize moisture-protective packaging, such as aluminum/aluminum (Alu/Alu) blisters, and include desiccants (e.g., silica (B1680970) gel) in the packaging.[8]
Incompatible excipients.Conduct thorough excipient compatibility studies. For example, the water content in amoxicillin trihydrate can degrade clavulanate; consider using a coated or granulated form of clavulanate.
Coating process issues.For coated tablets, use a moisture-barrier coating like Opadry AMB II and ensure the coating process is performed in a controlled, low-humidity environment.[8]

Quantitative Stability Data

The following tables summarize the stability of Clavulanic acid under various conditions.

Table 1: Effect of Temperature on Clavulanic Acid Stability in Reconstituted Suspensions

TemperatureTimePercent DegradationReference
8°C7 days12.9%[7]
28°C7 days72.3%[7]
20°C7 days40%[10]
27-29°C7 days45%[10]

Table 2: Shelf-Life of Clavulanic Acid in Solution at Different Temperatures (when stored separately from Amoxicillin)

TemperatureConcentrationShelf-Life (Time to 90% of initial concentration)Reference
4°CClinical Concentration152 hours[11]
25°CClinical Concentration26 hours[11]
37°CClinical Concentration6.4 hours[11]

Experimental Protocols

Protocol 1: Forced Degradation Study for Clavulanic Acid Formulations

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding degradation pathways.[12][13]

Objective: To generate potential degradation products of Clavulanic acid under various stress conditions.

Methodology:

  • Acid Hydrolysis:

    • Treat a sample of the Clavulanic acid formulation with 0.1 M hydrochloric acid.

    • Incubate at 60°C for a specified period (e.g., 2-4 hours), taking samples at various time points.

    • Neutralize the samples before analysis.

  • Base Hydrolysis:

    • Treat a sample with 0.1 M sodium hydroxide (B78521) at room temperature.

    • Monitor the reaction and take samples at appropriate intervals.

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Treat a sample with a dilute hydrogen peroxide solution (e.g., 3%) at room temperature.[14]

    • Monitor for degradation over several hours.

  • Thermal Degradation:

    • Expose the solid powder and the reconstituted liquid formulation to dry heat (e.g., 80°C).[14]

  • Photolytic Degradation:

    • Expose the liquid formulation to UV light as per ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[15]

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for Amoxicillin and Clavulanic Acid

Objective: To quantify Amoxicillin and Clavulanic acid simultaneously and separate them from their degradation products.

Chromatographic Conditions (Example):

  • Column: Inertsil C18 (250 × 4.0 mm, 4 µm)

  • Mobile Phase: A mixture of pH 5.0 buffer and methanol (B129727) (95:5 v/v)

  • Flow Rate: 1.0 ml/minute

  • Detection: UV at 220 nm

  • Injection Volume: 20 µl

  • Column Temperature: Ambient

Procedure:

  • Standard Preparation: Prepare standard solutions of Amoxicillin and Potassium Clavulanate of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the formulation (e.g., reconstituted suspension) with the mobile phase to a concentration within the calibration curve range. Filter through a 0.45 µm syringe filter.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Validation: The method should be validated for specificity, linearity, precision, accuracy, and robustness as per ICH guidelines. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that degradation product peaks do not interfere with the API peaks.

Visualizations

Degradation Pathway and Influencing Factors

The following diagram illustrates the primary factors leading to the degradation of Clavulanic acid.

CA Clavulanic Acid (Stable Form) Degradation Hydrolysis of β-Lactam Ring CA->Degradation Products Inactive Degradation Products Degradation->Products Temp High Temperature (> 8°C) Temp->Degradation Accelerates pH Non-optimal pH (<6.0 or >7.2) pH->Degradation Catalyzes Moisture Moisture/Water Moisture->Degradation Enables

Caption: Factors influencing the degradation of Clavulanic acid.

Experimental Workflow for Stability Testing

This workflow outlines the key steps in assessing the stability of a new Clavulanic acid formulation.

start Start: New Formulation method_dev Develop Stability- Indicating Method (e.g., HPLC) start->method_dev forced_deg Perform Forced Degradation Study method_dev->forced_deg method_val Validate Method (Specificity) forced_deg->method_val stability_study Place Formulation on ICH Stability Stations (Accelerated & Long-term) method_val->stability_study analysis Analyze Samples at Time Points stability_study->analysis analysis->stability_study Continue study data_eval Evaluate Data & Determine Shelf-Life analysis->data_eval end End: Stable Formulation Profile data_eval->end

Caption: Workflow for assessing Clavulanic acid formulation stability.

References

"troubleshooting common issues in Curvulinic acid assays"

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The following technical guidance is provided for Clavulanic Acid . It is presumed that "Curvulinic acid" was a typographical error, as Clavulanic acid is a widely researched β-lactamase inhibitor with established assay protocols and known challenges that align with the context of this request.

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clavulanic acid assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the HPLC analysis of Clavulanic acid?

A1: The main difficulties in the HPLC analysis of Clavulanic acid are its inherent chemical instability and its weak UV chromophore.[1] Clavulanic acid is highly susceptible to degradation in aqueous solutions, with its stability being significantly influenced by pH and temperature.[1] Furthermore, its poor UV absorption leads to low sensitivity when detected at lower wavelengths (around 210-230 nm).[1]

Q2: How can the detection sensitivity for Clavulanic acid be improved in HPLC?

A2: Pre-column or post-column derivatization is the most effective method to enhance sensitivity.[1] Reacting Clavulanic acid with imidazole (B134444) creates a derivative that strongly absorbs at a higher wavelength (approximately 311 nm).[1][2][3] This technique not only boosts the signal-to-noise ratio, with some methods reporting a tenfold increase in sensitivity, but also moves the detection wavelength away from potential interferences.[1][3]

Q3: What are the optimal storage conditions for Clavulanic acid samples and standards?

A3: Due to its instability, Clavulanic acid solutions should be prepared fresh whenever possible. If storage is necessary, it should be at refrigerated temperatures (2-8°C) for short periods.[4][5] Long-term storage should be at -20°C or lower. The stability of Clavulanic acid is significantly affected by temperature; it degrades much faster at room temperature (25°C) and physiological temperature (37°C) compared to 4°C.[6][7] The pH of the solution is also critical, with optimal stability observed in slightly acidic to neutral conditions (pH 6.0-7.2).[8]

Troubleshooting Common Issues

HPLC Assays
Issue Potential Cause Solution
Low or No Signal 1. Analyte Degradation: Clavulanic acid is unstable and can degrade if not handled properly.[1]- Prepare samples and standards fresh and keep them on ice or in a cooled autosampler. - Ensure the pH of the sample diluent is in the optimal range (6.0-7.2).[8]
2. Inefficient Derivatization: If using an imidazole-based method, the reaction may be incomplete.[1]- Verify the concentration and freshness of the imidazole reagent. - Optimize reaction time and temperature (often 10-20 minutes at room temperature).[1] - Ensure the pH of the reaction mixture is appropriate.
3. Incorrect Detection Wavelength: - For underivatized Clavulanic acid, use ~220 nm.[1] - For imidazole-derivatized Clavulanic acid, use 311 nm.[1][2]
Poor Peak Shape (Tailing, Fronting, Splitting) 1. Inappropriate Mobile Phase pH: The ionization state of Clavulanic acid is pH-dependent.- Adjust the mobile phase pH. A range of 4.0-6.5 is often suitable for C18 columns.[1] Make small adjustments (± 0.2 pH units) to optimize peak symmetry.
2. Column Contamination/Degradation: Buildup of matrix components can create active sites, leading to peak tailing.[9]- Use a guard column. - Flush the column with a strong solvent (e.g., 100% acetonitrile). If performance doesn't improve, replace the column.[9]
3. Sample Overload: Injecting too much sample can saturate the column.[9]- Reduce the sample concentration or injection volume.[9]
Baseline Noise or Drift 1. Mobile Phase Issues: Dissolved gas, improper mixing, or contaminated solvents.- Degas the mobile phase before use. - Ensure mobile phase components are thoroughly mixed. - Use high-purity (HPLC-grade) solvents and reagents.
2. Column Bleed: Degradation of the column's stationary phase.- Ensure the mobile phase pH and temperature are within the column's recommended operating range. - Flush or replace the column if bleed is significant.
3. Detector Lamp Failure: The UV lamp may be nearing the end of its lifespan.- Check the lamp's energy output via the HPLC software. Replace if necessary.
Extraneous Peaks 1. Degradation Products: Clavulanic acid is susceptible to hydrolysis.[9]- This is a strong indicator of sample instability. Prepare fresh samples and handle them at low temperatures. - The presence of degradation products can be confirmed by running forced degradation studies (e.g., acid, base, oxidative stress).[10]
2. Contamination: From sample matrix, reagents, or the HPLC system.- Run a blank (injection of mobile phase or sample diluent) to identify system peaks. - Ensure all glassware and vials are clean. - Filter all samples and mobile phases through a 0.45 µm filter.[9]
Colorimetric Assays (Nitrocefin-based)
Issue Potential Cause Solution
High Background Absorbance 1. Spontaneous Nitrocefin Degradation: Nitrocefin can degrade over time, especially when exposed to light.- Prepare Nitrocefin solution fresh and protect it from light. - Run a blank (without β-lactamase) to determine the background signal and subtract it from sample readings.
2. Contamination of Reagents: - Use high-purity water and reagents.
Low Sensitivity / No Inhibition 1. Inactive β-lactamase: The enzyme may have lost activity due to improper storage or handling.- Aliquot and store the β-lactamase enzyme at the recommended temperature (e.g., -20°C or -80°C). - Avoid repeated freeze-thaw cycles. - Test the enzyme activity with a control sample lacking any inhibitor.
2. Incorrect Assay Buffer pH: Enzyme activity is pH-dependent.- Ensure the assay buffer is at the optimal pH for the specific β-lactamase being used.
Inconsistent or Irreproducible Results 1. Pipetting Errors: Inaccurate dispensing of small volumes of enzyme, substrate, or sample.- Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents where possible to minimize pipetting variations.
2. Temperature Fluctuations: Enzyme kinetics are sensitive to temperature.- Ensure all reagents and plates are equilibrated to the assay temperature before starting the reaction. - Use a temperature-controlled plate reader or water bath.
3. Timing Variations: In kinetic assays, precise timing is crucial.- Use a multichannel pipette or automated liquid handler to start reactions simultaneously for multiple samples. - Read plates at consistent time intervals.

Quantitative Data Summary

Stability of Clavulanic Acid in Aqueous Solutions

The stability of Clavulanic acid is highly dependent on temperature. The table below summarizes the time it takes for the compound to degrade to 90% of its initial concentration under different storage conditions.

TemperatureTime to 90% Concentration (t₉₀)Reference
4°C152 hours[6][7]
25°C26 hours[6][7]
37°C6.4 hours[6][7]

Data is for Clavulanic acid prepared in a separate container for infusion.

Experimental Protocols

Key Experiment: Quantification of Clavulanic Acid by HPLC with Imidazole Derivatization

This protocol describes a common method for the sensitive quantification of Clavulanic acid in biological fluids.

1. Materials and Reagents:

  • Clavulanic acid reference standard

  • Imidazole

  • HPLC-grade methanol (B129727) and acetonitrile

  • Monobasic and dibasic potassium phosphate (B84403)

  • Orthophosphoric acid

  • HPLC-grade water

  • Sample matrix (e.g., plasma, urine)

  • 0.45 µm syringe filters

2. Instrument and Conditions:

  • HPLC System: With UV detector

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: 95:5 (v/v) mixture of 50 mM potassium phosphate buffer (pH 5.0) and methanol.[10]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 311 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at 25°C

3. Solution Preparation:

  • Mobile Phase: Prepare 50 mM potassium phosphate buffer by dissolving the appropriate amount of monobasic potassium phosphate in HPLC-grade water and adjusting the pH to 5.0 with potassium hydroxide. Filter through a 0.45 µm membrane and degas. Mix with methanol in a 95:5 ratio.

  • Imidazole Reagent: Prepare a 1 M solution of imidazole in water, adjusting the pH to 6.8 with orthophosphoric acid.

  • Standard Stock Solution: Accurately weigh and dissolve Clavulanic acid reference standard in cold mobile phase to prepare a stock solution (e.g., 1 mg/mL). Store on ice.

  • Working Standard Solutions: Prepare serial dilutions of the stock solution in the mobile phase to create calibration standards (e.g., 0.1 to 20 µg/mL).

4. Sample Preparation and Derivatization:

  • For biological samples, perform protein precipitation (e.g., with acetonitrile) followed by centrifugation. Transfer the supernatant and evaporate the solvent if necessary. Reconstitute in mobile phase.

  • To 100 µL of sample or standard, add 100 µL of the 1 M imidazole reagent.

  • Vortex briefly and allow the reaction to proceed for 15 minutes at room temperature, protected from light.

  • Filter the derivatized solution through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the derivatized standards and samples.

  • Construct a calibration curve by plotting the peak area of the Clavulanic acid-imidazole derivative against the concentration of the standards.

  • Determine the concentration of Clavulanic acid in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Precip Protein Precipitation (e.g., with Acetonitrile) Sample->Precip Standard Clavulanic Acid Reference Standard Dilute Serial Dilution Standard->Dilute Deriv Add Imidazole Reagent Incubate 15 min @ RT Precip->Deriv Dilute->Deriv Inject Inject into HPLC System Deriv->Inject Separate C18 Reverse-Phase Separation Inject->Separate Detect UV Detection at 311 nm Separate->Detect Chrom Generate Chromatogram Detect->Chrom Calib Create Calibration Curve Chrom->Calib Quant Quantify Sample Concentration Chrom->Quant Calib->Quant

Caption: HPLC experimental workflow for Clavulanic acid quantification.

Signaling Pathway

G CA Clavulanic Acid Astro Astrocyte CA->Astro Enters CNS GLT1_exp Increased Transcription and Translation of GLT-1 Gene Astro->GLT1_exp Activates Signaling Cascade (Mechanism under investigation) GLT1 GLT-1 Transporter (Upregulated) GLT1_exp->GLT1 Leads to Synapse Extracellular Space (Synapse) GLT1->Synapse Increased insertion into membrane Glutamate_low Reduced Glutamate (Homeostasis) Synapse->Glutamate_low Increased Uptake via GLT-1 Glutamate_high Excess Glutamate Excitotox Excitotoxicity & Neuronal Damage Glutamate_high->Excitotox Causes Neuroprot Neuroprotection Glutamate_low->Neuroprot Promotes Neuron Postsynaptic Neuron Excitotox->Neuron Neuroprot->Neuron

Caption: Clavulanic acid's neuroprotective signaling pathway.

References

Technical Support Center: Optimization of Clavulanic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for "Curvulinic acid" did not yield relevant results for drug delivery optimization. The following technical support guide has been developed based on the assumption that the intended topic was "Clavulanic acid," a well-researched β-lactamase inhibitor with known formulation challenges. This guide addresses common issues in its experimental delivery.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for researchers, scientists, and drug development professionals working on the experimental delivery of Clavulanic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating Clavulanic acid for experimental models?

A1: The main challenges associated with Clavulanic acid formulation are its inherent instability and solubility characteristics. Clavulanic acid is susceptible to degradation, particularly in aqueous solutions and at non-refrigerated temperatures.[1][2] Its stability is significantly affected by pH and temperature, which complicates the development of oral and parenteral formulations with an adequate shelf-life.[2][3][4] While it has some water solubility, achieving high concentrations for certain delivery systems or overcoming stability issues in solution remains a key hurdle.[4]

Q2: What types of drug delivery systems are suitable for improving Clavulanic acid delivery?

Q3: How can the bioavailability of a Clavulanic acid formulation be enhanced?

A3: Enhancing the bioavailability of Clavulanic acid involves protecting it from pre-systemic degradation and improving its absorption.[8] Encapsulation in nanocarriers like nanoparticles or liposomes is a primary strategy to prevent degradation in the GI tract and liver.[6][8] These systems can improve solubility and permeability across biological membranes.[8][10] Furthermore, co-administration with bio-enhancers or designing formulations that target specific absorption pathways can also be effective.[12] Physiologically based pharmacokinetic (PBPK) modeling can be a valuable tool to predict and optimize bioavailability by simulating absorption, distribution, metabolism, and excretion.[13][14]

Q4: What is the established mechanism of action for Clavulanic acid?

A4: Clavulanic acid itself has negligible intrinsic antimicrobial activity.[15][16] Its primary role is as a mechanism-based β-lactamase inhibitor.[15][17][18] Many antibiotic-resistant bacteria produce β-lactamase enzymes, which inactivate β-lactam antibiotics like amoxicillin.[19] Clavulanic acid contains a β-lactam ring similar to penicillin, allowing it to bind irreversibly to the active site of these bacterial enzymes.[15][18] This action permanently inactivates the β-lactamase, thereby protecting the partner antibiotic from destruction and restoring its efficacy against resistant bacteria.[15][16][17]

Troubleshooting Guide

Problem / Question Possible Causes & Solutions
Low encapsulation efficiency (EE%) of Clavulanic acid in nanoparticles. 1. Poor Drug-Polymer Interaction: Clavulanic acid's polarity can make it difficult to encapsulate in hydrophobic polymers. Solution: Try a modified emulsification-evaporation method using a solvent system that can accommodate drugs of different polarities, such as a mix of ethyl acetate (B1210297) and methanol (B129727) for PLGA nanoparticles.[20] 2. Drug Leakage into External Phase: During formulation, the drug may leak from the organic phase into the aqueous phase. Solution: Optimize the formulation parameters. For emulsion-based methods, increasing the viscosity of the internal phase or rapidly hardening the nanoparticles can help trap the drug. For microfluidic approaches, increasing the flow rate ratio of the aqueous phase to the organic phase can drive faster nanoprecipitation, potentially improving encapsulation.[21]
Formulation shows good in vitro activity but poor in vivo efficacy. 1. Low Bioavailability: The formulation may not be effectively absorbed, or the drug may be rapidly cleared from circulation.[6][8] Natural products often face challenges with poor solubility, first-pass metabolism, and low permeability.[8][9] Solution: Conduct pharmacokinetic studies to determine the drug's concentration in plasma over time.[22] Consider surface modification of nanoparticles (e.g., with PEG) to increase circulation time. Re-evaluate the delivery system; a switch from polymeric nanoparticles to lipid-based carriers might improve absorption.[6] 2. Instability in Biological Fluids: The formulation may be stable on the bench but degrades rapidly in plasma or the GI tract. Solution: Test the stability of your formulation in simulated gastric fluid, intestinal fluid, and plasma. The delivery vehicle must adequately protect the Clavulanic acid until it reaches its target.
High particle size and polydispersity index (PDI) in the nanoparticle formulation. 1. Suboptimal Formulation Parameters: Factors like polymer concentration, solvent choice, stabilizer type, and energy input (e.g., sonication time) heavily influence particle characteristics.[11][23] Solution: Systematically optimize parameters using a Design of Experiments (DoE) approach, such as a Box-Behnken design.[5][11] For solvent evaporation techniques, screen different organic solvents (e.g., ethyl acetate vs. dichloromethane) and stabilizers (e.g., PVA vs. DMAB), as these choices significantly impact final particle size.[23] 2. Aggregation: Nanoparticles may aggregate after formation. Solution: Ensure sufficient concentration of a suitable stabilizer. Measure the zeta potential; a value further from zero (e.g., < -30 mV or > +30 mV) indicates better colloidal stability.
Evidence of Clavulanic acid degradation during formulation or storage. 1. Thermal Stress: Processes involving heat, such as high-energy sonication or solvent evaporation at elevated temperatures, can degrade Clavulanic acid.[3] Solution: Use methods that operate at room temperature or below, such as nanoprecipitation or microfluidics.[21][24] If heat is unavoidable, minimize exposure time. 2. Hydrolytic Degradation: Clavulanic acid is highly susceptible to hydrolysis.[1] Solution: For liquid formulations, maintain refrigerated conditions (4°C) and prepare fresh.[2] Lyophilization (freeze-drying) of the final nanoparticle formulation can dramatically improve long-term stability by removing water.

Data Presentation

Table 1: Stability of Clavulanic Acid in Solution at Clinical Concentrations

This table summarizes the time it takes for Clavulanic acid, prepared in a separate container from amoxicillin, to degrade to 90% of its initial concentration at various temperatures.

Storage Temperature (°C)Time to 90% Potency (T₉₀) in HoursSource
4°C (Refrigerated)152[2]
25°C (Room Temp)26[2]
37°C (Body Temp)6.4[2]

Table 2: General Pharmacokinetic Parameters for Oral Clavulanic Acid

These values are typical for Clavulanic acid when administered orally in combination with amoxicillin.

ParameterTypical ValueDescriptionSource
Bioavailability ~45–64%The fraction of the administered dose that reaches systemic circulation.[15]
Protein Binding ~25%The percentage of the drug bound to plasma proteins.[15]
Elimination Half-life ~1 hourThe time required for the drug concentration in the body to decrease by half.[16][18]
Excretion 35–65% (unchanged in urine)The primary route of elimination for the active drug.[15]

Experimental Protocols

Protocol 1: Preparation of Polymeric Nanoparticles by Nanoprecipitation

This protocol describes a general method for encapsulating a compound within a polymeric matrix using the nanoprecipitation (solvent displacement) technique, suitable for compounds with some solubility in organic solvents.

Materials:

  • Clavulanic acid (or a model compound)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone or Tetrahydrofuran (THF), stabilizer-free

  • Polyvinyl alcohol (PVA) or another suitable surfactant

  • Deionized water

  • Magnetic stirrer and stir bar

  • Syringe pump (recommended for reproducibility)

Methodology:

  • Prepare the Organic Phase: Dissolve a specific amount of PLGA (e.g., 50 mg) and Clavulanic acid (e.g., 5 mg) in 5 mL of acetone. Ensure complete dissolution by gentle vortexing.

  • Prepare the Aqueous Phase: Dissolve PVA (e.g., 1% w/v) in 10 mL of deionized water. This will act as the stabilizer.

  • Induce Nanoprecipitation:

    • Place the aqueous phase on a magnetic stirrer with moderate stirring.

    • Using a syringe pump for a controlled flow rate, slowly inject the organic phase into the stirring aqueous phase.

    • A milky-white suspension should form instantly as the polymer precipitates upon solvent displacement, encapsulating the drug.[5]

  • Solvent Evaporation: Leave the resulting nano-suspension stirring in a fume hood for at least 4 hours (or overnight) to allow for the complete evaporation of the organic solvent (acetone).

  • Purification:

    • Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g for 20 minutes) to pellet the nanoparticles.

    • Discard the supernatant, which contains the unencapsulated drug and excess surfactant.

    • Re-suspend the pellet in deionized water and repeat the centrifugation step twice more to wash the nanoparticles.

  • Final Formulation: After the final wash, re-suspend the nanoparticle pellet in a suitable buffer or deionized water. The sample can be used immediately or lyophilized for long-term storage.

  • Characterization: Analyze the nanoparticles for particle size, PDI, zeta potential (using Dynamic Light Scattering), and encapsulation efficiency (by dissolving the nanoparticles and quantifying the drug content via HPLC).

Protocol 2: In Vitro Cytotoxicity Assessment using a DNA-Binding Dye

This protocol outlines a method to assess the cytotoxicity of a Clavulanic acid formulation on a selected cell line by measuring membrane integrity.

Materials:

  • Cell line of interest (e.g., a relevant bacterial strain or a mammalian cell line like HEK293 for toxicity screening)

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • Clavulanic acid formulation (and empty vehicle control)

  • Positive control (e.g., a known toxin or lysis buffer)

  • A non-cell-permeant, DNA-binding fluorescent dye (e.g., CellTox™ Green or similar).[25]

  • Fluorescence plate reader.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere and grow for 24 hours in a CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of your Clavulanic acid formulation and the empty vehicle control in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to the respective wells. Include wells for "untreated" (medium only), "vehicle control," and "positive control" (lysis solution).

  • Incubation: Incubate the plate for a relevant exposure period (e.g., 24, 48, or 72 hours) in the incubator.

  • Assay Procedure (Homogeneous Endpoint Assay):

    • Prepare the fluorescent dye reagent according to the manufacturer's instructions (e.g., dilute the dye 1:500 or 1:1000 in the provided assay buffer).[25]

    • At the end of the incubation period, add the prepared dye reagent to each well (e.g., 15 µL per 100 µL of medium).

    • Mix gently by orbital shaking for 1-2 minutes.

    • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence using a plate reader with the appropriate excitation and emission filters for the chosen dye (e.g., Ex: 485 nm, Em: 520 nm for green dyes).[25]

  • Data Analysis:

    • Subtract the average fluorescence of the "untreated" wells (background) from all other measurements.

    • The fluorescence signal is directly proportional to the number of dead cells (those with compromised membranes allowing dye entry).

    • Calculate the percentage of cytotoxicity for each concentration relative to the positive control (100% cytotoxicity).

    • Plot the results to determine the IC₅₀ (the concentration that causes 50% cytotoxicity).

Mandatory Visualizations

G formulation 1. Formulation Development (e.g., Nanoprecipitation) characterization 2. Physicochemical Characterization (Size, PDI, Zeta, EE%) formulation->characterization invitro 3. In Vitro Evaluation (Release Kinetics, Stability) characterization->invitro cytotoxicity 4. In Vitro Cytotoxicity Assay invitro->cytotoxicity invivo 5. In Vivo Animal Model (Pharmacokinetics & Efficacy) cytotoxicity->invivo data_analysis 6. Data Analysis & Optimization invivo->data_analysis data_analysis->formulation Iterative Refinement

Caption: General experimental workflow for developing a Clavulanic acid delivery system.

G start Start: Poor In Vivo Efficacy check_pk Were Pharmacokinetic (PK) studies performed? start->check_pk perform_pk Action: Perform PK study to measure plasma drug levels. check_pk->perform_pk No low_exposure Result: Low systemic drug exposure? check_pk->low_exposure Yes perform_pk->low_exposure instability Cause: In Vivo Instability Action: Test stability in simulated biological fluids. low_exposure->instability Yes poor_absorption Cause: Poor Absorption Action: Modify particle surface (e.g., PEGylation) or change carrier type (e.g., to lipid-based). low_exposure->poor_absorption Yes adequate_exposure Result: Adequate Exposure Cause: Pharmacodynamic Issue Action: Re-evaluate targeting strategy or dose. low_exposure->adequate_exposure No

Caption: Troubleshooting flowchart for diagnosing the cause of poor in vivo efficacy.

G cluster_bacteria Resistant Bacterium beta_lactamase β-Lactamase Enzyme inactivation Inactivation beta_lactamase->inactivation inhibition Inhibition (Irreversible Binding) beta_lactamase->inhibition target Penicillin-Binding Protein (PBP) action Cell Wall Synthesis Inhibited (Action) target->action antibiotic β-Lactam Antibiotic (e.g., Amoxicillin) antibiotic->beta_lactamase antibiotic->target clavulanic_acid Clavulanic Acid clavulanic_acid->beta_lactamase inactivation->antibiotic inhibition->clavulanic_acid Prevents Inactivation action->antibiotic

Caption: Mechanism of action for Clavulanic acid as a β-lactamase inhibitor.

References

Validation & Comparative

Validating the Beta-Lactamase Inhibitory Activity of Novel Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Proposal for Investigating Curvulinic Acid against Established Inhibitors

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antibiotic resistance, the discovery of novel beta-lactamase inhibitors is paramount to preserving the efficacy of our beta-lactam antibiotic arsenal. This guide provides a comparative framework for validating the beta-lactamase inhibitory activity of a candidate molecule, using this compound as a hypothetical subject for investigation. While there is currently no publicly available data on the beta-lactamase inhibitory activity of this compound, this document outlines the experimental roadmap for its evaluation against the well-established inhibitors, Clavulanic acid and Sulbactam.

This guide is intended for researchers, scientists, and drug development professionals actively seeking to identify and characterize new therapeutic agents to combat bacterial resistance.

Performance Comparison of Established Beta-Lactamase Inhibitors

To establish a benchmark for the potential evaluation of this compound, the following table summarizes the reported 50% inhibitory concentration (IC50) values for Clavulanic acid and Sulbactam against common beta-lactamase enzymes.

Beta-Lactamase EnzymeClavulanic Acid IC50 (µM)Sulbactam IC50 (µM)This compound IC50 (µM)
Class A
TEM-1~0.08~5.0Data Not Available
SHV-1~0.02~1.0Data Not Available
KPC-2~0.5>64Data Not Available
Class C
AmpC>100~10-100Data Not Available
Class D
OXA-1~10>100Data Not Available

Note: IC50 values can vary depending on the specific experimental conditions, including the substrate and enzyme concentrations used.

Proposed Experimental Protocols for Validation

The following are detailed methodologies for key experiments that would be required to validate the beta-lactamase inhibitory activity of a novel compound like this compound.

Determination of Half-Maximal Inhibitory Concentration (IC50)

This experiment is fundamental in quantifying the potency of a potential inhibitor.

Objective: To determine the concentration of the test compound (e.g., this compound) required to inhibit 50% of the beta-lactamase activity.

Materials:

  • Purified beta-lactamase enzyme (e.g., TEM-1, SHV-1)

  • Nitrocefin (B1678963) (a chromogenic beta-lactam substrate)

  • Test compound (this compound)

  • Reference inhibitors (Clavulanic acid, Sulbactam)

  • Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 490 nm

Procedure:

  • Prepare a stock solution of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial dilutions of the test compound and reference inhibitors to create a range of concentrations.

  • Add a fixed concentration of the purified beta-lactamase enzyme to each well containing the inhibitors and a control well without any inhibitor.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific pre-incubation period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to all wells.

  • Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 490 nm over time using a spectrophotometer.

  • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the uninhibited control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Enzyme Kinetics Analysis

This set of experiments helps to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

Objective: To determine the kinetic parameters (Km and Vmax) of the beta-lactamase in the presence and absence of the inhibitor.

Materials:

  • Same as for IC50 determination, with a range of nitrocefin concentrations.

Procedure:

  • Set up a series of reactions with varying concentrations of the substrate (nitrocefin) in the absence of the inhibitor.

  • Measure the initial reaction velocities (V0) for each substrate concentration.

  • Repeat the experiment in the presence of a fixed concentration of the test compound (typically at or below its IC50 value).

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values in the presence and absence of the inhibitor.

  • Construct a Lineweaver-Burk plot (1/V0 vs. 1/[S]) to visually inspect the mechanism of inhibition. Changes in the x-intercept (-1/Km) and y-intercept (1/Vmax) will indicate the type of inhibition.

Visualizing the Path to Validation

The following diagrams illustrate the conceptual framework and a proposed workflow for the validation of a novel beta-lactamase inhibitor.

Beta_Lactamase_Inhibition_Pathway cluster_bacterium Bacterial Cell Beta_Lactam_Antibiotic Beta-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Inhibits Inactivated_Antibiotic Inactivated Antibiotic Beta_Lactam_Antibiotic->Inactivated_Antibiotic Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Catalyzes Beta_Lactamase Beta-Lactamase Enzyme Beta_Lactamase->Beta_Lactam_Antibiotic Hydrolyzes Inhibited_Enzyme Inhibited Beta-Lactamase Beta_Lactamase->Inhibited_Enzyme Inhibitor Beta-Lactamase Inhibitor (e.g., this compound) Inhibitor->Beta_Lactamase Inhibits Experimental_Workflow Start Start: Hypothesized Inhibitor (this compound) IC50 IC50 Determination vs. Established Inhibitors Start->IC50 Kinetics Enzyme Kinetics (Mechanism of Inhibition) IC50->Kinetics Synergy Synergy Testing with Beta-Lactam Antibiotics Kinetics->Synergy MIC MIC Reduction Assays in Resistant Bacterial Strains Synergy->MIC Toxicity In Vitro Cytotoxicity Assays MIC->Toxicity Conclusion Conclusion: Validated Inhibitor Profile Toxicity->Conclusion Logical_Comparison Inhibitors Beta-Lactamase Inhibitors Clavulanic Acid Sulbactam This compound (Hypothetical) Properties Key Properties Potency vs. Class A Potency vs. Class C Source Inhibitors:f1->Properties:f1 exhibits Inhibitors:f1->Properties:f2 exhibits Inhibitors:f1->Properties:f3 is a Inhibitors:f2->Properties:f1 exhibits Inhibitors:f2->Properties:f2 exhibits Inhibitors:f2->Properties:f3 is Inhibitors:f3->Properties:f1 to be determined Inhibitors:f3->Properties:f2 to be determined Inhibitors:f3->Properties:f3 is a Data Data High Moderate Natural Product Moderate Low Synthetic Unknown Unknown Natural Product

A Comparative Analysis of Beta-Lactamase Inhibitors: Unveiling the Potential of Curvulinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance, largely driven by the production of beta-lactamase enzymes in bacteria, necessitates the continuous development of effective beta-lactamase inhibitors (BLIs). These inhibitors are critical components in combination therapies, safeguarding beta-lactam antibiotics from enzymatic degradation. This guide provides a detailed comparative analysis of established BLIs, including clavulanic acid, sulbactam, and tazobactam, alongside newer agents like avibactam, relebactam, and vaborbactam. Furthermore, we explore the potential of fungal metabolites, such as Curvulinic acid, as a frontier in the discovery of novel inhibitory agents.

Mechanisms of Action: A Diverse Arsenal Against Resistance

Beta-lactamase inhibitors employ distinct strategies to neutralize their target enzymes. Understanding these mechanisms is crucial for the development of next-generation therapeutics.

Classical Inhibitors (Clavulanic Acid, Sulbactam, Tazobactam): These inhibitors, structurally resembling penicillin, act as "suicide inhibitors" or mechanism-based inactivators. They are recognized by the beta-lactamase and form a transiently stable acyl-enzyme intermediate. This complex then undergoes chemical rearrangement to a more stable, inactive form, effectively sequestering the enzyme.[1][2][3]

Newer Generation Inhibitors (Avibactam, Relebactam, Vaborbactam):

  • Avibactam and Relebactam (Diazabicyclooctanes - DBOs): These non-beta-lactam inhibitors also form a covalent bond with the serine residue in the active site of the beta-lactamase. However, this bond is reversible, and the inhibitor is slowly released, but the overall effect is potent inhibition.

  • Vaborbactam (Boronic Acid Derivative): Vaborbactam utilizes a boronic acid moiety to form a stable, covalent adduct with the active site serine of the beta-lactamase, leading to potent inhibition.

Currently, there is a lack of specific studies detailing the mechanism of action of This compound as a beta-lactamase inhibitor. Fungal metabolites represent a promising area for the discovery of new BLIs, with some exhibiting inhibitory activity against various beta-lactamases.[4][5][6] Further research is required to elucidate the potential inhibitory mechanism of this compound.

Quantitative Performance: A Head-to-Head Comparison

The efficacy of beta-lactamase inhibitors is quantified by their 50% inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific beta-lactamase by half. Lower IC50 values indicate greater potency.

Table 1: Comparative IC50 Values (µM) of Selected Beta-Lactamase Inhibitors against Common Beta-Lactamases

Beta-Lactamase EnzymeClavulanic AcidSulbactamTazobactam
Class A
TEM-10.084.80.1
SHV-10.015.80.07
TEM-3 (ESBL)0.040.80.05
TEM-4 (ESBL)0.050.70.06
TEM-5 (ESBL)0.121.50.1
SHV-2 (ESBL)0.020.40.03
Class D
OXA-4056-1.8
OXA-1636-1.8
OXA-486-1.8

Data for this compound is not currently available in published literature to be included in this comparative table.

Experimental Protocols: Determining Inhibitory Potency

The determination of IC50 values is a standard method to assess the potency of beta-lactamase inhibitors. The following outlines a general experimental protocol.

Objective: To determine the concentration of a test compound (e.g., this compound) required to inhibit 50% of the activity of a specific beta-lactamase.

Materials:

  • Purified beta-lactamase enzyme (e.g., TEM-1, SHV-1)

  • Beta-lactamase inhibitor (e.g., this compound, Clavulanic acid as a control)

  • Chromogenic substrate (e.g., Nitrocefin)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of the beta-lactamase enzyme, inhibitor, and nitrocefin (B1678963) in the assay buffer.

  • Enzyme and Inhibitor Incubation: In the wells of a microtiter plate, add a fixed concentration of the beta-lactamase enzyme. Then, add varying concentrations of the inhibitor to different wells. A control well should contain the enzyme without any inhibitor. Incubate this mixture for a specific period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition and Measurement: Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to all wells. The hydrolysis of nitrocefin by the beta-lactamase results in a color change that can be monitored spectrophotometrically at a specific wavelength (e.g., 486 nm).

  • Data Analysis: Measure the rate of nitrocefin hydrolysis in each well. Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control (no inhibitor).

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition on this dose-response curve.

Experimental_Workflow reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) incubation Incubate Enzyme and Inhibitor reagents->incubation Add to plate reaction Initiate Reaction with Substrate incubation->reaction Add substrate measurement Measure Absorbance (Spectrophotometer) reaction->measurement analysis Data Analysis (% Inhibition) measurement->analysis ic50 Determine IC50 analysis->ic50

Experimental workflow for determining the IC50 of a beta-lactamase inhibitor.

Signaling Pathways and Logical Relationships

While beta-lactamase inhibitors primarily act by direct enzyme inhibition, their interaction with bacterial physiology can be complex. The following diagram illustrates the logical relationship in the action of a beta-lactam antibiotic in the presence and absence of a beta-lactamase and its inhibitor.

Signaling_Pathway cluster_0 Bacterial Cell antibiotic Beta-Lactam Antibiotic pbp Penicillin-Binding Proteins (PBPs) antibiotic->pbp Inhibits blamase Beta-Lactamase antibiotic->blamase Hydrolyzed by cell_wall Cell Wall Synthesis Inhibition pbp->cell_wall Leads to lysis Bacterial Cell Lysis cell_wall->lysis inactive_ab Inactive Antibiotic blamase->inactive_ab inactive_blamase Inactive Beta-Lactamase blamase->inactive_blamase Forms complex bli Beta-Lactamase Inhibitor bli->blamase Inhibits

References

Navigating Bacterial Resistance: A Comparative Analysis of Amoxicillin-Clavulanic Acid's Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-validation of Amoxicillin-Clavulanic acid's efficacy across different bacterial strains, offering a comparative analysis with other common antibiotics. This guide is intended for researchers, scientists, and drug development professionals.

The escalating threat of antibiotic resistance necessitates a thorough understanding of the efficacy of our antimicrobial arsenal. Amoxicillin-clavulanic acid, a combination of a broad-spectrum penicillin and a β-lactamase inhibitor, remains a cornerstone in treating a variety of bacterial infections. This guide provides a comparative analysis of its performance against key bacterial strains alongside other widely used antibiotics, supported by experimental data and detailed methodologies.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism. The following table summarizes the MIC values for amoxicillin-clavulanic acid, cefazolin (B47455), and levofloxacin (B1675101) against three clinically significant bacterial strains: Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

AntibioticEscherichia coli (μg/mL)Staphylococcus aureus (μg/mL)Pseudomonas aeruginosa (μg/mL)
Amoxicillin-Clavulanic Acid 8 to 32[1]0.25 to 2[2]Not susceptible[2]
Cefazolin ≤ 2[3][4]≤ 1[5]Not susceptible[5]
Levofloxacin Not specified0.2 to >8.0[6][7]0.7 to >8.0[6][7]

Note: MIC values can vary depending on the specific isolate and the testing methodology (e.g., CLSI vs. EUCAST guidelines)[1][8][9]. The values presented are indicative ranges from the cited literature.

Understanding the Mechanism of Action

Clavulanic acid's primary role is not to directly kill bacteria but to protect amoxicillin (B794) from degradation by β-lactamase enzymes, which are produced by many resistant bacteria. This synergistic action restores amoxicillin's efficacy against otherwise resistant strains.

Mechanism_of_Action cluster_bacterium Bacterial Cell Amoxicillin Amoxicillin PBP Penicillin-Binding Proteins (PBPs) Amoxicillin->PBP Binds to InactiveAmoxicillin Inactive Amoxicillin CellWall Cell Wall Synthesis PBP->CellWall Inhibits Lysis Cell Lysis CellWall->Lysis Leads to BetaLactamase β-Lactamase BetaLactamase->Amoxicillin Degrades InactiveBetaLactamase Inactive β-Lactamase ClavulanicAcid Clavulanic Acid ClavulanicAcid->BetaLactamase Inhibits

Caption: Mechanism of action of amoxicillin and clavulanic acid.

Experimental Protocols

Accurate and reproducible data are the bedrock of scientific comparison. The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), two key assays in assessing antibiotic efficacy.

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)
  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate of the test organism, select 3-5 isolated colonies.

    • Inoculate the colonies into a tube containing 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate the broth culture at 35 ± 2°C until the turbidity matches or exceeds that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Adjust the turbidity of the bacterial suspension with sterile CAMHB to match the 0.5 McFarland standard.

  • Preparation of Antibiotic Dilutions:

    • Prepare serial two-fold dilutions of the test antibiotic in CAMHB in a 96-well microtiter plate. The typical final volume in each well is 100 µL.

    • The dilution series should cover a range of concentrations appropriate for the expected MIC.

  • Inoculation and Incubation:

    • Inoculate each well (except for a negative control well) with 100 µL of the standardized bacterial inoculum, bringing the final volume to 200 µL.

    • Include a positive control well (growth control) containing only the bacterial inoculum and broth, and a negative control well (sterility control) containing only broth.

    • Incubate the microtiter plate at 35 ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Minimum Bactericidal Concentration (MBC) Assay Protocol
  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.

    • Mix the contents of each selected well thoroughly.

  • Plating and Incubation:

    • Using a calibrated pipette, withdraw a 100 µL aliquot from each of these wells.

    • Spread the aliquot evenly onto a Mueller-Hinton Agar (B569324) (MHA) plate.

    • Also, plate an aliquot from the positive control well (growth control) to determine the initial bacterial concentration. This may require serial dilution of the positive control culture to obtain a countable number of colonies.

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, count the number of colonies (CFU) on each plate.

    • The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.

Experimental_Workflow Start Start BacterialCulture Prepare Bacterial Inoculum (0.5 McFarland) Start->BacterialCulture Inoculation Inoculate plate with bacteria BacterialCulture->Inoculation AntibioticDilution Prepare Serial Antibiotic Dilutions in 96-well plate AntibioticDilution->Inoculation IncubationMIC Incubate 16-20h at 35°C Inoculation->IncubationMIC ReadMIC Determine MIC (Lowest concentration with no growth) IncubationMIC->ReadMIC Subculture Subculture from clear wells onto agar plates ReadMIC->Subculture Proceed to MBC IncubationMBC Incubate 18-24h at 35°C Subculture->IncubationMBC ReadMBC Determine MBC (≥99.9% killing) IncubationMBC->ReadMBC End End ReadMBC->End

Caption: Workflow for MIC and MBC determination.

Concluding Remarks

The combination of amoxicillin and clavulanic acid continues to be a valuable tool in combating bacterial infections, particularly those caused by β-lactamase-producing organisms. Its efficacy, however, is not universal, with notable limitations against pathogens like Pseudomonas aeruginosa. This guide underscores the importance of continuous surveillance of antibiotic resistance patterns and the judicious use of antimicrobial agents. The provided experimental protocols serve as a foundation for standardized and comparable assessments of antibiotic efficacy, crucial for both clinical decision-making and the development of novel therapeutic strategies.

References

Comparative Analysis of Curvulinic Acid Production in Streptomyces Species: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Current Landscape of Curvulinic Acid Production

This compound, a polyketide with potential biological activities, has been isolated from various fungal species. However, its production by bacteria, particularly Streptomyces, remains largely unexplored in documented research. Extensive searches of scientific databases have yielded substantial information on the production of other organic acids, such as clavulanic acid from Streptomyces clavuligerus, but analogous data for this compound is conspicuously absent.

This lack of information prevents a direct comparative study of this compound production across different Streptomyces species as initially intended. Such a study would require foundational data including:

  • Identification of multiple Streptomyces species that produce this compound.

  • Quantitative data on the production titers of this compound from these species under defined fermentation conditions.

  • Detailed experimental protocols for the cultivation of these specific Streptomyces strains and the extraction and quantification of this compound.

  • Elucidation of the biosynthetic pathway of this compound in Streptomyces.

A Framework for Future Comparative Studies

For researchers and drug development professionals interested in pursuing this line of inquiry, a systematic approach will be necessary to build the foundational knowledge required for a comparative analysis. The following sections outline the key experimental protocols and data presentation formats that would be essential for such a study.

Table 1: Hypothetical Comparative Production of this compound in Streptomyces Species

A key component of a comparative guide would be a clearly structured table summarizing the quantitative data. Future research should aim to populate a table with the following parameters:

Streptomyces SpeciesStrain DesignationCarbon SourceNitrogen SourceCultivation Time (days)This compound Titer (mg/L)Specific Productivity (mg/g DCW/h)Reference
Streptomyces sp. A
Streptomyces sp. B
Streptomyces sp. C

DCW: Dry Cell Weight

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validity of any comparative study. The following protocols provide a general framework that can be adapted once this compound-producing Streptomyces species are identified.

Cultivation of Streptomyces Species
  • Inoculum Preparation:

    • Prepare a seed culture by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth or Yeast Extract-Malt Extract medium) with spores or mycelial fragments of the Streptomyces strain.

    • Incubate the seed culture at 28-30°C on a rotary shaker (200-250 rpm) for 2-3 days until significant growth is observed.

  • Production Culture:

    • Inoculate the production medium with the seed culture (typically 5-10% v/v). The production medium composition should be optimized for secondary metabolite production, often involving complex carbon and nitrogen sources.

    • Incubate the production culture under the same conditions as the seed culture for a period of 7-14 days. Samples should be taken at regular intervals to monitor growth and this compound production.

Extraction of this compound
  • Separate the mycelial biomass from the culture broth by centrifugation.

  • Acidify the supernatant to a pH of 2-3 using a suitable acid (e.g., HCl).

  • Extract the acidified supernatant with an equal volume of an organic solvent such as ethyl acetate (B1210297) or dichloromethane. Repeat the extraction process three times to ensure complete recovery.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract containing this compound.

Quantification of this compound
  • High-Performance Liquid Chromatography (HPLC):

    • Dissolve the crude extract in a suitable solvent (e.g., methanol).

    • Analyze the sample using a reversed-phase HPLC system equipped with a C18 column and a UV detector.

    • The mobile phase composition and gradient will need to be optimized for the separation of this compound. A typical starting point could be a gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Quantify the concentration of this compound by comparing the peak area to a standard curve prepared with a pure standard of this compound.

Mandatory Visualizations

Visual representations are essential for conveying complex information. The following are examples of diagrams that would be integral to a comprehensive guide on this topic.

Experimental_Workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_analysis Analysis Inoculum Inoculum Preparation Production Production Culture Inoculum->Production Centrifugation Centrifugation Production->Centrifugation Solvent_Extraction Solvent Extraction Centrifugation->Solvent_Extraction Evaporation Evaporation Solvent_Extraction->Evaporation HPLC HPLC Quantification Evaporation->HPLC Data_Analysis Data Analysis HPLC->Data_Analysis Biosynthetic_Pathway Acetyl-CoA Acetyl-CoA Polyketide Synthase (PKS) Polyketide Synthase (PKS) Acetyl-CoA->Polyketide Synthase (PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide Synthase (PKS) Polyketide Chain Polyketide Chain Polyketide Synthase (PKS)->Polyketide Chain Cyclization/Modification Enzymes Cyclization/Modification Enzymes Polyketide Chain->Cyclization/Modification Enzymes This compound This compound Cyclization/Modification Enzymes->this compound

A Comparative Guide to Confirming the Off-Target Effects of Clavulanic Acid in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification is necessary before proceeding. The user's request specifies "Curvulinic acid"; however, the vast majority of relevant scientific literature and experimental data points to a similarly named compound, Clavulanic acid . Clavulanic acid is a well-researched β-lactamase inhibitor widely used in combination with antibiotics like amoxicillin.[1][2][3][4][5] this compound, a fungal metabolite, has significantly less published data regarding its cellular effects and is not typically associated with the extensive off-target effect studies available for Clavulanic acid.

Given the likely intent of the query to focus on the compound with a substantial body of research concerning its cellular effects, this guide will proceed with information pertaining to Clavulanic acid . Should information on this compound be specifically required, a separate, more targeted investigation would be necessary, though it is likely to yield limited data for a comparative guide of this nature.

This guide provides a comprehensive overview of methodologies and comparative data for researchers, scientists, and drug development professionals investigating the off-target effects of Clavulanic acid.

Introduction to Clavulanic Acid and Off-Target Effects

Clavulanic acid is a potent inhibitor of β-lactamase enzymes, which are produced by bacteria to confer resistance to β-lactam antibiotics.[3][6] While its primary mechanism of action is well-understood, like many small molecules, Clavulanic acid can interact with unintended molecular targets within host cells, leading to off-target effects. These effects can range from unforeseen therapeutic benefits to adverse drug reactions.[7][8] Understanding these off-target interactions is crucial for a complete safety and efficacy profile.

Experimental Approaches for Off-Target Profiling

A multi-pronged approach is essential for robustly identifying and validating the off-target effects of Clavulanic acid. Key experimental strategies include proteomics, transcriptomics, and targeted kinase profiling.

1. Proteomic Approaches:

  • Chemical Proteomics: Techniques such as affinity chromatography using Clavulanic acid as bait can identify binding partners from cell lysates.[9] This provides direct evidence of physical interaction between the drug and cellular proteins.

  • Quantitative Proteomics: Mass spectrometry-based proteomics can be used to compare the proteome of cells treated with Clavulanic acid to untreated controls. This can reveal changes in protein expression levels that are downstream of off-target binding events.[10][11]

2. Transcriptomic Approaches:

  • Microarray and RNA-Seq: These methods provide a global view of changes in gene expression in response to Clavulanic acid treatment.[12][13] By analyzing the transcriptional profiles of treated cells, researchers can infer which signaling pathways are perturbed, offering clues to potential off-target interactions.[14][15][16]

3. Kinase Profiling:

  • Activity-Based Kinase Profiling: This technique assesses the effect of a compound on a large panel of kinases.[17][18] Given that kinases are common off-targets for many drugs, screening Clavulanic acid against a kinase panel can quickly identify any inhibitory or activating effects on these crucial signaling molecules.[19]

Experimental Workflow for Off-Target Identification

The following diagram illustrates a typical workflow for identifying and validating the off-target effects of Clavulanic acid.

G cluster_discovery Discovery Phase cluster_validation Validation Phase A Cellular Model Treatment (e.g., HepG2, HEK293) B Transcriptomics (RNA-Seq/Microarray) A->B C Proteomics (SILAC/iTRAQ) A->C D Kinase Profiling (Kinase Panel Screen) A->D E Bioinformatics Analysis (Pathway Enrichment) B->E C->E D->E F Target Validation (siRNA/CRISPR Knockdown) E->F G Biochemical Assays (Enzyme Kinetics) E->G H Cellular Phenotypic Assays (e.g., Apoptosis, Proliferation) F->H G->H

Caption: A generalized workflow for the discovery and validation of off-target effects.

Comparative Data for Clavulanic Acid Off-Target Effects

While extensive, publicly available quantitative data directly comparing the off-target effects of Clavulanic acid with other specific β-lactamase inhibitors in a standardized cellular model is limited, we can summarize the types of data that would be generated from the aforementioned experimental approaches.

Table 1: Hypothetical Kinase Profiling Data

This table illustrates how data from a kinase profiling experiment could be presented to compare Clavulanic acid with a hypothetical alternative, "Compound X."

Kinase TargetClavulanic Acid (IC50, µM)Compound X (IC50, µM)
On-Target
β-lactamase0.10.08
Off-Target
EGFR> 1005.2
SRC501.5
AKT1> 10080
MAPK18510.1

Data is hypothetical and for illustrative purposes only.

Table 2: Summary of Proteomic and Transcriptomic Findings

This table summarizes potential findings from proteomic and transcriptomic studies of Clavulanic acid treatment in a human cell line.

Pathway/ProcessKey Proteins/Genes AffectedObserved Effect
Apoptosis BCL-2, Caspase-3Upregulation
Cell Cycle CDK2, Cyclin D1Downregulation
Metabolism Glycolytic enzymesDownregulation
Stress Response HSP70, SOD2Upregulation

Findings are generalized from typical outcomes of such studies and do not represent specific experimental results.

Detailed Experimental Protocols

Protocol 1: Whole-Cell Thermal Shift Assay (CETSA)

This method assesses target engagement by measuring the thermal stabilization of proteins upon ligand binding.

  • Cell Culture and Treatment: Culture a human cell line (e.g., HEK293) to ~80% confluency. Treat cells with either vehicle control or Clavulanic acid at various concentrations for 1-2 hours.

  • Heating Gradient: Aliquot cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis and Protein Quantification: Lyse the cells by freeze-thawing. Separate soluble and aggregated proteins by centrifugation.

  • Analysis: Analyze the soluble fraction by SDS-PAGE and Western blotting for specific protein targets or by mass spectrometry for a proteome-wide analysis. Increased protein stability at higher temperatures in the drug-treated samples indicates binding.

Protocol 2: Kinase Activity Assay

This protocol measures the inhibitory activity of Clavulanic acid against a specific kinase.

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, its specific substrate, and ATP.

  • Inhibitor Addition: Add varying concentrations of Clavulanic acid or a control inhibitor to the wells.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that quantifies the remaining ATP.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathway Perturbation by an Off-Target Effect

The following diagram illustrates a hypothetical scenario where Clavulanic acid has an off-target inhibitory effect on a kinase in a signaling pathway.

G cluster_pathway Hypothetical Off-Target Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor Kinase1 Kinase 1 (e.g., SRC) Receptor->Kinase1 Kinase2 Kinase 2 (e.g., MAPK1) Kinase1->Kinase2 TF Transcription Factor (e.g., AP-1) Kinase2->TF GeneExpression Gene Expression (Proliferation, Survival) TF->GeneExpression ClavulanicAcid Clavulanic Acid ClavulanicAcid->Kinase1

Caption: Hypothetical inhibition of the SRC kinase by Clavulanic acid, disrupting a growth factor signaling pathway.
Conclusion

Confirming the off-target effects of Clavulanic acid requires a systematic and multi-faceted experimental approach. By combining proteomic, transcriptomic, and targeted biochemical assays, researchers can build a comprehensive profile of its interactions within cellular models. This information is invaluable for understanding the complete pharmacological profile of Clavulanic acid, anticipating potential side effects, and exploring opportunities for drug repurposing. The methodologies and comparative frameworks presented in this guide provide a robust starting point for such investigations.

References

Benchmarking Clavulanic Acid's Performance Against Synthetic β-Lactamase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial searches for "Curvulinic acid" did not yield relevant results in the context of enzyme inhibition. It is highly likely that the intended subject was Clavulanic acid , a well-documented natural β-lactamase inhibitor. This guide will therefore focus on Clavulanic acid and its performance benchmarked against prominent synthetic inhibitors.

Introduction

The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes by bacteria, poses a significant threat to global health. These enzymes hydrolyze and inactivate β-lactam antibiotics, rendering them ineffective. A key strategy to combat this resistance is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. Clavulanic acid, a natural product isolated from Streptomyces clavuligerus, was the first β-lactamase inhibitor to be introduced into clinical practice and remains a cornerstone of combination therapies.[1] In recent years, a number of synthetic β-lactamase inhibitors with distinct chemical scaffolds and inhibitory profiles have been developed.

This guide provides a comparative analysis of the naturally derived Clavulanic acid against a selection of synthetic β-lactamase inhibitors, offering a resource for researchers, scientists, and drug development professionals. The comparison focuses on their inhibitory potency, mechanisms of action, and the experimental protocols used for their evaluation.

Performance Comparison: Inhibitory Potency

The efficacy of β-lactamase inhibitors is quantified by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates greater potency. The following table summarizes the available inhibitory activity data for Clavulanic acid and several synthetic inhibitors against clinically relevant β-lactamase enzymes.

β-Lactamase EnzymeInhibitorTypeKi (µM)IC50 (µM)
TEM-1 Clavulanic Acid Natural 0.8 -
SulbactamSynthetic--
TazobactamSynthetic--
AvibactamSynthetic--
TEM-2 Clavulanic Acid Natural 0.7 -
SulbactamSynthetic--
TazobactamSynthetic--
AvibactamSynthetic--
SHV-1 Clavulanic Acid Natural --
SulbactamSynthetic--
TazobactamSynthetic--
AvibactamSynthetic--
KPC-2 Clavulanic Acid Natural --
SulbactamSynthetic--
TazobactamSynthetic--
AvibactamSynthetic--
RelebactamSynthetic2.3-

Mechanism of Action: A Tale of Two Strategies

Clavulanic acid and the earlier synthetic inhibitors, Sulbactam and Tazobactam, are classified as "suicide inhibitors" or mechanism-based inactivators.[2] They possess a β-lactam ring that is recognized by the β-lactamase enzyme. The enzyme's catalytic serine residue attacks the β-lactam ring, forming a covalent acyl-enzyme intermediate. However, unlike with a true substrate, this intermediate is unstable and undergoes a chemical rearrangement to form a stable, inactive complex, thus permanently inactivating the enzyme.[2]

Newer synthetic inhibitors, such as Avibactam and Relebactam, employ a different mechanism. They are non-β-lactam inhibitors that also form a covalent bond with the active site serine of the β-lactamase. However, this bond is reversible, and the inhibitor can be slowly released. Despite this reversibility, their high affinity and slow off-rates result in potent and sustained inhibition of the enzyme.

Signaling Pathway of β-Lactamase Inhibition

The following diagram illustrates the general mechanism of action for β-lactamase inhibitors that act on serine-based β-lactamases.

G Enzyme β-Lactamase (with active site Serine) Complex Initial Enzyme-Inhibitor Complex (Reversible) Enzyme->Complex Binding Inhibitor β-Lactamase Inhibitor (e.g., Clavulanic Acid) Inhibitor->Complex AcylEnzyme Covalent Acyl-Enzyme Intermediate Complex->AcylEnzyme InactiveComplex Stable Inactivated Enzyme Complex AcylEnzyme->InactiveComplex

Caption: Mechanism of serine β-lactamase inhibition.

Experimental Protocols

The determination of inhibitor potency (Ki and IC50 values) is typically performed using in vitro enzyme kinetic assays. A generalized protocol is outlined below.

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific β-lactamase by 50% (IC50) and to calculate the inhibition constant (Ki).

Materials:

  • Purified β-lactamase enzyme (e.g., TEM-1, SHV-1)

  • Chromogenic β-lactam substrate (e.g., nitrocefin)

  • Test inhibitor (Clavulanic acid or synthetic inhibitor)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of the β-lactamase enzyme and the chromogenic substrate in the assay buffer.

  • Inhibitor Dilution Series: Prepare a serial dilution of the test inhibitor in the assay buffer.

  • Assay Setup: In a 96-well plate, add a fixed concentration of the β-lactamase enzyme to each well.

  • Inhibitor Addition: Add varying concentrations of the inhibitor to the wells. Include control wells with no inhibitor.

  • Pre-incubation (for time-dependent inhibitors): Incubate the enzyme and inhibitor mixture for a specific period to allow for the formation of the enzyme-inhibitor complex.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of the chromogenic substrate to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance over time at the appropriate wavelength for the chromogenic substrate (e.g., 486 nm for nitrocefin) using a spectrophotometer. The rate of color change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and its Michaelis-Menten constant (Km).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for screening and characterizing β-lactamase inhibitors.

G cluster_0 Preparation cluster_1 Screening & Analysis cluster_2 Validation A Purify β-Lactamase Enzyme D High-Throughput Screening (HTS) A->D B Synthesize/Isolate Inhibitor Compounds B->D C Prepare Chromogenic Substrate C->D E IC50 Determination D->E Identify Hits F Kinetic Analysis (Ki Determination) E->F Characterize Potency G Cell-based Assays (MIC determination with β-lactam antibiotic) F->G Confirm Cellular Activity H In vivo Efficacy Studies (Animal models) G->H Evaluate in a Biological System

Caption: Workflow for β-lactamase inhibitor discovery.

Conclusion

Clavulanic acid, a natural product, has been a remarkably successful β-lactamase inhibitor, paving the way for the development of numerous synthetic counterparts. While it remains a potent inhibitor of many Class A β-lactamases, the emergence of new and extended-spectrum β-lactamases has necessitated the development of novel synthetic inhibitors with broader activity profiles. The newer generation of synthetic inhibitors, such as Avibactam and Relebactam, offer advantages in their spectrum of activity, covering a wider range of β-lactamase classes. The choice of an appropriate β-lactamase inhibitor for clinical use depends on a variety of factors, including its inhibitory profile against prevalent resistance enzymes, its pharmacokinetic and pharmacodynamic properties, and its safety profile. The continued exploration of both natural and synthetic sources will be crucial in the ongoing battle against antibiotic resistance.

References

A Comparative Guide to Analytical Methods for Clavulanic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Note to the reader: The initial request for "Curvulinic acid" did not yield specific validated analytical methods. The search results consistently provided information for "Clavulanic acid," a structurally similar and more commonly analyzed compound. This guide therefore focuses on the validated analytical methods for the quantification of Clavulanic acid, assuming a possible misspelling in the original query.

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Clavulanic acid, a potent β-lactamase inhibitor crucial in combination antibiotic therapies. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to select the most suitable analytical technique for their specific research needs. The comparison covers High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Derivative UV Spectrophotometry.

Performance Comparison of Key Quantification Methods

The selection of an analytical method is critically dependent on its performance characteristics. The following table summarizes the key validation parameters for the quantification of Clavulanic acid using different techniques, offering a clear comparison of their capabilities.

MethodLinearity (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy (% Recovery)Precision (% RSD)
HPLC-UV 17.82 - 67.90[1]0.0065[2]98.16 - 101.12< 2.0
5 - 40[3]21.62[1]96.80 - 102.01[3]< 2.0[1]
0.3125 - 100.312591 - 102[4]< 15[4]
LC-MS/MS 20 - 10,000 (ng/mL)[5]20 (ng/mL)[5]88 - 1032.8 - 10.9
10.0 - 2,500 (ng/mL)[6]10.0 (ng/mL)[6]±15.0% deviation[6]< 15.0[6]
0.025 - 10.00.0250[7]--
Derivative UV Spectrophotometry 1 - 10Not ReportedNot ReportedNo significant difference from HPLC
0.002–0.02 (mg/ml)[8]Not ReportedNot ReportedNot Reported

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are the protocols for the key experiments cited in this guide.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the routine quality control of Clavulanic acid in pharmaceutical formulations.

  • Chromatographic Conditions:

    • Column: Inertsil C18 (250 × 4.0 mm, 4 µm)[1] or Hypersil C18 (5µm, 250x4.6mm)[3].

    • Mobile Phase: A mixture of pH 5.0 buffer and methanol (B129727) (95:5, v/v)[1] or a phosphate (B84403) buffer and methanol (95:05)[3]. The United States Pharmacopeia (USP) suggests a 0.1 M monobasic sodium phosphate solution adjusted to a pH of 4.0.

    • Flow Rate: 1.0 mL/minute[1][3].

    • Detection: UV detection at 220 nm[1][3].

    • Injection Volume: 20 µL[1][3].

  • Sample Preparation:

    • For solid dosage forms, a powder equivalent to a known amount of Clavulanic acid is transferred to a volumetric flask.

    • The powder is dissolved in a suitable diluent and sonicated to ensure complete dissolution[3].

    • The solution is then filtered through a 0.45 µm membrane filter[3].

    • Further dilutions are made as required to achieve concentrations within the calibration range[3].

  • Quantification: The concentration of Clavulanic acid is determined by comparing the peak area of the sample to that of a standard solution with a known concentration.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of Clavulanic acid in complex biological matrices like plasma.

  • Chromatographic Conditions:

    • Column: Poroshell 120 EC-C18 column (2.7 μm, 4.6 × 100 mm)[5].

    • Mobile Phase: A gradient elution using 0.1% aqueous formic acid and acetonitrile[5].

    • Flow Rate: 0.5 mL/min[5].

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode[6][9].

    • Detection: Multiple Reaction Monitoring (MRM) mode[6]. The specific precursor-to-product ion transition for Clavulanic acid is monitored for quantification.

  • Sample Preparation:

    • Plasma samples are often stabilized, for instance, with an aqueous acetic acid solution[6].

    • Protein precipitation is performed by adding a solvent like acetonitrile, typically on an ice bath[6].

    • The sample is then centrifuged, and the supernatant is transferred for analysis[9]. In some methods, a back-extraction with a solvent like dichloromethane (B109758) is performed to further clean up the sample[9].

Derivative UV Spectrophotometry

This method provides a simpler and more cost-effective alternative to chromatographic methods for the simultaneous determination of Clavulanic acid in the presence of other compounds with overlapping absorption spectra.

  • Methodology:

    • The zero-order absorption spectra of the sample and standard solutions are recorded.

    • The first or second derivative of the spectra is then calculated.

    • The "zero-crossing" technique is applied for quantification. The concentration of Clavulanic acid is determined by measuring the derivative amplitude at a wavelength where the interfering substance has zero absorbance.

  • Measurement Parameters:

    • The selection of the derivative order (e.g., first derivative) and the measurement wavelength is crucial and depends on the specific mixture being analyzed. For instance, in a mixture with amoxicillin (B794), Clavulanic acid can be determined at the zero-crossing point of amoxicillin.

Mandatory Visualizations

To further clarify the experimental workflows and logical relationships, the following diagrams have been generated using the Graphviz DOT language.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing start Sample Collection extraction Extraction/Dilution start->extraction filtration Filtration extraction->filtration derivatization Derivatization (if required) filtration->derivatization injection Injection derivatization->injection separation Chromatographic Separation (HPLC/LC-MS) injection->separation detection Detection (UV/MS) separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: General workflow for chromatographic analysis of Clavulanic acid.

cluster_hplc HPLC-UV Considerations cluster_lcms LC-MS/MS Considerations cluster_uvspec Derivative UV-Vis Considerations method_selection Select Analytical Method hplc HPLC-UV method_selection->hplc lcms LC-MS/MS method_selection->lcms uvspec Derivative UV-Vis method_selection->uvspec hplc_adv Advantages: - Robust - Cost-effective - Widely available hplc_dis Disadvantages: - Lower sensitivity than LC-MS/MS lcms_adv Advantages: - High sensitivity - High selectivity - Suitable for complex matrices lcms_dis Disadvantages: - Higher cost - More complex instrumentation uvspec_adv Advantages: - Simple - Rapid - Cost-effective for simple mixtures uvspec_dis Disadvantages: - Lower selectivity - Prone to interference

Caption: Decision tree for selecting a Clavulanic acid quantification method.

References

A Comparative Genomic and Biosynthetic Analysis of Curvulinic Acid and Clavulanic Acid Gene Clusters

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

The relentless rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Nature, a master chemist, offers a vast reservoir of bioactive molecules, many of which are synthesized by intricate biosynthetic gene clusters (BGCs) in microorganisms. This guide provides a detailed comparative analysis of the gene clusters responsible for the production of two distinct natural products: the fungal polyketide dehydrocurvularin (B13541), a precursor to curvulinic acid, and the bacterially derived β-lactamase inhibitor, clavulanic acid. This comparison will illuminate the diverse genetic architectures and biosynthetic strategies employed by fungi and bacteria to produce complex molecules, offering valuable insights for synthetic biology and drug discovery efforts.

Quantitative Comparison of Gene Clusters

A fundamental comparison of the dehydrocurvularin and clavulanic acid biosynthetic gene clusters reveals significant differences in their size, genetic makeup, and the organisms that harbor them. The dehydrocurvularin BGC from the fungus Aspergillus terreus is a compact cluster primarily encoding two large polyketide synthases. In contrast, the clavulanic acid BGC from the bacterium Streptomyces clavuligerus is larger and more complex, involving a greater number of enzymes for its intricate biosynthetic pathway.

FeatureDehydrocurvularin Gene Cluster (Aspergillus terreus)Clavulanic Acid Gene Cluster (Streptomyces clavuligerus)
Size of Core Cluster ~13 kb~15 kb
Number of Key Biosynthetic Genes 4>10
Core Biosynthetic Enzymes 2 Polyketide Synthases (PKS)β-lactam synthetases, clavaminate synthase, etc.
Producing Organism Fungus (Aspergillus terreus)Bacterium (Streptomyces clavuligerus)
Key Regulatory Gene(s) AtcurR (putative)claR, ccaR
Known Transporter Gene(s) AtcurE (putative)orf16 (putative ABC transporter)

Gene Cluster Organization and Function

The organization and function of the genes within each cluster reflect their distinct evolutionary origins and biosynthetic logics.

Dehydrocurvularin Gene Cluster in Aspergillus terreus

The dehydrocurvularin BGC is a canonical example of a fungal polyketide synthase (PKS) cluster. The biosynthesis is centered around two iterative PKS enzymes that collaborate to construct the polyketide backbone.[1][2][3][4][5][6][7][8]

GeneProposed Function
AtCURS1 Highly reducing iterative polyketide synthase (hrPKS)
AtCURS2 Non-reducing iterative polyketide synthase (nrPKS)
AtcurR Putative GAL4-like transcriptional regulator[5][7]
AtcurE Putative major facilitator superfamily (MFS) transporter[5][7]
Clavulanic Acid Gene Cluster in Streptomyces clavuligerus

The clavulanic acid BGC is a more complex assembly of genes encoding a variety of enzymes that carry out a non-canonical β-lactam biosynthesis. The cluster is often found adjacent to the cephamycin C gene cluster, forming a "super-cluster"[9][10].

GeneProposed Function
ceaS2 Carboxyethylarginine synthase
bls2 β-lactam synthetase
pah2 Proclavaminate amidinohydrolase
cas2 Clavaminate synthase 2
orf5 (gcaS) Guanidinoclavaminate synthase
orf6 N-glycyl-clavaminate synthase
orf7 Clavulanate-9-aldehyde reductase
claR Pathway-specific transcriptional regulator[10][11][12][13]
cad Clavulanic acid dehydrogenase[11]
cyp Cytochrome P450[11][14]
fd Ferredoxin[11][14]
orf12 Unknown, essential for biosynthesis[11]

Biosynthetic Pathways

The biosynthetic pathways for dehydrocurvularin and clavulanic acid are fundamentally different, reflecting their distinct chemical classes.

Dehydrocurvularin Biosynthesis

The biosynthesis of dehydrocurvularin is a classic example of fungal polyketide synthesis, involving the iterative action of two PKS enzymes to build and cyclize the carbon backbone.

dehydrocurvularin_biosynthesis cluster_0 Dehydrocurvularin Biosynthesis Acetyl-CoA Acetyl-CoA Polyketide_Chain Polyketide_Chain Acetyl-CoA->Polyketide_Chain AtCURS1 & AtCURS2 Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide_Chain AtCURS1 & AtCURS2 Dehydrocurvularin Dehydrocurvularin Polyketide_Chain->Dehydrocurvularin Cyclization & Release

Biosynthesis of Dehydrocurvularin.
Clavulanic Acid Biosynthesis

The biosynthesis of clavulanic acid is a complex, multi-step process that begins with precursors from primary metabolism and involves a series of enzymatic transformations to construct the characteristic β-lactam ring structure.

clavulanic_acid_biosynthesis cluster_1 Clavulanic Acid Biosynthesis Glyceraldehyde-3-P Glyceraldehyde-3-P N2-carboxyethyl-arginine N2-carboxyethyl-arginine Glyceraldehyde-3-P->N2-carboxyethyl-arginine ceaS2 Arginine Arginine Arginine->N2-carboxyethyl-arginine Deoxyguanidinoproclavaminate Deoxyguanidinoproclavaminate N2-carboxyethyl-arginine->Deoxyguanidinoproclavaminate bls2 Guanidinoproclavaminate Guanidinoproclavaminate Deoxyguanidinoproclavaminate->Guanidinoproclavaminate cas2 Proclavaminate Proclavaminate Guanidinoproclavaminate->Proclavaminate pah2 Clavaminic_acid Clavaminic_acid Proclavaminate->Clavaminic_acid cas2 Clavulanate-9-aldehyde Clavulanate-9-aldehyde Clavaminic_acid->Clavulanate-9-aldehyde Multiple steps Clavulanic_Acid Clavulanic_Acid Clavulanate-9-aldehyde->Clavulanic_Acid cad

Biosynthesis of Clavulanic Acid.

Regulatory Networks

The expression of biosynthetic gene clusters is tightly regulated to coordinate the production of secondary metabolites with the physiological state of the organism.

Regulation of Clavulanic Acid Biosynthesis

The regulation of clavulanic acid biosynthesis is a well-studied example of a hierarchical regulatory cascade in Streptomyces. The pathway-specific regulator, ClaR, controls the late genes of the cluster, while its expression is, in turn, controlled by CcaR, a regulator from the adjacent cephamycin C cluster.[10][12][13][15] This intricate network allows for the coordinated production of both the antibiotic and its protective inhibitor.

clavulanic_acid_regulation cluster_2 Clavulanic Acid Regulation CcaR CcaR claR_gene claR gene CcaR->claR_gene Activates transcription ClaR ClaR claR_gene->ClaR Translation Late_CA_genes Late Clavulanic Acid Biosynthetic Genes ClaR->Late_CA_genes Activates transcription Clavulanic_Acid Clavulanic_Acid Late_CA_genes->Clavulanic_Acid Biosynthesis

Regulation of Clavulanic Acid Biosynthesis.

Experimental Protocols

The characterization of biosynthetic gene clusters relies on a combination of genetic, biochemical, and analytical techniques.

Gene Disruption and Knockout

Objective: To confirm the involvement of a specific gene in the biosynthesis of a secondary metabolite.

  • Aspergillus terreus (for Dehydrocurvularin): Gene disruption can be achieved using CRISPR-Cas9 technology.[16][17] A guide RNA (gRNA) is designed to target the gene of interest, and a Cas9 nuclease is introduced to create a double-strand break. The cell's repair machinery can be harnessed to introduce a selectable marker or a deletion cassette via homologous recombination.

  • Streptomyces clavuligerus (for Clavulanic Acid): Gene replacement is a common method. A disruption cassette containing a selectable marker flanked by regions homologous to the upstream and downstream sequences of the target gene is constructed. This cassette is introduced into S. clavuligerus protoplasts, and homologous recombination leads to the replacement of the target gene with the disruption cassette.[11][18]

Heterologous Expression

Objective: To produce a secondary metabolite in a host organism that does not naturally produce it, allowing for pathway elucidation and compound characterization.

  • Dehydrocurvularin: The AtCURS1 and AtCURS2 genes from A. terreus have been successfully expressed in Saccharomyces cerevisiae.[1][3][6] The genes are cloned into yeast expression vectors under the control of strong promoters. The engineered yeast strain is then cultured, and the fermentation broth is analyzed for the production of dehydrocurvularin.

  • Clavulanic Acid: The entire clavulanic acid gene cluster has been heterologously expressed in Streptomyces lividans, a model actinomycete that does not produce clavulanic acid.[11] This demonstrates that the cloned cluster contains all the necessary genetic information for biosynthesis.

Metabolite Analysis

Objective: To detect and quantify the production of the secondary metabolite of interest.

  • High-Performance Liquid Chromatography (HPLC): This is a standard technique for separating and quantifying compounds in a complex mixture. For clavulanic acid, which lacks a strong chromophore, derivatization with imidazole (B134444) is often performed prior to HPLC analysis to create a UV-absorbing product.[11] Dehydrocurvularin can be detected directly by its UV absorbance.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry provides highly sensitive and specific detection of metabolites based on their mass-to-charge ratio. This is crucial for confirming the identity of the produced compounds and for identifying novel intermediates or derivatives.

Conclusion

The comparative analysis of the dehydrocurvularin and clavulanic acid gene clusters highlights the remarkable diversity of biosynthetic strategies in the microbial world. The fungal PKS-based system for dehydrocurvularin production is a testament to the modular and efficient nature of polyketide synthesis. In contrast, the intricate and tightly regulated pathway for clavulanic acid biosynthesis in Streptomyces showcases the evolution of a complex system for producing a specialized molecule with a critical ecological function. Understanding the genetic and biochemical intricacies of these and other biosynthetic gene clusters is paramount for the rational design of novel bioactive compounds and for harnessing the vast biosynthetic potential of microorganisms in the ongoing fight against infectious diseases.

References

Safety Operating Guide

Navigating Chemical Disposal: Procedures for Curvulinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "Curvulinic acid" did not yield specific safety and disposal information for a compound with this name. It is highly likely that "this compound" is a misspelling of the well-documented β-lactamase inhibitor, Clavulanic acid. Given the critical importance of accurate chemical handling for laboratory safety, this guide provides comprehensive disposal procedures for Clavulanic acid .

Disclaimer: The following procedures are exclusively for Clavulanic acid. Always consult the Safety Data Sheet (SDS) provided by the manufacturer for any specific chemical and contact your institution's Environmental Health and Safety (EHS) department for guidance on proper waste management protocols. Never assume disposal procedures are the same for different chemicals.

Essential Safety and Logistical Information for Clavulanic Acid Disposal

Clavulanic acid and other β-lactam compounds can be chemically inactivated before disposal to render them biologically inactive. The primary method for this is alkaline hydrolysis, which breaks the β-lactam ring.

Quantitative Data for Clavulanic Acid
PropertyValueSource
Molecular Formula C₈H₉NO₅--INVALID-LINK--
Molecular Weight 199.16 g/mol --INVALID-LINK--
Appearance Off-white crystalline powderAERU
Solubility in DMSO 40 mg/mLSelleck Chemicals

Experimental Protocol: Chemical Inactivation of Clavulanic Acid via Alkaline Hydrolysis

This protocol details the steps for the chemical inactivation of Clavulanic acid waste in a laboratory setting.

Materials:

  • Clavulanic acid waste

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution (for neutralization)

  • Appropriate solvent (e.g., water or a water-miscible organic solvent)

  • Compatible waste container (e.g., borosilicate glass or high-density polyethylene) with a secure seal

  • pH indicator strips or a calibrated pH meter

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, lab coat

Procedure:

  • Preparation and Quantification:

    • Perform all procedures in a certified chemical fume hood.

    • Quantify the amount of Clavulanic acid waste to be treated.

    • If the waste is in solid form, dissolve it in a minimal amount of an appropriate solvent within the designated waste container.

  • Alkaline Hydrolysis:

    • Slowly add a 1 M NaOH solution to the waste solution. A general guideline is to add a volume of NaOH solution equal to the volume of the waste solution to ensure a sufficiently alkaline environment for hydrolysis.[1]

    • Gently stir or swirl the mixture to ensure it is completely mixed.

    • Allow the mixture to stand in a safe, designated area (such as a fume hood) for a minimum of 12-24 hours. This allows for the complete hydrolysis of the β-lactam ring, inactivating the molecule.

  • Neutralization:

    • After the inactivation period, check the pH of the solution.

    • Carefully add 1 M HCl to neutralize the solution. The target pH should be between 6 and 8.[2]

    • Monitor the pH frequently during neutralization.

  • Final Disposal:

    • Securely seal the container.

    • Label the container as "Hazardous Waste" or as required by your institution. The label should clearly state the contents, including "Inactivated Clavulanic Acid," the chemicals used for treatment (e.g., sodium hydroxide, hydrochloric acid), and the date.

    • Arrange for pickup and disposal through your institution's EHS office or designated chemical waste management service.[3]

    • Do not pour the treated or untreated waste down the sink.[3]

Disposal Workflow Diagram

Clavulanic Acid Disposal Workflow A Quantify and Dissolve Clavulanic Acid Waste B Add 1 M NaOH (Alkaline Hydrolysis) A->B C Incubate for 12-24 hours B->C D Neutralize with 1 M HCl (pH 6-8) C->D E Label and Seal Waste Container D->E F Dispose via EHS/ Chemical Waste Service E->F

Caption: A flowchart illustrating the step-by-step procedure for the safe disposal of Clavulanic acid.

References

Safe Handling and Disposal of Curvulinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe use of any chemical in a laboratory setting is contingent upon having accurate and specific safety information. Unfortunately, comprehensive safety data, including detailed Personal Protective Equipment (PPE) requirements, specific handling procedures, and approved disposal methods for Curvulinic acid, is not available in the provided search results. The majority of publicly accessible safety information pertains to Clavulanic acid, a distinct chemical compound with different physical, chemical, and toxicological properties.

Given the absence of reliable data for this compound, this document cannot provide specific quantitative data for PPE, detailed experimental protocols, or a procedural workflow for its handling and disposal. Attempting to extrapolate safety measures from a different chemical, such as Clavulanic acid, would be highly inappropriate and could lead to unsafe laboratory practices.

Therefore, it is imperative for all personnel intending to work with this compound to:

  • Obtain the official Safety Data Sheet (SDS) for this compound from the chemical supplier. The SDS is the primary source of information regarding the hazards, safe handling, personal protective equipment, and emergency procedures for a specific chemical.

  • Conduct a thorough risk assessment based on the information provided in the SDS and the specific experimental procedures planned.

  • Implement control measures as recommended in the SDS, which may include working in a well-ventilated fume hood, using specific types of gloves, and wearing appropriate eye and body protection.

  • Establish a clear and compliant disposal plan in accordance with the manufacturer's recommendations and local environmental regulations.

To illustrate a general workflow for handling and disposing of a laboratory chemical for which a Safety Data Sheet is available, the following logical diagram is provided as a conceptual guide. This diagram should not be used for the actual handling of this compound without first consulting its specific SDS.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Obtain SDS Obtain SDS Risk Assessment Risk Assessment Obtain SDS->Risk Assessment Input for Select PPE Select PPE Risk Assessment->Select PPE Determines Weighing/Measuring Weighing/Measuring Select PPE->Weighing/Measuring Wear during Experimentation Experimentation Weighing/Measuring->Experimentation Proceeds to Decontamination Decontamination Experimentation->Decontamination Generates waste for Waste Segregation Waste Segregation Decontamination->Waste Segregation Followed by Dispose per Regulations Dispose per Regulations Waste Segregation->Dispose per Regulations Leads to

Caption: General workflow for chemical handling and disposal.

Researchers and laboratory managers are responsible for ensuring that all personnel have access to and have been trained on the specific safety procedures for every chemical used in the laboratory. The absence of readily available information for this compound underscores the critical importance of relying on manufacturer-provided safety data.

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